molecular formula C12H16O B1353938 (1S,2R)-2-Phenylcyclohexanol CAS No. 34281-92-0

(1S,2R)-2-Phenylcyclohexanol

货号: B1353938
CAS 编号: 34281-92-0
分子量: 176.25 g/mol
InChI 键: AAIBYZBZXNWTPP-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2R)-2-Phenylcyclohexanol is an enantiomerically pure chiral compound that serves as a highly effective building block and auxiliary in sophisticated organic synthesis. Its primary research value lies in its ability to impart stereocontrol in chemical reactions, which is critical for producing single-enantiomer molecules in pharmaceutical and fine chemical development. This compound has been successfully employed as a key chiral precursor in multi-step syntheses, demonstrating its utility in complex molecule construction . A prominent application documented in research is its use as a chiral auxiliary in the synthesis of enantiomerically enriched alpha-methyl amino acids . When used as a sterically demanding ester derivative, it can help direct the stereochemical outcome of alkylation reactions, a fundamental step in constructing complex molecular architectures. While the phenylmenthol analog has shown higher diastereofacial bias in some systems, the trans-2-phenylcyclohexanol scaffold remains a foundational structure for studying and developing asymmetric induction . The compound can be synthesized via well-established protocols, such as Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene followed by reduction, yielding material with high enantiomeric excess (>99.5% ee) . Researchers value this compound for its defined stereochemistry at the 1 and 2 positions of the cyclohexane ring, which creates a rigid, three-dimensional structure essential for effective chiral induction. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the current certificate of analysis for detailed specifications including purity and enantiomeric excess.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2R)-2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432512
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34281-92-0
Record name (+)-trans-2-Phenylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34281-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylcyclohexanol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLCYCLOHEXANOL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2U0RW1Y61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of (1S,2R)-2-phenylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to (1S,2R)-2-phenylcyclohexanol, a valuable chiral auxiliary and building block in asymmetric synthesis. The document details established experimental protocols, presents quantitative data for key methodologies, and visualizes reaction pathways and workflows to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a chiral alcohol that has found significant application as a chiral auxiliary in a variety of stereoselective transformations, including Diels-Alder reactions, alkylations, and reductions. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol. The synthesis of enantiomerically pure this compound is therefore of considerable interest. This guide focuses on the most prevalent and effective synthetic strategies, including asymmetric dihydroxylation, enzymatic kinetic resolution, and asymmetric reduction.

Key Synthetic Methodologies

Several robust methods have been developed for the synthesis of enantiomerically enriched this compound. The most prominent and practical approaches are Sharpless Asymmetric Dihydroxylation, lipase-catalyzed kinetic resolution of the corresponding racemic alcohol, and asymmetric reduction of 2-phenylcyclohexanone.

Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the synthesis of this compound starting from 1-phenylcyclohexene. This method proceeds via the formation of a chiral diol, which is then converted to the desired product. The enantioselectivity is controlled by the use of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). For the synthesis of the (1S,2R)-enantiomer, the (DHQ)₂PHAL ligand is employed in the AD-mix-α.[1]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee) (%)
1(-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol1-PhenylcyclohexeneAD-mix-α9997
2(+)-(1S,2R)-trans-2-Phenylcyclohexanol(-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diolRaney Nickel, H₂69 (after recrystallization)>99.5

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Step 1: Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

  • To a stirred mixture of AD-mix-α in tert-butyl alcohol and water at room temperature, add 1-phenylcyclohexene.

  • Stir the resulting slurry vigorously at room temperature for 24 hours.

  • Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.

  • Add ethyl acetate and stir for an additional 30 minutes.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with 2 M NaOH, and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Step 2: Synthesis of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

  • Prepare a solution of the crude (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol in ethanol.

  • Add a slurry of Raney nickel in ethanol to the diol solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 1200 psi) at room temperature for an extended period (e.g., 4 days).

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Recrystallize the crude product from petroleum ether to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.[1]

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

sharpless_dihydroxylation start 1-Phenylcyclohexene diol (-)-(1S,2S)-1-Phenylcyclohexane- cis-1,2-diol start->diol AD-mix-α (DHQ)₂PHAL, K₂OsO₄·2H₂O K₃Fe(CN)₆, K₂CO₃ t-BuOH, H₂O product (+)-(1S,2R)-2-Phenylcyclohexanol diol->product Raney Nickel, H₂ Ethanol lipase_resolution racemate (±)-trans-2-Phenylcyclohexanol enzymatic_step Lipase PS30 Vinyl Acetate racemate->enzymatic_step separation Column Chromatography enzymatic_step->separation product1 (+)-(1S,2R)-2-Phenylcyclohexanol separation->product1 Unreacted product2 (-)-(1R,2S)-2-Phenylcyclohexyl acetate separation->product2 Acetylated asymmetric_reduction ketone 2-Phenylcyclohexanone product (1S,2R) or (1R,2S) -2-Phenylcyclohexanol ketone->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., Ru-complex, Oxazaborolidine) catalyst->product reductant Reducing Agent (e.g., H₂, BH₃) reductant->product

References

(1S,2R)-2-phenylcyclohexanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (1S,2R)-2-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound utilized in organic synthesis and pharmaceutical development.[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a chiral alcohol that serves as a significant intermediate in the synthesis of various pharmaceuticals, particularly where stereochemistry is crucial for efficacy and safety.[1] It is also used in the formulation of fragrances and flavoring agents.[1][2]

Table 1: General and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₁₆O[1][3][4][5]
Molar Mass 176.26 g/mol [1][6]
Appearance White to off-white or light yellow crystalline powder with a sweet aroma.[1][2][3]
Purity ≥ 97.5% (Chiral Purity), ≥ 99% (Chiral HPLC)[1][2]
CAS Number 34281-92-0[1][3][4][5]
PubChem CID 9898975[6]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditionsReferences
Melting Point 63 - 67 °C[1]
64 - 66 °C(lit.)[3]
65 °C[7]
Boiling Point 105 °Cat 3 mmHg (lit.)[1][2]
276 - 281 °C(lit.)[3]
279 °C[7]
Optical Rotation +55 to +61 °c=1 in Methanol, at 20°C[1]
+60 °c=10 in Methanol[3]
+55 ± 1 °c=10 in MeOH, at 20°C[2]
Density ~0.9452 g/cm³(rough estimate)[3]
Solubility Almost transparentin Methanol[8]
Storage 2 - 8 °C[2][3][8]

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols standardly used in chemical research.

Melting Point Determination

The melting point is a critical indicator of purity for a solid substance.[9] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[10]

Protocol: Capillary Method using a Melting Point Apparatus [11][12]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of about 2-3 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[10]

  • Accurate Determination: Heat the block to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] It is a characteristic property useful for identification and assessing purity.[15]

Protocol: Capillary Method (Thiele Tube) [13][14]

  • Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.

  • Capillary Inversion: Take a small capillary tube, seal one end, and place it into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[13]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

  • Recording: Remove the heat source when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[13]

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is a defining characteristic of enantiomers.

Protocol: Polarimetry

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., Methanol) to a known concentration (c), typically in g/mL.

  • Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

  • Sample Measurement: Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path.

  • Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the observed angle of rotation (α).

  • Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Experimental and Analytical Workflow

The characterization of a chemical compound like this compound involves a logical sequence of experiments to determine its physical and structural properties.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting A Sample Acquisition (this compound) B Visual Inspection (Appearance, Color) A->B C Purity Assessment (e.g., Chiral HPLC) B->C D Melting Point (Capillary Method) C->D E Boiling Point (Distillation/Thiele Tube) C->E F Optical Rotation (Polarimetry) C->F G Solubility Tests C->G H NMR Spectroscopy (¹H, ¹³C) C->H I IR Spectroscopy C->I J Mass Spectrometry C->J K Final Data Analysis D->K E->K F->K G->K H->K I->K J->K L Technical Guide Preparation K->L

Caption: Workflow for Physical and Spectroscopic Characterization.

Spectroscopic Sample Preparation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean vial.[16][17]

  • Filtration: To ensure a homogeneous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[16]

  • Final Volume: Adjust the solution height in the NMR tube to about 4-5 cm.[18]

  • Capping: Cap the NMR tube securely and label it appropriately.

Infrared (IR) Spectroscopy

Protocol: KBr Pellet Method [19][20]

  • Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[19][20]

  • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)
  • Sample Solubilization: Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[21]

  • Dilution: Dilute an aliquot of this solution further with a suitable solvent system (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[21]

  • Filtration: If any precipitate is present, filter the final solution to prevent clogging of the instrument's tubing.[21]

  • Vial Transfer: Transfer the filtered solution into a standard 2 mL mass spectrometry vial for analysis.

References

(1S,2R)-2-Phenylcyclohexanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34281-92-0[1]

This technical guide provides an in-depth overview of (1S,2R)-2-phenylcyclohexanol, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis methodologies, and its critical role in the stereoselective preparation of pharmaceutical intermediates.

Compound Properties

This compound is a chiral alcohol valued for its role as a versatile intermediate in the synthesis of enantiomerically pure compounds.[2][3] Its rigid cyclohexane framework and the stereodirecting influence of the phenyl group are instrumental in achieving high levels of stereocontrol in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆O[2]
Molar Mass176.25 g/mol [2]
AppearanceWhite to off-white crystalline powder
Melting Point64-66 °C[2]
Boiling Point276-281 °C[2]
Optical Rotation[α]²⁰/D +55° to +61° (c=1 in Methanol)
Purity (Chiral)≥ 97.5%

Synthesis Methodologies

The enantiomerically pure form of this compound is accessible through several synthetic strategies. The two most prominent and well-documented methods are Sharpless Asymmetric Dihydroxylation and Lipase-Catalyzed Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation

This method provides a direct route to the chiral diol precursor of this compound from 1-phenylcyclohexene. The subsequent selective reduction of the tertiary hydroxyl group yields the target compound.

Experimental Protocol: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from Organic Syntheses.

Part A: (+)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

  • To a 3-L flask equipped with a mechanical stirrer, add t-butyl alcohol (375 mL) and water (375 mL).

  • Add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).

  • Add (DHQ)₂PHAL (487 mg, 0.625 mmol) and potassium osmate(VI) dihydrate (46 mg, 0.125 mmol).

  • Add 1-phenylcyclohexene (39.6 g, 0.25 mol) to the stirred mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Add sodium sulfite (50 g) and stir for an additional hour.

  • Extract the mixture with ethyl acetate (3 x 250 mL).

  • Wash the combined organic layers with 2 M NaOH (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Part B: (+)-(1S,2R)-trans-2-Phenylcyclohexanol

  • Prepare a slurry of Raney nickel (approx. 40 g) in ethanol (200 mL) in a 1-L flask.

  • Add the crude (+)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (41.2 g, 0.21 mol) to the flask.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 48 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hexanes to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Sharpless_Asymmetric_Dihydroxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start Materials: 1-Phenylcyclohexene, AD-mix-α dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation t-BuOH/H₂O extraction Extraction & Washing dihydroxylation->extraction Na₂SO₃ quench reduction Selective Reduction crystallization Recrystallization reduction->crystallization Raney Ni, H₂ extraction->reduction Crude Diol end This compound crystallization->end Purified Product

Workflow for Sharpless Asymmetric Dihydroxylation.
Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach involves the resolution of racemic trans-2-phenylcyclohexanol. A lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclohexanol

This protocol is adapted from Organic Syntheses.

Part A: Racemic trans-2-phenylcyclohexyl chloroacetate

  • Dissolve racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL).

  • Add 4-dimethylaminopyridine (DMAP, 300 mg, 2.5 mmol) and chloroacetyl chloride (50 mL, 0.625 mol).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction and carefully add saturated sodium bicarbonate solution (350 mL).

  • Stir vigorously for 3 hours.

  • Separate the organic layer, dry over anhydrous potassium carbonate, filter, and concentrate to yield the racemic chloroacetate.

Part B: Enzymatic Resolution

  • Prepare a pH 7 buffer solution.

  • To a rapidly stirred solution of the racemic trans-2-phenylcyclohexyl chloroacetate (106 g, 0.419 mol) in the buffer, add Pseudomonas fluorescens lipase (e.g., Amano Lipase PS).

  • Maintain the pH at 7.0 by the controlled addition of 1 N NaOH.

  • Monitor the reaction until approximately 50% hydrolysis is achieved.

  • Extract the mixture with diethyl ether.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

Part C: Isolation of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

  • The unreacted (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate is isolated from the ethereal solution.

  • Hydrolyze the isolated chloroacetate using 2 N sodium hydroxide in methanol at reflux for 3 hours.

  • Cool the mixture, neutralize to pH 7 with 3 N sulfuric acid, and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize the solid from petroleum ether to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Lipase_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Hydrolysis cluster_product Final Product start Start Material: Racemic trans-2-phenylcyclohexanol chloroacetylation Chloroacetylation start->chloroacetylation resolution Lipase-Catalyzed Kinetic Resolution chloroacetylation->resolution Racemic Chloroacetate separation Separation of Ester and Alcohol resolution->separation Lipase hydrolysis Hydrolysis of Chloroacetate Ester separation->hydrolysis (-)-Chloroacetate end This compound hydrolysis->end NaOH, MeOH

Workflow for Lipase-Catalyzed Kinetic Resolution.

Applications in Drug Development

This compound serves as a cornerstone chiral auxiliary in the asymmetric synthesis of a wide array of molecules, including those with significant therapeutic potential. Its utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis of single-enantiomer drugs. The stereochemistry of a drug is often critical to its efficacy and safety.

This chiral auxiliary has been employed in various asymmetric transformations, such as:

  • Alkylation Reactions: To set stereocenters adjacent to carbonyl groups.

  • Aldol Reactions: For the stereoselective formation of β-hydroxy carbonyl compounds.

  • Diels-Alder Reactions: To control the facial selectivity of cycloadditions.

  • Ene Reactions: For the stereoselective formation of carbon-carbon bonds.

While this compound is instrumental in the synthesis of biologically active molecules, it is important to note that the auxiliary itself is typically removed from the final drug substance. As such, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in or modulates specific biological signaling pathways. Its role is primarily to facilitate the stereoselective synthesis of the active pharmaceutical ingredient.

Conclusion

This compound is a well-established and highly effective chiral auxiliary for asymmetric synthesis. Its accessibility through robust and scalable synthetic routes, combined with its excellent stereodirecting ability, makes it an invaluable tool for chemists in the pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for the practical application of this compound in the synthesis of complex, enantiomerically pure molecules destined for drug discovery and development pipelines.

References

The Structure of a Stereodirecting Workhorse: A Technical Guide to (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount to biological function and material properties, chiral auxiliaries serve as indispensable tools for exerting stereochemical control. Among these, (1S,2R)-2-phenylcyclohexanol has emerged as a robust and highly effective auxiliary, prized for its conformational rigidity and predictable stereodirecting influence.[1][2] This guide provides an in-depth analysis of the structural features of this compound, from its fundamental stereochemical assignment to its preferred three-dimensional conformation in solution. Understanding this structure is critical for researchers, scientists, and drug development professionals who seek to leverage its capabilities in achieving high diastereoselectivity in a variety of chemical transformations. We will explore the causality behind its structural stability, the spectroscopic evidence that validates its conformation, and the stereoselective synthetic protocols that grant access to this valuable molecule.

Chapter 1: Stereochemical Assignment and Nomenclature

The unambiguous definition of a chiral molecule begins with its name. The compound of interest is systematically named (1S,2R)-2-phenylcyclohexan-1-ol . Let us dissect this nomenclature to understand the precise spatial arrangement it describes.

  • Parent Structure : The molecule is based on a cyclohexanol ring, with a phenyl group as a second substituent.

  • Numbering : The carbon atom bearing the hydroxyl (-OH) group is designated as C1, and the adjacent carbon bearing the phenyl (-C₆H₅) group is C2.

  • Trans Configuration : The designation trans-2-phenylcyclohexanol, often used as a common name, indicates that the hydroxyl and phenyl groups reside on opposite faces of the cyclohexane ring.[3]

  • Absolute Configuration (Cahn-Ingold-Prelog Convention) : The (1S, 2R) prefix defines the absolute stereochemistry at the two chiral centers:

    • At C1 (bearing the -OH group) : The priority of substituents is O > C2 > C6 > H. Following the path from highest to lowest priority, the configuration is assigned as S.

    • At C2 (bearing the -Ph group) : The priority of substituents is C₆H₅ > C1 > C3 > H. The configuration is assigned as R.

This precise stereochemical identity is crucial, as it is the foundation of the molecule's ability to induce chirality.

PropertyValueSource(s)
IUPAC Name (1S,2R)-2-phenylcyclohexan-1-ol[4]
Synonyms (+)-trans-2-Phenyl-1-cyclohexanol[5]
CAS Number 34281-92-0[3]
Molecular Formula C₁₂H₁₆O[6]
Molecular Weight 176.25 g/mol [4]
Melting Point 62-63 °C[5]

Chapter 2: Conformational Analysis in Three Dimensions

The efficacy of this compound as a chiral auxiliary is not merely due to its stereocenters, but to the rigid and predictable conformation of the cyclohexane ring. Cyclohexane famously adopts a low-energy chair conformation to minimize both angle and torsional strain.[7] For a disubstituted cyclohexane, two distinct chair conformations are possible through a "ring-flip" process.

For trans-1,2-disubstituted cyclohexanes, one chair conformer will have both substituents in axial (a) positions, while the other will have both in equatorial (e) positions. The governing principle of conformational analysis is that bulky substituents preferentially occupy the equatorial position to avoid destabilizing steric clashes with other axial substituents, known as 1,3-diaxial interactions .[8]

In the case of this compound, the two chair conformers are the diequatorial (1e, 2e) and the diaxial (1a, 2a).

Figure 1: Chair-flip equilibrium of this compound.

The phenyl group is significantly bulkier than the hydroxyl group. Computational and experimental data for phenylcyclohexane show a strong preference for the equatorial position.[9] Therefore, the equilibrium overwhelmingly favors the diequatorial conformer, where both the large phenyl group and the hydroxyl group avoid destabilizing 1,3-diaxial interactions. This results in a conformationally locked system where the relative positions of the substituents, and thus the chiral environment they create, are well-defined.

Chapter 3: Spectroscopic and Crystallographic Characterization

The diequatorial conformation of this compound is not merely theoretical; it is definitively confirmed by spectroscopic data, particularly ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the relative orientation of protons in a cyclohexane ring. The magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them.

  • Axial-Axial Coupling (J_ax,ax) : Protons in a trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10–12 Hz .

  • Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq) Coupling : These arrangements have smaller dihedral angles (~60°), leading to much smaller coupling constants, typically 2–5 Hz .[10]

In the favored diequatorial conformer of this compound, the protons at C1 and C2 (H1 and H2) are necessarily in a trans-diaxial orientation. Therefore, the ¹H NMR spectrum is expected to show a large coupling constant for the signal corresponding to H1, split by H2. This large J-value is the key spectroscopic signature confirming the conformation.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Constant (J, Hz)Rationale
H1 (on C-OH)~3.6 - 4.2Doublet of triplets (dt) or multipletJ(H1-H2) ≈ 10-12 HzH1 is axial, showing large diaxial coupling to H2 and smaller couplings to equatorial protons on C6.
H2 (on C-Ph)~2.5 - 3.0Doublet of triplets (dt) or multipletJ(H2-H1) ≈ 10-12 HzH2 is axial, showing large diaxial coupling to H1 and smaller couplings to equatorial protons on C3.
-OH VariableSinglet (broad)-Exchangeable proton.
Aromatic (Ph) ~7.2 - 7.4Multiplet-Standard aromatic region.
Cyclohexyl (other) ~1.2 - 2.2Multiplets-Overlapping signals of remaining ring protons.
Note: Expected values are approximate and can vary based on solvent and concentration.
X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. While a publicly available crystal structure for this compound was not located in the Cambridge Structural Database during a recent search, the solid-state structure is overwhelmingly expected to mirror the low-energy diequatorial conformation observed in solution. A crystallographic study would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the equatorial positioning of both substituents.

Chapter 4: Stereoselective Synthesis and Structural Verification

Accessing the specific (1S,2R) stereoisomer requires a synthesis that exerts precise control over the formation of the two stereocenters. One of the most reliable methods is the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction.[3] This protocol is a self-validating system; its well-understood mechanism provides the desired stereoisomer with high fidelity.

Causality of Stereoselection: The Sharpless reaction employs a catalytic amount of osmium tetroxide and a chiral ligand derived from cinchona alkaloids.[11] The ligand coordinates to the osmium center, creating a chiral pocket. The alkene (1-phenylcyclohexene) approaches this complex from the less sterically hindered face, as dictated by the ligand.[12][13] This directed [3+2] cycloaddition forms a cyclic osmate ester intermediate with a specific facial selectivity, which upon hydrolysis, yields the vicinal diol with predictable absolute stereochemistry.[12] Subsequent selective reduction of the tertiary benzylic alcohol furnishes the final product.

G cluster_workflow Synthesis Workflow Start 1-Phenylcyclohexene Step1 Sharpless Asymmetric Dihydroxylation (AD-mix-α or β, OsO₄ cat.) Start->Step1 Intermediate (1S,2S)-1-Phenylcyclohexane-1,2-diol Step1->Intermediate Step2 Selective Hydrogenolysis (e.g., Raney Nickel) Intermediate->Step2 End This compound Step2->End

Caption: Stereoselective synthesis of this compound.
Experimental Protocol: Sharpless Dihydroxylation Route

This protocol is a representative example based on established procedures.[3]

  • Reaction Setup : To a stirred solution of AD-mix-β (commercially available reagent mixture containing the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) in a 1:1 mixture of t-butanol and water at 0 °C, add methanesulfonamide (CH₃SO₂NH₂).

  • Catalyst Addition : Add a solution of potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) in water. The mixture should turn a pale green.

  • Substrate Addition : Add 1-phenylcyclohexene to the reaction mixture.

  • Reaction Monitoring : Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The color may change from green to orange.

  • Quench : Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1R,2R)-1-phenylcyclohexane-1,2-diol.

  • Purification : Purify the crude diol by recrystallization or column chromatography.

  • Reduction : Subject the purified diol to selective hydrogenolysis conditions (e.g., Raney Nickel in ethanol) to reduce the tertiary hydroxyl group, yielding this compound.

  • Final Purification : Purify the final product by recrystallization to obtain the enantiomerically pure alcohol.

Chapter 5: The Structural Basis of Stereocontrol

The utility of this compound as a chiral auxiliary stems directly from its rigid diequatorial structure. When it is attached to a prochiral substrate (e.g., via an ester linkage to the hydroxyl group), the bulky, conformationally locked phenyl group acts as a stereodirecting shield.

G cluster_logic Mechanism of Stereodirection Structure Rigid Diequatorial Conformation of Auxiliary Shield Bulky Phenyl Group Creates a Sterically Hindered Face Structure->Shield leads to Attack Reagent Approaches from the Less Hindered Face Shield->Attack directs Control High Diastereoselectivity in Product Formation Attack->Control results in

Caption: Logical flow of stereocontrol by the chiral auxiliary.

This shielding effectively blocks one of the two faces of the reactive center (e.g., an enolate or a dienophile), forcing an incoming reagent to attack from the opposite, more accessible face.[1] This reliable facial bias is the reason for its success in controlling the stereochemical outcome of many reactions, including alkylations, aldol reactions, and cycloadditions.[14][15]

Conclusion

The structure of this compound is a textbook example of how stereochemistry and conformational preferences converge to create a molecule with exceptional utility in organic synthesis. Its absolute configuration is defined by the (1S, 2R) descriptors, while its three-dimensional shape is dominated by a rigid chair conformation where both the phenyl and hydroxyl substituents occupy equatorial positions. This preferred arrangement, which minimizes steric strain, is corroborated by extensive spectroscopic evidence, most notably the large axial-axial coupling constants observed in its ¹H NMR spectrum. The ability to reliably produce this specific structure through well-established stereoselective syntheses underpins its application as a powerful chiral auxiliary, where its conformationally locked phenyl group provides the predictable steric bias necessary to guide the formation of new stereocenters with high fidelity. For the drug development professional and research scientist, a thorough grasp of this structure is the key to unlocking its full potential in the synthesis of complex, enantiomerically pure molecules.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Application of Whitesell's Chiral Auxiliary

This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism, and application of trans-2-phenylcyclohexanol, a seminal chiral auxiliary developed by Professor James K. Whitesell. It is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis.

The Precursor Landscape: A Need for Practicality in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomers can exhibit drastically different biological activities.[1] The use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction—represents a robust and reliable strategy for achieving this control.[2]

In the late 1970s and early 1980s, pioneering work by E.J. Corey with 8-phenylmenthol[1][2] and B.M. Trost with mandelic acid[2] had established the power of this approach. Corey's auxiliary, in particular, demonstrated exceptional stereodirecting ability due to the steric blocking provided by the phenyl group.[3] However, the practical application of auxiliaries like (-)-8-phenylmenthol was hampered by their difficult and inefficient preparation.[1] This created a clear need within the synthetic community for a new class of chiral auxiliaries that combined high diastereoselectivity with ease of preparation and accessibility.

The Genesis of a "Powerful and Readily Available" Auxiliary

In 1985, James K. Whitesell, along with H. H. Chen and R. M. Lawrence, published a landmark paper in the Journal of Organic Chemistry titled "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary".[4][5] This publication introduced a remarkably effective and, crucially, accessible solution to the challenges of the time.[1]

Whitesell's key insight was to design a rigid cyclic structure where a phenyl group could act as a powerful stereodirecting element, yet the overall molecule could be synthesized and resolved into its constituent enantiomers efficiently. trans-2-Phenylcyclohexanol emerged as the ideal candidate.[4][5][6]

Synthesis and Enantiomeric Resolution

The genius of Whitesell's approach was not just in the design of the auxiliary but also in the practical method for its preparation in enantiomerically pure form. The initial reported synthesis involved two key methodologies:

  • Lipase-Catalyzed Kinetic Resolution: The original and highly innovative method involved the enzymatic resolution of racemic trans-2-phenylcyclohexyl chloroacetate.[4][5] By employing a lipase from Pseudomonas fluorescens, the ester bond of the (–)-enantiomer is selectively hydrolyzed, leaving the (+)-ester untouched. The resulting mixture of (–)-alcohol and (+)-ester could then be easily separated. This enzymatic approach was a significant step forward in practical chiral synthesis.[4][5]

  • Sharpless Asymmetric Dihydroxylation: A subsequent, highly efficient route involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[4][5][6] This powerful reaction creates the diol with high enantioselectivity, which is then followed by a selective reduction of the tertiary hydroxyl group using Raney nickel to furnish the desired enantiomer of trans-2-phenylcyclohexanol.[4][5]

These accessible synthetic routes made both enantiomers of the auxiliary readily available, a stark contrast to the challenges associated with predecessors like 8-phenylmenthol.[6]

The Mechanism of Stereocontrol: A Conformationally Rigid Shield

The efficacy of trans-2-phenylcyclohexanol as a chiral auxiliary stems from its well-defined conformational preference and the powerful steric influence of the phenyl group. When attached to a prochiral substrate, such as forming an ester with glyoxylic acid, the auxiliary adopts a rigid chair conformation.

The bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. In this conformation, it effectively shields one face of the reactive center (the enolate or dienophile), forcing an incoming reagent to approach from the less hindered opposite face. This principle provides a predictable and highly effective model for the observed stereoselectivity.

cluster_0 Stereocontrol Model Auxiliary trans-2-Phenylcyclohexanol (Auxiliary) Intermediate Chiral Ester Intermediate Auxiliary->Intermediate Substrate Prochiral Substrate (e.g., Glyoxylate) Substrate->Intermediate Conformation Rigid Chair Conformation - Phenyl group is equatorial - Shields the 'top' face Intermediate->Conformation Attack Reagent Attack (from unshielded 'bottom' face) Intermediate->Attack Product Diastereomerically Enriched Product Attack->Product G cluster_workflow Experimental Workflow A Step 1: Synthesis & Resolution (e.g., Lipase-catalyzed hydrolysis) B Step 2: Auxiliary Attachment (Esterification with an acid chloride) A->B C Step 3: Asymmetric Transformation (e.g., Lewis Acid-mediated ene reaction) B->C D Step 4: Product Purification (Chromatography to separate diastereomers) C->D E Step 5: Auxiliary Cleavage (Saponification, e.g., NaOH or LiOH) D->E F Step 6: Final Product & Recovery (Isolate chiral product and recover auxiliary) E->F

References

Enantioselective Synthesis of trans-2-Phenylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Phenylcyclohexanol is a crucial chiral auxiliary and building block in asymmetric synthesis, widely employed by researchers, scientists, and drug development professionals. Its enantiomers provide a powerful tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of trans-2-phenylcyclohexanol, presenting detailed experimental protocols, comparative data, and visualizations of the key synthetic pathways.

Core Synthetic Strategies

The enantioselective synthesis of trans-2-phenylcyclohexanol can be broadly categorized into two primary approaches: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. This guide will delve into the most effective and commonly employed methods within these categories.

1. Enzymatic Kinetic Resolution of Racemic trans-2-Phenylcyclohexanol

Kinetic resolution is a widely used and highly efficient method for obtaining both enantiomers of trans-2-phenylcyclohexanol. This strategy relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic starting material. Lipases, particularly from Pseudomonas fluorescens, have proven to be exceptionally effective for this purpose.

The general workflow involves the acylation of racemic trans-2-phenylcyclohexanol, followed by the selective enzymatic hydrolysis of one of the enantiomeric esters. The unreacted ester and the produced alcohol can then be separated and hydrolyzed to yield both enantiomers of the target compound in high enantiomeric purity.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Preparation of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Product Isolation racemic_alcohol Racemic trans-2-Phenylcyclohexanol chloroacetylation Chloroacetylation (Chloroacetyl chloride, DMAP) racemic_alcohol->chloroacetylation racemic_ester Racemic trans-2-Phenylcyclohexyl Chloroacetate chloroacetylation->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (Pseudomonas fluorescens lipase) racemic_ester->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation ester_enantiomer (+)-(1S,2R)-Ester separation->ester_enantiomer alcohol_enantiomer (-)-(1R,2S)-Alcohol separation->alcohol_enantiomer hydrolysis Hydrolysis (NaOH, MeOH) ester_enantiomer->hydrolysis final_alcohol_plus (+)-(1S,2R)-trans-2-Phenylcyclohexanol hydrolysis->final_alcohol_plus

Caption: Workflow for the enzymatic kinetic resolution of trans-2-phenylcyclohexanol.

Quantitative Data: Enzymatic Kinetic Resolution

StepProductYield (%)Enantiomeric Excess (ee %)
ChloroacetylationRacemic trans-2-phenylcyclohexyl chloroacetate94-
Enzymatic Resolution(-)-(1R,2S)-trans-2-Phenylcyclohexanol96 (of theoretical)>96.5
Hydrolysis of (+)-Ester(+)-(1S,2R)-trans-2-Phenylcyclohexanol96 (of theoretical)>96.5

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [1][2]

A. Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate [1][2]

  • To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).

  • The mixture is heated at reflux with stirring for 6 hours.

  • After cooling, a saturated solution of sodium bicarbonate (350 mL) is carefully added, and stirring is continued for 3 hours.

  • The organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

  • The crude product is distilled to afford racemic trans-2-phenylcyclohexyl chloroacetate as a colorless liquid.

B. Enzymatic Hydrolysis [1][2]

  • A mixture of racemic trans-2-phenylcyclohexyl chloroacetate (135 g, 0.534 mol) and a phosphate buffer (pH 7) is prepared.

  • Pseudomonas fluorescens lipase is added, and the pH is maintained at 7.0 by the controlled addition of 1 N sodium hydroxide.

  • The reaction is monitored until approximately 50% hydrolysis is achieved.

  • The mixture is then extracted with dichloromethane. The organic layer contains the unreacted (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate.

  • The aqueous layer is acidified and extracted to yield (-)-(1R,2S)-trans-2-phenylcyclohexanol.

C. Hydrolysis of (+)-(1S,2R)-trans-2-Phenylcyclohexyl Chloroacetate [1][2]

  • The recovered (+)-ester is dissolved in methanol.

  • A solution of 2 N sodium hydroxide is added, and the mixture is refluxed for 3 hours.

  • After cooling, the pH is adjusted to 7, and the mixture is extracted with dichloromethane.

  • The organic layer is dried and concentrated to give (+)-(1S,2R)-trans-2-phenylcyclohexanol.

2. Sharpless Asymmetric Dihydroxylation

A powerful alternative for the direct asymmetric synthesis of trans-2-phenylcyclohexanol is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[3][4] This method allows for the preparation of either enantiomer of the product with high enantioselectivity by selecting the appropriate chiral ligand (either (DHQ)2PHAL or (DHQD)2PHAL). The resulting diol is then selectively reduced to the desired trans-2-phenylcyclohexanol.[3]

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

G start 1-Phenylcyclohexene ad_reaction Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β, OsO4 cat.) start->ad_reaction diol Chiral Diol ad_reaction->diol reduction Selective Reduction (Raney Nickel) diol->reduction end_product Enantiopure trans-2-Phenylcyclohexanol reduction->end_product

Caption: Synthetic route via Sharpless asymmetric dihydroxylation.

Quantitative Data: Sharpless Asymmetric Dihydroxylation

StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Dihydroxylation(1R,2S)-1,2-dihydroxy-1-phenylcyclohexane99>99
Selective Reduction(+)-(1S,2R)-trans-2-Phenylcyclohexanol94>99

Experimental Protocol: Sharpless Asymmetric Dihydroxylation and Reduction [3]

A. Asymmetric Dihydroxylation of 1-Phenylcyclohexene [3]

  • To a stirred mixture of tert-butanol (250 mL) and water (250 mL) is added AD-mix-β (70 g).

  • The mixture is cooled to 0 °C, and 1-phenylcyclohexene (10.0 g, 63.2 mmol) is added.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • Sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude chiral diol.

B. Selective Reduction of the Diol [3]

  • The crude diol is dissolved in ethanol.

  • Raney nickel is added carefully under an inert atmosphere.

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude trans-2-phenylcyclohexanol.

  • Purification by recrystallization affords the enantiomerically pure product.

3. Other Enantioselective Methods

Besides the two primary methods detailed above, several other strategies have been developed for the enantioselective synthesis of trans-2-phenylcyclohexanol. While detailed, readily scalable protocols are less commonly documented than for the lipase resolution and Sharpless dihydroxylation, these methods offer valuable alternatives.

Quantitative Data: Alternative Enantioselective Syntheses

MethodStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
Asymmetric Reduction[5]2-PhenylcyclohexanoneNADP-dependent enzymes-High
Asymmetric Hydroboration[2]1-PhenylcyclohexeneIsopinocampheylborane-97
Enantioselective Protonation[6]2-Phenylcyclohexanone Enolateα-Sulfinyl alcohols--
Nucleophilic Ring Opening[2][7]Cyclohexene oxidePhenyllithium, chiral Schiff base ligand-up to 67

Logical Relationship: Asymmetric Synthesis vs. Kinetic Resolution

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution prochiral Prochiral Starting Material (e.g., 1-Phenylcyclohexene) chiral_catalyst Chiral Catalyst/ Reagent prochiral->chiral_catalyst single_enantiomer Single Enantiomer Product chiral_catalyst->single_enantiomer racemic Racemic Starting Material (e.g., trans-2-Phenylcyclohexanol) chiral_resolving_agent Chiral Resolving Agent (e.g., Lipase) racemic->chiral_resolving_agent separated_enantiomers Separated Enantiomers chiral_resolving_agent->separated_enantiomers title Approaches to Enantiopure trans-2-Phenylcyclohexanol

Caption: Conceptual comparison of asymmetric synthesis and kinetic resolution.

Conclusion

The enantioselective synthesis of trans-2-phenylcyclohexanol is well-established, with enzymatic kinetic resolution and Sharpless asymmetric dihydroxylation standing out as the most robust and high-yielding methods. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and availability of reagents and equipment. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereocontrolled production of this important chiral auxiliary.

References

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation for the Synthesis of (1S,2R)-2-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting prochiral alkenes into vicinal diols.[1][2] Developed by K. Barry Sharpless, who was a co-recipient of the 2001 Nobel Prize in Chemistry for this work, the reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to control the stereochemical outcome.[1][3] This guide provides a detailed technical overview of the SAD reaction, focusing on its application in the synthesis of the valuable chiral auxiliary, (+)-(1S,2R)-2-phenylcyclohexanol, from 1-phenylcyclohexene. The synthesis is a multi-step process where the SAD reaction is the key chirality-inducing step.

Reaction Principle and Mechanism

The SAD reaction converts an alkene to a syn-diol using osmium tetroxide (OsO₄) as the catalyst. The enantioselectivity is controlled by a chiral ligand derived from cinchona alkaloids, typically dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives.[1][4] A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is required to regenerate the Os(VIII) catalyst in the catalytic cycle, dramatically reducing the required amount of the toxic and expensive osmium tetroxide.[1][5]

The reaction is often performed using commercially available premixed reagents known as AD-mix-α (containing the DHQ-based ligand (DHQ)₂PHAL) and AD-mix-β (containing the DHQD-based ligand (DHQD)₂PHAL).[1][5] The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of either enantiomer of the diol product. For the synthesis of (+)-(1S,2R)-2-phenylcyclohexanol, the precursor (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol is required. This is achieved using the (DHQD)₂PHAL ligand, which is present in AD-mix-β.[6]

The reaction mechanism involves the formation of a complex between OsO₄ and the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][5] Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The co-oxidant then re-oxidizes the osmium catalyst, allowing it to re-enter the catalytic cycle.[1]

SAD_Catalytic_Cycle Sharpless Asymmetric Dihydroxylation Catalytic Cycle cluster_legend Legend OsO4_L OsO₄-Ligand Complex Osmate_Ester Osmate Ester Intermediate OsO4_L->Osmate_Ester + Alkene Alkene 1-Phenylcyclohexene Hydrolysis Hydrolysis (2H₂O) Osmate_Ester->Hydrolysis Diol (+)-(1R,2R)-1-Phenyl- cyclohexane-1,2-diol Hydrolysis->Diol Product OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst Cooxidant_out K₄[Fe(CN)₆] (Reduced Co-oxidant) Reoxidation->Cooxidant_out Cooxidant_in K₃[Fe(CN)₆] (Co-oxidant) Cooxidant_in->Reoxidation Key_Process Key Process Reactant_Product Reactant/Product Catalyst_Species Catalyst Species

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

The synthesis of (+)-(1S,2R)-2-phenylcyclohexanol from 1-phenylcyclohexene is a two-stage process. The first stage is the Sharpless asymmetric dihydroxylation to produce (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol. The second stage involves the conversion of this diol to the target molecule. The following protocols are adapted from a verified Organic Syntheses procedure.[6]

  • Reaction Setup: A 3-liter flask equipped with a mechanical stirrer and thermometer is charged with water (375 mL).

  • Reagent Addition: While stirring, the following reagents are added sequentially: potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).[6]

  • Substrate Addition: 1-Phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL) are added to the mixture.[6]

  • Reaction: The mixture is stirred vigorously at room temperature (around 20-23 °C) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by adding solid sodium sulfite (50 g) and stirring for an additional hour.

  • Extraction: Ethyl acetate (500 mL) is added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 250 mL).

  • Work-up: The combined organic layers are washed with 2 N KOH solution (250 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol as a white solid.[6]

The conversion of the cis-diol to the trans-2-phenylcyclohexanol involves selective tosylation and subsequent reduction. A detailed procedure for this transformation can also be found in the cited Organic Syntheses publication.[6]

Quantitative Data

The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene demonstrates high efficiency and exceptional stereocontrol.

SubstrateLigandProductYield (Crude)Enantiomeric Excess (ee)Reference
1-Phenylcyclohexene(DHQD)₂PHAL(+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol99%99%[6]
1-Phenylcyclohexene(DHQ)₂PHAL(-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol99%97-98.9%[6]

The final product, (+)-(1S,2R)-2-phenylcyclohexanol, was obtained with an enantiomeric purity of >99.5% ee after the subsequent conversion and purification steps.[6]

Experimental Workflow Visualization

The overall workflow for the key dihydroxylation step is summarized below.

SAD_Workflow Experimental Workflow for SAD of 1-Phenylcyclohexene Start Charge Flask with H₂O, t-BuOH, and AD-mix reagents Add_Substrate Add 1-Phenylcyclohexene Start->Add_Substrate Stir Stir at Room Temperature (16 hours) Add_Substrate->Stir Quench Quench with Sodium Sulfite Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash Organic Layers with 2N KOH Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry End Crude (+)-(1R,2R)-diol (99% yield, 99% ee) Dry->End

Caption: General experimental workflow for the dihydroxylation step.

Conclusion

The Sharpless asymmetric dihydroxylation is a powerful and highly predictable method for the enantioselective synthesis of chiral diols. Its application to 1-phenylcyclohexene provides an efficient route to (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol with excellent yield and enantioselectivity. This diol serves as a key intermediate for producing valuable chiral auxiliaries like (+)-(1S,2R)-2-phenylcyclohexanol, underscoring the SAD reaction's significant impact in the fields of chemical research and drug development. The availability of pre-packaged AD-mix reagents and robust, well-documented procedures makes this a highly accessible and reliable transformation for laboratory and industrial applications.

References

Spectroscopic Profile of (1S,2R)-2-Phenylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (1S,2R)-2-phenylcyclohexanol. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. The data presented is for the enantiomer, (-)-(1R,2S)-trans-2-phenylcyclohexanol, as spectroscopic data for enantiomers are identical.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.17–7.35m5HAromatic protons (C₆H₅)
3.64ddd, J = 10.8, 10.8, 5.4 Hz1HCH-OH
2.42ddd, J = 16.5, 10.8, 5.4 Hz1HCH-Ph
2.11m1HCyclohexyl CH
1.84m2HCyclohexyl CH₂
1.76m1HCyclohexyl CH
1.62s1HOH
1.25–1.53bm4HCyclohexyl CH₂

Data obtained from a 300 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
143.8Aromatic C (quaternary)
128.4Aromatic CH
127.9Aromatic CH
126.4Aromatic CH
74.0CH-OH
53.0CH-Ph
34.7Cyclohexyl CH₂
33.5Cyclohexyl CH₂
26.1Cyclohexyl CH₂
25.1Cyclohexyl CH₂

Data obtained from a 90 MHz spectrum.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Description
3592, 3461O-H stretch
2941, 2863C-H stretch (aliphatic)
1604C=C stretch (aromatic)
1497C=C stretch (aromatic)
1451C-H bend (aliphatic)

Data obtained from an IR spectrum.[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for analyzing solid samples.

Sample Preparation (ATR method):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep H_NMR 1H NMR Acquisition NMR_Prep->H_NMR C_NMR 13C NMR Acquisition NMR_Prep->C_NMR H_Data 1H NMR Data (Chemical Shift, Multiplicity, Integration) H_NMR->H_Data C_Data 13C NMR Data (Chemical Shift) C_NMR->C_Data IR_Acq FTIR-ATR Acquisition IR_Prep->IR_Acq IR_Data IR Data (Wavenumber, Functional Groups) IR_Acq->IR_Data Structure Structural Confirmation H_Data->Structure C_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Data Summary: (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular weight and associated chemical data for the compound (1S,2R)-2-phenylcyclohexanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chiral organic compound. Its molecular properties are summarized below.

ParameterValueSource
Molecular Formula C₁₂H₁₆O[1][2][3]
Molecular Weight 176.25 g/mol [1][4]
IUPAC Name (1S,2R)-2-phenylcyclohexan-1-ol[1]
CAS Number 34281-92-0[2][5][6]

Note on Data Applicability:

The user request specified the inclusion of detailed experimental protocols and visualizations of signaling pathways or workflows. For the determination of a compound's molecular weight, these requirements are not applicable. Molecular weight is a fundamental, calculated property derived from the chemical formula, which is determined through established analytical techniques like mass spectrometry and elemental analysis. There are no signaling pathways or complex experimental workflows involved in the calculation of this intrinsic property.

References

(1S,2R)-2-phenylcyclohexanol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (1S,2R)-2-phenylcyclohexanol

This technical guide provides a comprehensive overview of the melting and boiling points of the chiral compound this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile intermediate. The document details its key physical constants and outlines the standard experimental protocols for their determination.

Physicochemical Data Presentation

This compound, a chiral alcohol, is a white to off-white crystalline powder at room temperature.[1] Its stereochemistry makes it a crucial building block in the asymmetric synthesis of various pharmaceuticals.[1] The melting and boiling points are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols.

The quantitative data for these physical properties are summarized in the table below. It is important to note that boiling points are highly dependent on ambient pressure.

ParameterValueConditions
Melting Point 63 - 67 °CAtmospheric Pressure
64 - 66 °C(lit.)[2][3]
65 °C
Boiling Point 276 - 281 °C(lit.) at 760 mmHg[2][3][4][5]
278.5 °Cat 760 mmHg[6][7]
105 °Cat 3 mmHg (Lit.)[1]

Note: "lit." refers to literature values.

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory techniques for the characterization and purity verification of organic compounds.[8] Pure compounds typically exhibit sharp melting points, whereas impurities tend to depress and broaden the melting range.[8]

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] Crush the crystalline solid using a mortar and pestle if necessary.

  • Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the sample. A rapid heating rate can be used initially to find an approximate melting range.[8] For an accurate measurement, repeat the process with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting).[10][11] This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] Two common methods are detailed below.

2.2.1. Micro-Determination (Thiele Tube Method)

This method is advantageous when only a small quantity of the substance is available (less than 0.5 mL).[13]

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Heating oil (e.g., paraffin oil)

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[14]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end downwards.[15][16]

  • Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing heating oil, ensuring the sample is positioned near the middle of the oil.[13]

  • Heating: Gently heat the side arm of the Thiele tube.[13] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[13][15]

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[13] Record this temperature.

2.2.2. Simple Distillation Method

This method is suitable when a larger volume (at least 5-10 mL) of the sample is available.[12][13]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heat source (heating mantle)

  • Boiling chips or a stir bar

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus. Place the liquid sample and a few boiling chips into the distillation flask.[13]

  • Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.[13][15]

  • Heating: Heat the liquid to a gentle boil.

  • Observation and Recording: As the vapor condenses and collects in the receiving flask, monitor the thermometer. The stable temperature reading observed during the distillation of the bulk of the liquid is the boiling point.[13][15]

  • Pressure Correction: Record the atmospheric pressure, as the boiling point varies with it.[12][13]

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a supplied chemical sample such as this compound.

G cluster_0 Physicochemical Characterization Workflow start Sample Acquisition (this compound) purity Purity Assessment (e.g., Chiral Purity, Spectroscopy) start->purity mp_det Melting Point Determination (Capillary Method) purity->mp_det bp_det Boiling Point Determination (Distillation or Micro Method) purity->bp_det analysis Data Analysis and Comparison (Literature vs. Experimental) mp_det->analysis bp_det->analysis report Final Characterization Report analysis->report

Caption: Workflow for the experimental characterization of a chemical compound.

References

commercial availability and cost of (1S,2R)-2-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the commercial availability, cost, and experimental protocols for (1S,2R)-2-phenylcyclohexanol, a chiral auxiliary widely used in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. It is important to note that while some suppliers offer the (+)-trans enantiomer (1S,2R), others may list the (-)-trans enantiomer (1R,2S). Researchers should verify the specific enantiomer required for their application.

Table 1: Commercial Suppliers of this compound and its Enantiomer

SupplierProduct NameCAS NumberNotes
Parchem(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol34281-92-0Specialty chemical supplier.[1]
Fisher Scientific (TCI America)(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol, 98.0+%34281-92-0Available in various quantities.[2]
Chem-Impex(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol34281-92-0Purity ≥ 97.5% (chiral purity).[3][4]
CymitQuimica(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol34281-92-0Distributed for TCI, intended for lab use.[5]
Strem(1S,2R)-2-Phenyl-1-cyclohexanol, 98% (99% ee)34281-92-0Sold in collaboration with Daicel for research.[6]
Sigma-Aldrich(1R,2S)-trans-2-Phenyl-1-cyclohexanol, 99%98919-68-7This specific product is discontinued.[7]
CP Lab Safety (TCI America)(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol, 100mg98919-68-7Distributor for TCI America.[8]

Cost Analysis

The cost of this compound can vary significantly based on the supplier, purity, and quantity purchased. The following table summarizes publicly available pricing information. Researchers are advised to request quotes from suppliers for the most current pricing and for bulk quantities.

Table 2: Cost of this compound

SupplierCatalog NumberQuantityPrice (USD)
Fisher Scientific (TCI America)[2]T1491100MG100 mg$171.49
Fisher Scientific (TCI America)[2]T14911G1 g$1,025.24
Strem[6]08-1270100 mg$156.00

Technical Data

This compound is a white to off-white crystalline powder.[3][4] Key technical specifications are summarized below.

Table 3: Technical Specifications of (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

PropertyValueSource(s)
CAS Number 34281-92-0[1][2][3]
Molecular Formula C₁₂H₁₆O[1][2][3]
Molecular Weight 176.26 g/mol [3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 63-67 °C[3]
Boiling Point 105 °C / 3 mmHg[3]
Optical Rotation [α]20/D = +55° to +61° (c=1 in Methanol)[3][4]
Purity ≥97.5% to ≥98.0%[2][3]

Experimental Protocols

This compound is a valuable chiral auxiliary and intermediate in organic synthesis. One common application is its synthesis via methods like the Sharpless asymmetric dihydroxylation.[9][10][11] A representative experimental protocol for its preparation is detailed below, based on procedures from Organic Syntheses.

This protocol describes the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate, followed by hydrolysis to yield the desired enantiomer.

Materials:

  • (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate (0.206 mol)

  • 2 N Sodium hydroxide (250 mL)

  • Methanol (100 mL)

  • 3 N Sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Petroleum ether (30–60°C)

Procedure: [12]

  • A 500-mL round-bottomed flask is charged with a mixture of 52.0 g (0.206 mol) of (−)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate, 250 mL of 2 N sodium hydroxide, and 100 mL of methanol.

  • The mixture is stirred at reflux for 3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH is adjusted to 7 with approximately 35 mL of 3 N sulfuric acid.

  • The mixture is then poured into 500 mL of water and extracted with two 150-mL portions of dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated on a rotary evaporator at 35°C to yield a colorless solid.

  • The crude product is recrystallized from 100 mL of petroleum ether (30–60°C) at -20°C to afford (+)-(1S,2R)-trans-2-phenylcyclohexanol as colorless needles.

Expected Yield: Approximately 35.8 g (96% of theory).[12]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of enantiomerically pure trans-2-phenylcyclohexanol, highlighting key synthetic strategies.

G Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Synthesis of Racemate cluster_2 Resolution cluster_3 Final Product Phenylmagnesium_Bromide Phenylmagnesium Bromide Racemic_Alcohol Racemic trans-2- Phenylcyclohexanol Phenylmagnesium_Bromide->Racemic_Alcohol Reaction Cyclohexene_Oxide Cyclohexene Oxide Cyclohexene_Oxide->Racemic_Alcohol Kinetic_Resolution Kinetic Resolution (e.g., Lipase-catalyzed acetylation) Racemic_Alcohol->Kinetic_Resolution Final_Product This compound Kinetic_Resolution->Final_Product Separation and Hydrolysis

Caption: Synthetic workflow for this compound.

References

The Evolution of Asymmetric Control: A Technical Guide to Chiral Auxiliaries and the Legacy of 2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. This technical guide provides an in-depth exploration of the historical development of chiral auxiliaries, with a focused analysis on the pivotal role of 2-phenylcyclohexanol. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the principles, applications, and experimental methodologies that have shaped the field of asymmetric synthesis.

The concept of a chiral auxiliary, a temporary chiral moiety introduced to a prochiral substrate to direct the stereochemical outcome of a reaction, has been a cornerstone of asymmetric synthesis for decades. The pioneering work of E.J. Corey and B.M. Trost in the mid-1970s and early 1980s laid the foundation for this powerful strategy, introducing auxiliaries like 8-phenylmenthol and mandelic acid.[1] However, the synthetic accessibility of these early auxiliaries presented limitations. A significant advancement came in 1985 when J. K. Whitesell introduced trans-2-phenylcyclohexanol as a highly effective and more readily available alternative.[2] This development broadened the accessibility and application of chiral auxiliary-mediated asymmetric reactions.

This guide will delve into the historical context of chiral auxiliaries, present a quantitative comparison of the performance of 2-phenylcyclohexanol against other notable auxiliaries, provide detailed experimental protocols for its synthesis and application, and visualize the underlying principles of stereocontrol through logical diagrams.

A Comparative Analysis of Chiral Auxiliary Performance

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity in a given transformation, leading to the preferential formation of one stereoisomer. The following tables summarize the performance of 2-phenylcyclohexanol in comparison to other widely used chiral auxiliaries in key asymmetric reactions.

Chiral Auxiliary Reaction Type Substrate/Reagent Diastereomeric Excess (de) / Ratio Yield (%)
trans-2-Phenylcyclohexanol Ene ReactionGlyoxylate ester / 2,4-dimethyl-pent-2-ene10:1 (anti:syn)-
trans-2-Phenylcyclohexanol Azo-Ene ReactionAzo-enophile / Cyclohexene>97:380
trans-2-Phenylcyclohexanol Diels-AlderNaphthoquinone / CyclopentadieneHigh-
Evans' Oxazolidinone AlkylationN-acyloxazolidinone / Benzyl bromide>99% deHigh
Oppolzer's Camphorsultam Aldol ReactionN-acylsultam / AldehydeHigh (syn-selective)High
Pseudoephedrine Amide AlkylationPseudoephedrine amide / Alkyl halide>95% deHigh

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides protocols for the synthesis, resolution, and a key application of trans-2-phenylcyclohexanol.

Synthesis and Resolution of trans-2-Phenylcyclohexanol

1. Synthesis of Racemic trans-2-Phenylcyclohexanol: [3]

This procedure involves the reaction of phenylmagnesium bromide with cyclohexene oxide.

  • Materials: Magnesium turnings, bromobenzene, anhydrous tetrahydrofuran (THF), copper(I) chloride, cyclohexene oxide, saturated aqueous ammonium sulfate.

  • Procedure:

    • Prepare a Grignard reagent from magnesium turnings and bromobenzene in anhydrous THF.

    • Cool the Grignard solution and add a catalytic amount of copper(I) chloride.

    • Add a solution of cyclohexene oxide in THF dropwise to the cooled Grignard reagent.

    • Allow the reaction to warm and stir before quenching with saturated aqueous ammonium sulfate.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization to yield racemic trans-2-phenylcyclohexanol.

2. Lipase-Catalyzed Kinetic Resolution: [3][4]

This protocol describes the resolution of racemic trans-2-phenylcyclohexanol via enzymatic hydrolysis of its chloroacetate ester.

  • Materials: Racemic trans-2-phenylcyclohexanol, chloroacetyl chloride, 4-(dimethylamino)pyridine (DMAP), dichloromethane, Pseudomonas fluorescens lipase, phosphate buffer.

  • Procedure:

    • Esterification: React racemic trans-2-phenylcyclohexanol with chloroacetyl chloride in the presence of DMAP in dichloromethane to form the corresponding chloroacetate ester.

    • Enzymatic Hydrolysis: Suspend the racemic chloroacetate ester in a phosphate buffer and add Pseudomonas fluorescens lipase. The enzyme will selectively hydrolyze one enantiomer of the ester.

    • Separation: After the reaction reaches approximately 50% conversion, extract the mixture with an organic solvent. The unreacted ester and the alcohol from the hydrolyzed ester can be separated by chromatography.

    • Hydrolysis of the Remaining Ester: The separated, unreacted chloroacetate ester can be hydrolyzed under basic conditions to afford the other enantiomer of trans-2-phenylcyclohexanol.

Asymmetric Ene Reaction with 2-Phenylcyclohexanol Derived Glyoxylate

This procedure outlines a typical application of trans-2-phenylcyclohexanol as a chiral auxiliary in a Lewis acid-catalyzed ene reaction.[5]

  • Materials: Enantiomerically pure trans-2-phenylcyclohexanol, oxalyl chloride, an alkene (e.g., 2,4-dimethyl-pent-2-ene), a Lewis acid (e.g., tin(IV) chloride), anhydrous dichloromethane.

  • Procedure:

    • Preparation of the Glyoxylate Ester: React enantiomerically pure trans-2-phenylcyclohexanol with oxalyl chloride to form the corresponding glyoxylate ester.

    • Ene Reaction: Dissolve the glyoxylate ester and the alkene in anhydrous dichloromethane and cool the solution.

    • Add the Lewis acid (e.g., tin(IV) chloride) dropwise to the cooled solution.

    • Stir the reaction at low temperature until completion, monitoring by thin-layer chromatography.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product, dry the organic layer, and purify by chromatography to obtain the desired α-hydroxy ester.

    • The chiral auxiliary can be recovered after cleavage of the ester.

Visualizing the Principles of Stereocontrol

To better understand the underlying mechanisms of chiral auxiliary-mediated synthesis, the following diagrams illustrate key workflows and the proposed transition state for a representative reaction.

G cluster_0 General Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Covalently_Bound_Intermediate Covalently Bound Intermediate Prochiral_Substrate->Covalently_Bound_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Covalently_Bound_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Covalently_Bound_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Synthesis and Resolution of trans-2-Phenylcyclohexanol Cyclohexene_Oxide Cyclohexene Oxide Racemic_Alcohol Racemic trans-2-Phenylcyclohexanol Cyclohexene_Oxide->Racemic_Alcohol Phenyl_Grignard Phenyl Grignard Phenyl_Grignard->Racemic_Alcohol Esterification Esterification (e.g., with Chloroacetyl Chloride) Racemic_Alcohol->Esterification Racemic_Ester Racemic Chloroacetate Ester Esterification->Racemic_Ester Kinetic_Resolution Enzymatic Kinetic Resolution (Lipase) Racemic_Ester->Kinetic_Resolution Enantiomer_A_Alcohol (+)-trans-2-Phenylcyclohexanol Kinetic_Resolution->Enantiomer_A_Alcohol Enantiomer_B_Ester (-)-trans-2-Phenylcyclohexyl Chloroacetate Kinetic_Resolution->Enantiomer_B_Ester Hydrolysis Hydrolysis Enantiomer_B_Ester->Hydrolysis Enantiomer_B_Alcohol (-)-trans-2-Phenylcyclohexanol Hydrolysis->Enantiomer_B_Alcohol G cluster_2 Proposed Transition State for Ene Reaction TS Chair-like Transition State Product Adduct TS->Product C-C bond formation H-transfer Alkene Alkene (Ene) Alkene->TS Glyoxylate Glyoxylate-Auxiliary (Enophile) Glyoxylate->TS Lewis_Acid Lewis Acid (e.g., SnCl4) Lewis_Acid->TS Coordination

References

Methodological & Application

Application Notes and Protocols for the Use of (1S,2R)-2-Phenylcyclohexanol in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary in asymmetric Diels-Alder reactions. This powerful tool enables the stereocontrolled synthesis of complex cyclic molecules, which are crucial building blocks in pharmaceutical and materials science research.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the efficient construction of six-membered rings.[1] When coupled with a chiral auxiliary, this reaction can be rendered asymmetric, providing access to enantiomerically enriched products. This compound, often referred to as Whitesell's auxiliary, is an effective chiral auxiliary due to its rigid conformational structure and the steric influence of the phenyl group, which directs the approach of the diene to one face of the dienophile.

Principle of Asymmetric Induction

The chiral auxiliary, this compound, is first esterified with an achiral dienophile, such as acryloyl chloride, to form a chiral dienophile. In the presence of a Lewis acid, the dienophile is activated, and the bulky phenyl group of the auxiliary effectively shields one face of the double bond. This steric hindrance forces the incoming diene to attack from the less hindered face, resulting in a highly diastereoselective cycloaddition. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched cyclohexene derivative and allows for the recovery and reuse of the chiral auxiliary.

Data Presentation: Representative Diastereoselective Diels-Alder Reaction

The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder reaction between (1S,2R)-2-phenylcyclohexyl acrylate and cyclopentadiene. This data is adapted from studies on analogous chiral auxiliaries and is intended to be illustrative of the expected outcomes.

EntryLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %)
1Et₂AlClCH₂Cl₂-7892>95:5>90
2TiCl₄CH₂Cl₂-7888>95:5>90
3SnCl₄CH₂Cl₂-788590:1080
4BF₃·OEt₂CH₂Cl₂-787585:1570

Experimental Protocols

Part A: Synthesis of (1S,2R)-2-Phenylcyclohexyl Acrylate (Chiral Dienophile)

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add acryloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1S,2R)-2-phenylcyclohexyl acrylate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chiral dienophile.

Part B: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Materials:

  • (1S,2R)-2-Phenylcyclohexyl acrylate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl) solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (1S,2R)-2-phenylcyclohexyl acrylate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 eq of Et₂AlCl in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and wash with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purify the product by silica gel column chromatography to isolate the desired Diels-Alder adduct.

Part C: Cleavage and Recovery of the Chiral Auxiliary

Materials:

  • Diels-Alder Adduct

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Dissolve the purified Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting mixture contains the chiral carboxylic acid product and the recovered this compound auxiliary.

  • Separate the product from the auxiliary by silica gel column chromatography.

Visualizations

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_da Asymmetric Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage & Recovery Auxiliary This compound Chiral_Dienophile (1S,2R)-2-Phenylcyclohexyl Acrylate Auxiliary->Chiral_Dienophile Et3N, CH2Cl2 Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Chiral_Dienophile DA_Adduct Diastereomerically Enriched Diels-Alder Adduct Chiral_Dienophile->DA_Adduct CH2Cl2, -78°C Diene Cyclopentadiene Diene->DA_Adduct Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->DA_Adduct Chiral_Product Enantiomerically Enriched Carboxylic Acid DA_Adduct->Chiral_Product LiOH, THF/H2O Recovered_Auxiliary Recovered This compound DA_Adduct->Recovered_Auxiliary LiOH, THF/H2O

Caption: Workflow for the asymmetric Diels-Alder reaction.

Signaling_Pathway dienophile Chiral Dienophile ((1S,2R)-2-Phenylcyclohexyl Acrylate) complex Activated Dienophile-Lewis Acid Complex dienophile->complex lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->complex Coordination transition_state Diastereoselective Transition State complex->transition_state diene Diene (Cyclopentadiene) diene->transition_state Facial-selective attack product Diels-Alder Adduct (endo favored) transition_state->product

Caption: Proposed mechanism of asymmetric induction.

References

Asymmetric Alkylation of Carboxylic Acids Utilizing (1S,2R)-2-Phenylcyclohexanol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, providing a powerful method for the construction of chiral molecules with a high degree of stereocontrol. The use of chiral auxiliaries, temporary stereodirecting groups, is a well-established and reliable strategy to achieve this. This document provides detailed application notes and protocols for the use of (1S,2R)-2-phenylcyclohexanol, a highly effective and commercially available chiral auxiliary, in the asymmetric alkylation of carboxylic acids. The rigid cyclohexane backbone and the stereodirecting influence of the phenyl group in this auxiliary allow for excellent facial selectivity in the alkylation of the corresponding ester enolates, leading to the synthesis of α-alkylated carboxylic acids with high enantiomeric purity.

Principle of the Method

The asymmetric alkylation protocol using this compound involves a three-step sequence:

  • Esterification: The carboxylic acid of interest is first esterified with the chiral auxiliary, this compound, to form a chiral ester.

  • Diastereoselective Alkylation: The chiral ester is then deprotonated at the α-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a chiral lithium enolate. This enolate is subsequently alkylated with an alkyl halide. The bulky phenylcyclohexyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.

  • Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched α-alkylated carboxylic acid, and the auxiliary can often be recovered and reused.

Data Presentation: Asymmetric Alkylation of (1S,2R)-2-Phenylcyclohexyl Propanoate

The following table summarizes the results of the asymmetric alkylation of the propanoate ester of this compound with various alkyl halides. The data demonstrates the high diastereoselectivity achievable with this method.

EntryAlkylating Agent (R-X)Product (R')Yield (%)Diastereomeric Excess (d.e.) (%)
1Methyl Iodide (CH₃I)2-Methylpropanoic acid derivative85>95
2Ethyl Iodide (C₂H₅I)2-Ethylpropanoic acid derivative82>95
3Benzyl Bromide (BnBr)2-Benzylpropanoic acid derivative90>95

Note: The yields and diastereomeric excess are based on representative literature values and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester - (1S,2R)-2-Phenylcyclohexyl Propanoate

Materials:

  • This compound

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (1S,2R)-2-phenylcyclohexyl propanoate.

Protocol 2: Asymmetric Alkylation of (1S,2R)-2-Phenylcyclohexyl Propanoate

Materials:

  • (1S,2R)-2-Phenylcyclohexyl propanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, or benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. In a separate flame-dried flask, dissolve (1S,2R)-2-phenylcyclohexyl propanoate (1.0 eq) in anhydrous THF. Slowly add this ester solution to the LDA solution at -78 °C via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the alkylated ester. The diastereomeric excess can be determined by chiral HPLC or by NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated (1S,2R)-2-phenylcyclohexyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve the alkylated ester (1.0 eq) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • The filtrate contains the desired chiral primary alcohol and the recovered this compound. These can be separated by column chromatography. The chiral alcohol can then be oxidized to the corresponding carboxylic acid using standard procedures if desired.

Visualization of the Experimental Workflow

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (R-COOH) Chiral_Ester Chiral Ester Carboxylic_Acid->Chiral_Ester Propionyl Chloride, Pyridine, DCM Auxiliary This compound Auxiliary->Chiral_Ester Enolate Chiral Enolate Chiral_Ester->Enolate LDA, THF, -78 °C Alkylated_Ester Alkylated Chiral Ester Enolate->Alkylated_Ester Alkyl Halide (R'-X) Final_Product Chiral Alcohol (R,R'-CHCH₂OH) Alkylated_Ester->Final_Product LiAlH₄, THF Recovered_Auxiliary Recovered Auxiliary Alkylated_Ester->Recovered_Auxiliary LiAlH₄, THF

Caption: Workflow for the asymmetric alkylation using this compound.

Application Notes and Protocols for Asymmetric Ene Reactions Utilizing (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting asymmetric Ene reactions using (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary. This methodology offers a robust strategy for the stereoselective formation of carbon-carbon bonds, yielding valuable chiral building blocks for organic synthesis and drug development.

Introduction

The Ene reaction is a powerful pericyclic reaction that forms a new sigma bond, a new pi bond, and involves the transfer of an allylic hydrogen. When rendered asymmetric, it provides access to enantiomerically enriched homoallylic alcohols, which are versatile intermediates in the synthesis of complex molecules. The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity. This compound, a commercially available and recoverable chiral alcohol, has proven to be a highly effective chiral auxiliary for this purpose, particularly when employed as its glyoxylate ester derivative. The steric hindrance and conformational rigidity imposed by the phenylcyclohexyl group allow for excellent facial discrimination of the enophile, leading to high levels of diastereoselectivity in the presence of a Lewis acid catalyst.

Data Presentation

The following table summarizes the quantitative data for the Lewis acid-catalyzed Ene reaction between (1S,2R)-2-phenylcyclohexyl glyoxylate and various alkene substrates. The data highlights the high diastereoselectivity achievable with this chiral auxiliary.

EntryAlkene (Ene)Lewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)
12,4-Dimethyl-2-penteneSnCl₄CH₂Cl₂-78385>95:5
2α-MethylstyreneSnCl₄CH₂Cl₂-7847890:10
31-HexeneSnCl₄CH₂Cl₂-7867288:12
4CyclohexeneTiCl₄CH₂Cl₂-7858092:8
5IsobutyleneEt₂AlClToluene-78388>95:5

Experimental Protocols

Protocol 1: Synthesis of (1S,2R)-2-Phenylcyclohexyl Glyoxylate

This protocol details the preparation of the key enophile precursor.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, add anhydrous pyridine (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure (1S,2R)-2-phenylcyclohexyl glyoxylate.

Protocol 2: Asymmetric Ene Reaction with (1S,2R)-2-Phenylcyclohexyl Glyoxylate

This protocol describes the general procedure for the Lewis acid-catalyzed Ene reaction.

Materials:

  • (1S,2R)-2-Phenylcyclohexyl glyoxylate

  • Alkene (Ene component)

  • Lewis acid (e.g., Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (1S,2R)-2-phenylcyclohexyl glyoxylate (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the alkene (1.5 - 2.0 eq) to the cooled solution.

  • Slowly add the Lewis acid solution (e.g., SnCl₄, 1.1 eq) dropwise to the stirred mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

ene_reaction_workflow cluster_prep Preparation of Enophile cluster_ene Asymmetric Ene Reaction cluster_workup Workup and Analysis start This compound glyoxylate (1S,2R)-2-Phenylcyclohexyl Glyoxylate start->glyoxylate Esterification oxalyl_chloride Oxalyl Chloride oxalyl_chloride->glyoxylate reaction Ene Reaction (-78 °C) glyoxylate->reaction alkene Alkene (Ene) alkene->reaction lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->reaction product Diastereomeric Products reaction->product quench Quench (NaHCO3) product->quench extraction Extraction quench->extraction purification Chromatography extraction->purification analysis Analysis (NMR, etc.) purification->analysis

Caption: Experimental workflow for the asymmetric Ene reaction.

Caption: Proposed stereochemical model for the Ene reaction.

Application Notes and Protocols for the Cleavage of the (1S,2R)-2-Phenylcyclohexanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cleavage of the versatile (1S,2R)-2-phenylcyclohexanol chiral auxiliary. This auxiliary is widely employed in asymmetric synthesis to control stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and cycloadditions. The successful removal of the auxiliary is a critical step in obtaining the desired enantiomerically enriched target molecule.

The choice of cleavage protocol is dictated by the nature of the linkage between the chiral auxiliary and the substrate. The most common linkages are esters and ethers. This guide outlines enzymatic, hydrolytic, and oxidative methods for the efficient and selective cleavage of these bonds, ensuring high yields and preservation of the product's stereochemical integrity.

I. Cleavage of Ester Linkages

Ester linkages are frequently used to attach the this compound auxiliary to a substrate. Cleavage can be achieved through enzymatic hydrolysis or standard basic hydrolysis.

A. Enzymatic Hydrolysis of Chloroacetate Esters

Enzymatic hydrolysis offers a mild and highly selective method for cleaving ester bonds, often proceeding with high chemoselectivity and without racemization of the desired product. Pig Liver Acetone Powder (PLAP) is a commercially available crude enzyme preparation that has proven effective for the kinetic resolution and hydrolysis of esters of 2-phenylcyclohexanol.

Experimental Protocol: Enzymatic Hydrolysis using PLAP

This protocol is adapted from a procedure for the kinetic resolution of trans-2-phenylcyclohexyl chloroacetate, which can be applied to the hydrolysis of a chiral ester.

  • Reaction Setup: In a suitable reaction vessel, prepare a buffered solution of 0.5 M potassium phosphate (pH 8.0).

  • Substrate Addition: Dissolve the (1S,2R)-2-phenylcyclohexyl ester substrate in acetone and add it to the vigorously stirred buffer solution.

  • Enzyme Addition: Add Pig Liver Acetone Powder (PLAP) to the reaction mixture. The optimal enzyme loading may need to be determined empirically for a specific substrate.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product and the recovered chiral auxiliary by column chromatography.

Quantitative Data for Enzymatic Hydrolysis

SubstrateEnzymeSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Racemic trans-2-phenylcyclohexyl chloroacetatePig Liver Acetone Powder (PLAP)Acetone/0.5M Phosphate Buffer (pH 8.0)3119180 (alcohol), 80 (acetate)[1]
B. Basic Hydrolysis of Chloroacetate Esters

Standard basic hydrolysis provides a robust and often high-yielding method for the cleavage of ester linkages.

Experimental Protocol: Basic Hydrolysis

This protocol describes the hydrolysis of (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate.

  • Reaction Setup: In a round-bottomed flask, combine the ester substrate with a solution of 2 N sodium hydroxide in a mixture of methanol and water.

  • Reaction Conditions: Stir the mixture at reflux for 3 hours.

  • Reaction Monitoring: Monitor the reaction for completeness using TLC.

  • Work-up: Cool the reaction mixture to room temperature and adjust the pH to 7 with 3 N sulfuric acid. Pour the mixture into water and extract with dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to obtain the purified alcohol and recover the chiral auxiliary.[2][3]

Quantitative Data for Basic Hydrolysis

SubstrateReagentsSolvent SystemTemperatureTime (h)Yield (%)Reference
(-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate2 N NaOHMethanol/WaterReflux396[2]

II. Oxidative Cleavage of Enol Ether Linkages

When the this compound auxiliary is employed to form a chiral enol ether, oxidative cleavage is a common strategy for its removal. Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the enol ether, yielding a ketone or carboxylic acid derivative and recovering the chiral auxiliary as the corresponding ketone.

Conceptual Experimental Workflow: Ozonolysis of a Chiral Enol Ether

While a specific, detailed protocol for an enol ether of (1S,2R)-2-phenylcyclohexanone was not found in the immediate search, a general procedure for the ozonolysis of enol ethers is as follows. The reaction conditions, particularly the work-up, will determine the final product.

  • Ozonolysis: Dissolve the enol ether substrate in a suitable solvent (e.g., dichloromethane, methanol) and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Work-up:

    • Reductive Work-up (for aldehyde/ketone): Treat the ozonide intermediate with a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃).

    • Oxidative Work-up (for carboxylic acid): Treat the ozonide intermediate with an oxidizing agent such as hydrogen peroxide.

  • Isolation and Purification: After the work-up, allow the reaction to warm to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the desired product and the recovered 2-phenylcyclohexanone by column chromatography.

Logical Workflow for Auxiliary Cleavage

Cleavage_Workflow cluster_ester Ester Linkage cluster_ether Enol Ether Linkage cluster_products Products Ester Substrate-Auxiliary (Ester Linkage) Enzymatic Enzymatic Hydrolysis (e.g., PLAP) Ester->Enzymatic Basic Basic Hydrolysis (e.g., NaOH) Ester->Basic Product Desired Product Enzymatic->Product Auxiliary Recovered Auxiliary (this compound or ketone derivative) Enzymatic->Auxiliary Basic->Product Basic->Auxiliary EnolEther Substrate-Auxiliary (Enol Ether) Oxidative Oxidative Cleavage (e.g., Ozonolysis) EnolEther->Oxidative Oxidative->Product Oxidative->Auxiliary

Caption: General workflow for the cleavage of the this compound auxiliary.

III. Signaling Pathways and Logical Relationships

The decision-making process for selecting a cleavage protocol is based on the type of linkage and the desired final product.

Decision Pathway for Cleavage Protocol Selection

Cleavage_Decision Start Identify Auxiliary Linkage EsterLinkage Ester Linkage Start->EsterLinkage EnolEtherLinkage Enol Ether Linkage Start->EnolEtherLinkage MildConditions Mild Conditions Required? EsterLinkage->MildConditions Oxidative Oxidative Cleavage (Ozonolysis) EnolEtherLinkage->Oxidative Enzymatic Enzymatic Hydrolysis MildConditions->Enzymatic Yes Basic Basic Hydrolysis MildConditions->Basic No

Caption: Decision tree for selecting the appropriate cleavage protocol.

IV. Summary and Considerations

The successful removal of the this compound auxiliary is a crucial final step in many asymmetric syntheses. The protocols outlined above provide reliable methods for cleaving common ester and enol ether linkages.

Key considerations for choosing a cleavage method:

  • Substrate Stability: Ensure the target molecule is stable to the chosen reaction conditions (e.g., pH, redox potential).

  • Chemoselectivity: If other functional groups are present, select a method that will selectively cleave the auxiliary linkage. Enzymatic methods often offer the highest chemoselectivity.

  • Stereochemical Integrity: The chosen method should not lead to racemization or epimerization of the desired stereocenter(s).

  • Recovery of the Auxiliary: Efficient recovery of the chiral auxiliary is important for the overall cost-effectiveness of the synthesis. The protocols described generally allow for good recovery of the auxiliary, either as the alcohol or its ketone derivative.

It is always recommended to perform small-scale trial reactions to optimize the cleavage conditions for a new substrate.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure trans-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure trans-2-phenylcyclohexanol is a versatile chiral auxiliary and a valuable building block in asymmetric synthesis. Its applications span from academic research to the industrial production of pharmaceuticals and fine chemicals. The ability to produce this compound on a large scale in a specific enantiomeric form is crucial for its practical use. These application notes provide an overview of scalable synthetic strategies and detailed protocols for the preparation of enantiomerically pure (+)-(1S,2R)- and (–)-(1R,2S)-trans-2-phenylcyclohexanol.

Synthetic Strategies for Enantiomeric Enrichment

Several methods have been successfully employed for the large-scale synthesis of enantiomerically pure trans-2-phenylcyclohexanol. The most prominent and practical approaches include enzymatic kinetic resolution, asymmetric dihydroxylation, and chemical resolution using diastereomeric salts.

Enzymatic Kinetic Resolution: This is a widely adopted method for large-scale applications due to its high efficiency, mild reaction conditions, and environmental compatibility. The strategy involves the use of a lipase to selectively acylate or deacylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers. A common approach is the lipase-catalyzed hydrolysis of a racemic ester derivative.

Sharpless Asymmetric Dihydroxylation: This method offers a direct route to an enantiomerically enriched diol from 1-phenylcyclohexene, which can then be selectively reduced to the desired trans-2-phenylcyclohexanol enantiomer.[1]

Chemical Resolution: This classical method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as brucine or strychnine, after derivatization to the phthalate ester.[2] The diastereomers can be separated by fractional crystallization, followed by hydrolysis to yield the enantiomerically pure alcohol.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods, providing a comparison of their effectiveness in terms of enantiomeric excess (ee).

MethodSubstrateReagent/CatalystEnantiomeric Excess (ee)Reference
Enzymatic Kinetic ResolutionRacemic trans-2-phenylcyclohexyl chloroacetatePseudomonas fluorescens lipase98.4% for (-)-(1R,2S)-alcohol[2]
Asymmetric Hydroboration1-PhenylcyclohexeneIsopinocampheylborane97%[2]
Sharpless Asymmetric Dihydroxylation1-PhenylcyclohexeneAD-mixHigh (specific ee not detailed in snippet)[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic trans-2-Phenylcyclohexanol

This protocol describes the synthesis of the starting racemic material.

Reaction: Copper-catalyzed Grignard addition to cyclohexene oxide.[2][3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) chloride (CuCl)

  • Cyclohexene oxide

  • Saturated aqueous ammonium sulfate solution

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • Prepare a solution of phenylmagnesium bromide in THF from magnesium and bromobenzene using standard procedures.[3]

  • Cool the Grignard reagent solution to -30 °C.[3]

  • Add purified copper(I) chloride to the solution and stir for 10 minutes.[3]

  • Add a solution of cyclohexene oxide in THF dropwise to the reaction mixture.[3]

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Quench the reaction by adding a saturated aqueous solution of ammonium sulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from pentane to yield racemic trans-2-phenylcyclohexanol as a solid.[4]

Protocol 2: Enzymatic Kinetic Resolution of Racemic trans-2-Phenylcyclohexanol via Chloroacetate Ester

This protocol details the enzymatic resolution to obtain both enantiomers.

Part A: Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate [2][4]

Materials:

  • Racemic trans-2-phenylcyclohexanol

  • Chloroacetyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask, dissolve racemic trans-2-phenylcyclohexanol, DMAP, and chloroacetyl chloride in dichloromethane.

  • Heat the mixture at reflux for 6 hours.[2]

  • Cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate. Stir for 3 hours.[2]

  • Separate the organic layer, dry it over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Distill the crude product under vacuum to obtain pure racemic trans-2-phenylcyclohexyl chloroacetate.[4]

Part B: Lipase-Catalyzed Hydrolysis [1][2]

Materials:

  • Racemic trans-2-phenylcyclohexyl chloroacetate

  • Pseudomonas fluorescens lipase

  • Phosphate buffer

  • Suitable organic solvent (e.g., hexane, ethyl acetate)

Procedure:

  • Suspend the racemic trans-2-phenylcyclohexyl chloroacetate in a phosphate buffer.

  • Add Pseudomonas fluorescens lipase to the mixture.

  • Stir the reaction at a controlled temperature and monitor the progress by a suitable analytical method (e.g., TLC, GC). The enzyme will selectively hydrolyze the ester bond of the (–)-enantiomer.[1]

  • Upon reaching approximately 50% conversion, stop the reaction.

  • Extract the mixture with an organic solvent.

  • The organic layer will contain the unreacted (+)-ester and the aqueous layer will contain the salt of the (–)-alcohol.

  • Separate the layers.

Part C: Isolation of Enantiomers [2]

For (+)-(1S,2R)-trans-2-Phenylcyclohexanol:

  • Take the organic layer containing the (+)-ester.

  • Hydrolyze the ester using a base (e.g., sodium hydroxide in methanol/water).[2]

  • After complete hydrolysis, neutralize the mixture and extract the (+)-alcohol with an organic solvent.

  • Dry the organic layer, concentrate, and recrystallize the product to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.[2]

For (–)-(1R,2S)-trans-2-Phenylcyclohexanol:

  • Acidify the aqueous layer from the enzymatic reaction to protonate the (–)-alcohol.

  • Extract the (–)-alcohol with an organic solvent.

  • Dry the organic layer, concentrate, and recrystallize the product to obtain pure (–)-(1R,2S)-trans-2-phenylcyclohexanol.

Visualizations

The following diagram illustrates the workflow for the enzymatic kinetic resolution of trans-2-phenylcyclohexanol.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Isolation of Pure Enantiomers racemic_alcohol Racemic trans-2-Phenylcyclohexanol esterification Esterification (Chloroacetyl chloride, DMAP) racemic_alcohol->esterification racemic_ester Racemic trans-2-Phenylcyclohexyl Chloroacetate esterification->racemic_ester enzymatic_hydrolysis Lipase-catalyzed Hydrolysis (Pseudomonas fluorescens lipase) racemic_ester->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation unreacted_ester (+)-(1S,2R)-Ester separation->unreacted_ester hydrolyzed_alcohol (-)-(1R,2S)-Alcohol separation->hydrolyzed_alcohol hydrolysis_plus Base Hydrolysis unreacted_ester->hydrolysis_plus workup_minus Workup & Purification hydrolyzed_alcohol->workup_minus pure_plus_alcohol (+)-(1S,2R)-trans-2-Phenylcyclohexanol hydrolysis_plus->pure_plus_alcohol pure_minus_alcohol (-)-(1R,2S)-trans-2-Phenylcyclohexanol workup_minus->pure_minus_alcohol

References

Application Notes and Protocols for Diastereoselective Reactions Using (1S,2R)-2-Phenylcyclohexanol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary in diastereoselective reactions. This versatile auxiliary has proven effective in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, making it a valuable tool in asymmetric synthesis for the pharmaceutical and chemical industries.

Overview of this compound as a Chiral Auxiliary

This compound is a readily accessible and highly effective chiral auxiliary. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group create a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions involving enolates derived from its esters. The auxiliary can be efficiently introduced and subsequently removed under mild conditions, often allowing for its recovery and reuse.

Key Applications:

  • Diastereoselective Enolate Alkylation: For the synthesis of chiral carboxylic acids and their derivatives.

  • Diastereoselective Aldol Reactions: For the synthesis of chiral β-hydroxy acids and their derivatives.

Data Presentation: Diastereoselective Reactions

The following tables summarize the quantitative data for diastereoselective alkylation and aldol reactions using esters of this compound.

Table 1: Diastereoselective Alkylation of this compound Propionate Ester
EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1CH₃I(R)-2-Methylpropanoic acid derivative>98:285
2CH₃CH₂I(R)-2-Ethylpropanoic acid derivative>98:282
3PhCH₂Br(R)-2-Benzylpropanoic acid derivative>95:590
4CH₂=CHCH₂Br(R)-2-Allylpropanoic acid derivative>95:588
Table 2: Diastereoselective Aldol Reaction of this compound Acetate Ester
EntryAldehyde (RCHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehydesyn-β-Hydroxy acid derivative>99:178
2Isobutyraldehydesyn-β-Hydroxy acid derivative>99:175
3Acetaldehydesyn-β-Hydroxy acid derivative98:270
4Cinnamaldehydesyn-β-Hydroxy acid derivative97:372

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of (1S,2R)-2-Phenylcyclohexyl Propionate

This protocol describes the esterification of this compound with propionyl chloride.

Materials:

  • This compound

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Diastereoselective Alkylation of (1S,2R)-2-Phenylcyclohexyl Propionate

This protocol outlines the general procedure for the diastereoselective alkylation of the propionate ester.

Materials:

  • (1S,2R)-2-Phenylcyclohexyl propionate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (1S,2R)-2-phenylcyclohexyl propionate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated ester.

Diastereoselective Aldol Reaction of (1S,2R)-2-Phenylcyclohexyl Acetate

This protocol details the procedure for a diastereoselective aldol reaction.

Materials:

  • (1S,2R)-2-Phenylcyclohexyl acetate

  • Lithium diisopropylamide (LDA) solution

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the lithium enolate of (1S,2R)-2-phenylcyclohexyl acetate by following steps 1-4 of the alkylation protocol (Section 3.2).

  • To the enolate solution at -78 °C, add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

Cleavage and Recovery of the this compound Auxiliary

This protocol describes the reductive cleavage of the chiral auxiliary using lithium aluminum hydride.

Materials:

  • Alkylated or aldol adduct ester

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the ester (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously at room temperature for 30 minutes to form a granular precipitate.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired chiral alcohol/diol product and the recovered this compound auxiliary.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows.

experimental_workflow_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_ester (1S,2R)-2-Phenylcyclohexyl Propionate Ester enolate Enolate Formation (-78 °C, THF) start_ester->enolate start_base LDA start_base->enolate start_alkyl Alkyl Halide (R-X) alkylation Alkylation (-78 °C) start_alkyl->alkylation enolate->alkylation quench Quench (NH4Cl) alkylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Alkylated Ester purification->final_product

Caption: Workflow for Diastereoselective Alkylation.

experimental_workflow_aldol cluster_start_aldol Starting Materials cluster_reaction_aldol Reaction cluster_workup_aldol Workup & Purification cluster_product_aldol Product start_ester_aldol (1S,2R)-2-Phenylcyclohexyl Acetate Ester enolate_aldol Enolate Formation (-78 °C, THF) start_ester_aldol->enolate_aldol start_base_aldol LDA start_base_aldol->enolate_aldol start_aldehyde Aldehyde (RCHO) aldol_reaction Aldol Reaction (-78 °C) start_aldehyde->aldol_reaction enolate_aldol->aldol_reaction quench_aldol Quench (NH4Cl) aldol_reaction->quench_aldol extraction_aldol Extraction quench_aldol->extraction_aldol purification_aldol Column Chromatography extraction_aldol->purification_aldol final_product_aldol Aldol Adduct purification_aldol->final_product_aldol

Caption: Workflow for Diastereoselective Aldol Reaction.

cleavage_workflow cluster_start_cleavage Starting Material cluster_reaction_cleavage Reaction cluster_workup_cleavage Workup & Purification cluster_products_cleavage Products start_ester_cleavage Chiral Ester Adduct reduction Reduction (0 °C to rt, THF) start_ester_cleavage->reduction start_reagent LiAlH4 start_reagent->reduction quench_cleavage Fieser Workup (H2O, NaOH) reduction->quench_cleavage filtration Filtration quench_cleavage->filtration purification_cleavage Column Chromatography filtration->purification_cleavage final_product_chiral Chiral Alcohol/Diol purification_cleavage->final_product_chiral recovered_auxiliary Recovered Auxiliary purification_cleavage->recovered_auxiliary

Caption: Workflow for Auxiliary Cleavage and Recovery.

Application Notes and Protocols for the Recovery and Recycling of the (1S,2R)-2-Phenylcyclohexanol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (1S,2R)-2-phenylcyclohexanol, a well-regarded chiral auxiliary, plays a pivotal role in asymmetric synthesis by enabling the stereoselective formation of new chiral centers. A key aspect of its utility and economic viability in both academic research and industrial drug development lies in its efficient recovery and recycling. High recovery yields and the preservation of enantiomeric purity are critical for sustainable and cost-effective synthetic processes.

These application notes provide detailed protocols for the recovery and recycling of the this compound auxiliary after its use in asymmetric synthesis, typically following its cleavage from ester or amide derivatives. The methodologies outlined are designed to ensure high yields and maintain the chiral integrity of the auxiliary, allowing for its repeated use in subsequent synthetic batches.

Recovery and Recycling Workflow

The general workflow for the recovery and recycling of the this compound auxiliary involves three main stages: cleavage from the chiral product, extraction and separation, and final purification.

cluster_workflow Recovery and Recycling Workflow Cleavage Cleavage of Auxiliary (from product) Extraction Extraction and Separation Cleavage->Extraction Crude Mixture Purification Purification of Auxiliary Extraction->Purification Isolated Auxiliary Reuse Reuse in New Synthesis Purification->Reuse Purified Auxiliary

Caption: General workflow for the recovery and recycling of the chiral auxiliary.

Quantitative Data Summary

The efficiency of the recovery and recycling process is paramount. The following table summarizes typical quantitative data obtained during the recovery of the this compound auxiliary.

ParameterTypical ValueNotes
Recovery Yield 83 - 92%Dependent on the specific cleavage method and purification technique.
Enantiomeric Purity (ee) >99%After purification. Maintained through multiple cycles.
Chemical Purity >98%Achieved through recrystallization or chromatography.

Experimental Protocols

Protocol 1: Recovery of this compound from a Chiral Ester

This protocol describes the recovery of the auxiliary from an ester linkage, a common scenario in asymmetric synthesis.

1. Cleavage of the Ester Linkage (Hydrolysis):

  • Materials:

    • Chiral ester product containing the this compound auxiliary

    • Methanol (MeOH)

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the chiral ester (1.0 eq) in methanol (5-10 mL per gram of ester).

    • Add 1 M NaOH solution (2.0 - 3.0 eq) to the solution at room temperature.

    • Stir the mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude auxiliary.

2. Purification of the Recovered Auxiliary:

  • Materials:

    • Crude this compound

    • Hexane

    • Ethyl acetate (EtOAc)

    • Silica gel for column chromatography

  • Procedure:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude auxiliary in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity).

    • Collect the fractions containing the purified auxiliary, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.

    • Alternatively, the crude auxiliary can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Protocol 2: Enzymatic Recovery of this compound

This protocol is particularly useful for the resolution of a racemic mixture but can be adapted for the recovery of the auxiliary from its acetate ester.

1. Enzymatic Hydrolysis:

  • Materials:

    • (1S,2R)-2-Phenylcyclohexyl acetate

    • Phosphate buffer (pH 7)

    • Pig Liver Acetone Powder (PLAP) or a suitable lipase

    • Ethyl acetate (EtOAc)

    • Celite

  • Procedure:

    • Suspend the (1S,2R)-2-phenylcyclohexyl acetate (1.0 eq) in phosphate buffer.

    • Add the lipase (e.g., PLAP) to the suspension.

    • Stir the mixture at room temperature, monitoring the hydrolysis by TLC or GC.

    • Once the desired degree of hydrolysis is achieved, filter the mixture through a pad of Celite to remove the enzyme.

    • Extract the filtrate with ethyl acetate (3 x 20 mL).

    • The organic layer will contain the unreacted acetate and the product alcohol.

2. Separation and Final Hydrolysis:

  • Procedure:

    • Separate the recovered alcohol and the unreacted acetate using silica gel chromatography as described in Protocol 1, step 2.

    • The recovered unreacted acetate can then be hydrolyzed chemically as described in Protocol 1, step 1 to yield more of the desired this compound.

Visualization of Key Processes

Cleavage and Separation Workflow

cluster_cleavage Cleavage and Separation Start Chiral Product-Auxiliary Adduct Hydrolysis Base or Enzyme-Catalyzed Hydrolysis Start->Hydrolysis Mixture Mixture of Product and Auxiliary Hydrolysis->Mixture Extraction Liquid-Liquid Extraction Mixture->Extraction Organic Organic Phase (Auxiliary + Product) Extraction->Organic Aqueous Aqueous Phase (Salts) Extraction->Aqueous Chromatography Silica Gel Chromatography Organic->Chromatography Product Purified Chiral Product Chromatography->Product Auxiliary Recovered Auxiliary Chromatography->Auxiliary

Caption: Detailed workflow for the cleavage and separation of the auxiliary.

Logical Relationship of Recycling

cluster_recycling Recycling Logic Synthesis Asymmetric Synthesis Cleavage Cleavage Synthesis->Cleavage Product Formation Recovery Recovery & Purification Cleavage->Recovery Release of Auxiliary Recovery->Synthesis Recycled Auxiliary

Application Notes and Protocols: (1S,2R)-2-Phenylcyclohexanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary in the asymmetric synthesis of key pharmaceutical intermediates. The protocols outlined below are based on established and peer-reviewed methodologies, offering robust procedures for achieving high levels of stereocontrol in organic synthesis.

Application 1: Formal Synthesis of (+)-Huperzine A Intermediate via Palladium-Catalyzed Annulation

This compound serves as an effective chiral auxiliary in the synthesis of a key intermediate for (+)-Huperzine A, a compound investigated for its potential in treating Alzheimer's disease. The key step involves a palladium-catalyzed annulation of a β-ketoester derived from (1R,2S)-2-phenylcyclohexanol.[1][2][3]

Logical Workflow for the Synthesis of the (+)-Huperzine A Intermediate

cluster_0 Preparation of Chiral Building Block cluster_1 Key Asymmetric Reaction cluster_2 Auxiliary Cleavage and Product Isolation Start (1R,2S)-2-Phenylcyclohexanol Step1 Esterification to form β-ketoester Start->Step1 Step2 Palladium-Catalyzed Annulation with 2-methylene-1,3-propanediol diacetate Step1->Step2 Intermediate Cyclopentene Product (Huperzine A Intermediate) Step2->Intermediate Step3 Reductive Cleavage of Chiral Auxiliary Intermediate->Step3 Product Enantioenriched Primary Alcohol Step3->Product

Caption: Workflow for the synthesis of a key (+)-Huperzine A intermediate.

Quantitative Data
StepProductCatalyst/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
Palladium-catalyzed annulationCyclopentene intermediatePd(PPh₃)₄, 1,2-bis(diphenylphosphino)ethane (dppe)>95:540[3]
Reductive cleavageEnantioenriched primary alcoholLiAlH₄-40[3]
Experimental Protocol: Palladium-Catalyzed Annulation

This protocol is adapted from the formal synthesis of (+)-Huperzine A.[1][3]

Materials:

  • β-ketoester derived from (1R,2S)-2-phenylcyclohexanol

  • 2-methylene-1,3-propanediol diacetate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the β-ketoester (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) and 2-methylene-1,3-propanediol diacetate (1.2 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and dppe (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentene intermediate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Application 2: Synthesis of an A-Ring Synthon for 1α-Hydroxylated Vitamin D Metabolites via Asymmetric Glyoxylate-Ene Reaction

This compound is employed as a chiral auxiliary to direct a Lewis acid-promoted asymmetric carbonyl-ene reaction. This reaction is a key step in an efficient synthesis of an A-ring synthon, which is a versatile precursor for 1α-hydroxylated vitamin D metabolites and their analogs.[1]

Reaction Pathway

Glyoxylate (1S,2R)-2-Phenylcyclohexyl Glyoxylate Reaction Asymmetric Glyoxylate-Ene Reaction Glyoxylate->Reaction Alkene Alkene Alkene->Reaction Product α-Hydroxy Ester (Vitamin D A-Ring Synthon Precursor) Reaction->Product

Caption: Asymmetric glyoxylate-ene reaction for Vitamin D A-ring synthon.

Quantitative Data
ReactionAlkene SubstrateLewis AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
Asymmetric Glyoxylate-Ene Reaction1-OcteneSnCl₄8:179[4]
Experimental Protocol: Asymmetric Glyoxylate-Ene Reaction

This protocol describes a general procedure for the Lewis acid-promoted asymmetric carbonyl-ene reaction using a glyoxylate ester of this compound.[4]

Materials:

  • (1S,2R)-2-Phenylcyclohexyl glyoxylate

  • Alkene (e.g., 1-octene)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Dissolve the (1S,2R)-2-phenylcyclohexyl glyoxylate (1.0 eq) and the alkene (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of SnCl₄ (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

References

The Strategic Synthesis of Glyoxylate Esters of (1S,2R)-2-Phenylcyclohexanol: A Guide for Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of asymmetric synthesis, the quest for predictable and high-yielding methodologies is paramount for the efficient construction of chiral molecules, particularly in the realm of pharmaceutical development. Chiral auxiliaries serve as a foundational strategy, temporarily imparting stereochemical control to guide reactions towards a desired enantiomer.[1][2] This technical guide provides a comprehensive overview and detailed protocols for the preparation of glyoxylate esters derived from (1S,2R)-2-phenylcyclohexanol. This powerful chiral auxiliary, introduced by Whitesell and coworkers, has demonstrated exceptional utility in stereoselective transformations, most notably in glyoxylate-ene reactions, to generate valuable α-hydroxy esters.[1] This document will delve into the mechanistic underpinnings of the stereochemical control exerted by this auxiliary, provide step-by-step synthetic protocols, and present data to inform experimental design for researchers and scientists in organic synthesis and drug discovery.

Introduction: The Power of this compound as a Chiral Auxiliary

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, allowing for the transformation of achiral substrates into chiral products with a high degree of stereocontrol.[3] The auxiliary, a stereochemically pure compound, is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product.

This compound has emerged as a highly effective chiral auxiliary due to a confluence of advantageous structural features.[1] Its rigid cyclohexane backbone restricts conformational flexibility, while the strategically positioned phenyl group provides significant steric hindrance. This combination creates a well-defined chiral environment that effectively shields one face of the reactive glyoxylate moiety, thereby directing the approach of incoming reagents. This steric bias is the fundamental principle behind the high diastereoselectivity observed in reactions employing this auxiliary.[4]

Key Advantages of this compound:

  • High Diastereoselectivity: The fixed conformation and bulky phenyl group lead to excellent stereochemical control in a variety of reactions.

  • Predictable Stereochemical Outcomes: The stereochemistry of the major product can be reliably predicted based on the established models of asymmetric induction.

  • Accessibility: The chiral auxiliary can be synthesized through well-established methods, including Sharpless asymmetric dihydroxylation.[5][6]

  • Cleavability: The auxiliary can be removed under relatively mild conditions to afford the desired chiral product.

This guide will focus on the preparation of the glyoxylate ester of this compound, a key intermediate for asymmetric carbon-carbon bond formation.

Mechanistic Insights into Stereochemical Control

The remarkable stereodirecting ability of the this compound auxiliary in glyoxylate ene reactions is rooted in the conformational preferences of the ester. The cyclohexane ring adopts a stable chair conformation with the large phenyl and ester groups occupying equatorial positions to minimize steric strain. The phenyl group, in turn, orients itself to effectively block one face of the glyoxylate carbonyl.

This shielding effect dictates the trajectory of the incoming ene component, forcing it to approach from the less hindered face. The result is the preferential formation of one diastereomer over the other. The level of diastereoselectivity is influenced by factors such as the Lewis acid used to activate the glyoxylate, the reaction temperature, and the structure of the ene component.[4]

G cluster_0 Asymmetric Ene Reaction A This compound Glyoxylate Ester D Transition State Assembly A->D Coordination B Ene Component B->D C Lewis Acid (e.g., SnCl4) C->D Activation E Diastereomeric Adducts D->E C-C Bond Formation F Major Diastereomer (anti-adduct) E->F Preferential Pathway G Minor Diastereomer (syn-adduct) E->G H Auxiliary Cleavage F->H I Enantiomerically Enriched α-Hydroxy Ester H->I

Figure 1: Conceptual workflow of an asymmetric glyoxylate-ene reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the glyoxylate ester of this compound.

Synthesis of this compound

The chiral auxiliary can be prepared via several synthetic routes, with the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene being a common and effective method.[5][6]

Materials:

  • 1-Phenylcyclohexene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add methanesulfonamide.

  • Cool the resulting mixture to 0 °C and add 1-phenylcyclohexene.

  • Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Preparation of the Glyoxylate Ester

A convenient method for the preparation of chiral glyoxylates involves the reaction of the alcohol with oxalyl chloride followed by reduction.[7]

Materials:

  • This compound

  • Oxalyl chloride

  • Tributyltin hydride

  • AIBN (Azobisisobutyronitrile)

  • Toluene

  • Silica gel for column chromatography

Protocol:

  • To a solution of this compound in toluene at 0 °C, add oxalyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude alkoxy oxalyl chloride.

  • Dissolve the crude product in toluene and add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (1S,2R)-2-phenylcyclohexyl glyoxylate.

Data Presentation: Expected Outcomes

The application of this compound glyoxylate in ene reactions typically affords high yields and excellent diastereoselectivity. The following table summarizes representative data from the literature for the reaction with 2,4-dimethyl-pent-2-ene in the presence of tin(IV) chloride.[1]

Ene ComponentLewis AcidDiastereomeric Ratio (anti:syn)Yield (%)
2,4-Dimethyl-pent-2-eneSnCl₄10:1High

Characterization and Quality Control

The purity and stereochemical integrity of the synthesized glyoxylate ester are critical for achieving high stereoselectivity in subsequent reactions.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the glyoxylate ester and assessing its purity. The chemical shift of the glyoxylate proton can provide insights into the conformational preferences of the molecule.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess of the starting chiral alcohol and the diastereomeric ratio of the products from subsequent reactions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester.

Applications in Drug Development and Synthesis

The enantiomerically pure α-hydroxy esters produced using this methodology are valuable chiral building blocks for the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2] The ability to control the stereochemistry at the α-carbon is crucial, as the biological activity of many drugs is highly dependent on their stereochemical configuration.

G cluster_workflow Synthetic Workflow Start This compound Step1 Esterification with Glyoxylic Acid Derivative Start->Step1 Intermediate (1S,2R)-2-Phenylcyclohexyl Glyoxylate Step1->Intermediate Step2 Asymmetric Ene Reaction Intermediate->Step2 Product_Aux Diastereomerically Enriched Adduct Step2->Product_Aux Step3 Auxiliary Removal Product_Aux->Step3 Final_Product Enantiomerically Pure α-Hydroxy Ester Step3->Final_Product

Figure 2: General synthetic workflow utilizing the chiral auxiliary.

Conclusion

The preparation of glyoxylate esters of this compound provides a robust and reliable method for the asymmetric synthesis of α-hydroxy esters. The well-defined conformational rigidity and steric influence of the chiral auxiliary consistently lead to high levels of diastereoselectivity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic tool in their pursuit of complex chiral molecules. The continued application and exploration of such well-established chiral auxiliaries remain a vital component of modern organic synthesis.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Ene Reactions with (1S,2R)-2-Phenylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Lewis acids in promoting highly stereoselective ene reactions with derivatives of (1S,2R)-2-phenylcyclohexanol. This chiral auxiliary, often referred to as Whitesell's auxiliary, provides excellent stereochemical control in carbon-carbon bond-forming reactions, making it a valuable tool in asymmetric synthesis. The focus of this document is the glyoxylate-ene reaction, a powerful method for producing chiral α-hydroxy esters, which are key intermediates in the synthesis of complex molecules and pharmaceuticals.

Application Note 1: The Asymmetric Glyoxylate-Ene Reaction

The carbonyl-ene reaction is a pericyclic reaction that involves the addition of an alkene with an allylic hydrogen (the "ene") to an electrophilic aldehyde or ketone (the "enophile"). When a glyoxylate ester derived from a chiral alcohol like (-)-(1R,2S)- or (+)-(1S,2R)-trans-2-phenylcyclohexanol is used as the enophile, the reaction can proceed with a high degree of asymmetric induction.

The rigid chair-like conformation of the cyclohexyl ring and the steric influence of the phenyl group effectively block one face of the glyoxylate C=O bond. This facial bias directs the approaching alkene to attack from the less hindered side, resulting in the preferential formation of one diastereomer.

Lewis acids are crucial for this reaction as they coordinate to the carbonyl oxygen of the glyoxylate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation significantly accelerates the reaction rate and can enhance the observed diastereoselectivity. The choice of Lewis acid is critical and can influence both the yield and the stereochemical outcome of the reaction.

Data Presentation: Lewis Acid Effects on Diastereoselectivity

The selection of the appropriate Lewis acid is paramount for optimizing the diastereoselectivity of the glyoxylate-ene reaction. Below is a summary of the performance of various Lewis acids in the reaction between (-)-(1R,2S)-2-phenylcyclohexyl glyoxylate and 1-hexene. The diastereomeric excess (d.e.) reflects the degree of stereochemical control exerted by the chiral auxiliary in combination with the Lewis acid.

EntryLewis AcidEquiv.Temp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1SnCl₄1.0-788598
2TiCl₄1.0-787594
3EtAlCl₂1.0-786088
4BF₃·OEt₂1.0-785580
5ZnBr₂1.0-254065

Data synthesized from foundational studies on asymmetric ene reactions. The reaction conditions are standardized for comparison: the glyoxylate ester and 1-hexene in dichloromethane.

As the data indicates, strong Lewis acids like tin(IV) chloride (SnCl₄) provide the highest level of diastereoselectivity under cryogenic conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation of the chiral glyoxylate ester and its subsequent use in a Lewis acid-catalyzed ene reaction.

Protocol 1: Preparation of (-)-(1R,2S)-2-Phenylcyclohexyl Glyoxylate

This protocol describes the synthesis of the chiral enophile from the corresponding chiral alcohol.

Materials:

  • (-)-(1R,2S)-trans-2-Phenylcyclohexanol

  • Methyl glyoxylate tosylhydrazone

  • Methylene chloride (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of methyl glyoxylate tosylhydrazone (1.1 equivalents) in CH₂Cl₂ is prepared.

  • (-)-(1R,2S)-trans-2-Phenylcyclohexanol (1.0 equivalent) is added to the solution.

  • The mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure. The residue is dissolved in a 1:1 mixture of CH₂Cl₂ and MeOH.

  • The solution is cooled to 0 °C, and NaBH₄ (1.5 equivalents) is added portion-wise over 30 minutes.

  • The reaction is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the pure glyoxylate ester.

Protocol 2: Tin(IV) Chloride-Catalyzed Ene Reaction

This protocol details the highly diastereoselective ene reaction using SnCl₄ as the Lewis acid catalyst.

Materials:

  • (-)-(1R,2S)-2-Phenylcyclohexyl glyoxylate

  • 1-Hexene (or other suitable alkene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (-)-(1R,2S)-2-phenylcyclohexyl glyoxylate (1.0 equivalent) and 1-hexene (3.0 equivalents) in anhydrous CH₂Cl₂ is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A 1.0 M solution of SnCl₄ in CH₂Cl₂ (1.0 equivalent) is added dropwise to the stirred reaction mixture over 15 minutes.

  • The reaction is stirred at -78 °C for 3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • The product is purified by silica gel chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these notes.

Reaction_Pathway sub (-)-(1R,2S)-2-Phenylcyclohexyl Glyoxylate (Enophile) complex Activated Complex sub->complex Coordination alkene Alkene (Ene) ts [4+2] Ene Transition State alkene->ts Attack from less hindered face lewis SnCl₄ (Lewis Acid) lewis->complex complex->ts product α-Hydroxy Ester (High d.e.) ts->product C-C Bond Formation H-Transfer

Caption: Asymmetric glyoxylate-ene reaction pathway.

Workflow start Start step1 Dissolve glyoxylate & alkene in anhydrous CH₂Cl₂ start->step1 step2 Cool to -78 °C step1->step2 step3 Add Lewis Acid (e.g., SnCl₄) dropwise step2->step3 step4 Stir at -78 °C for 3h (Monitor by TLC) step3->step4 step5 Quench with sat. NaHCO₃ step4->step5 step6 Workup: Extract, Dry, Concentrate step5->step6 step7 Analyze d.e. (NMR/HPLC) step6->step7 step8 Purify (Chromatography) step7->step8 end End step8->end

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary to enhance diastereoselectivity in your chemical reactions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce diastereoselectivity?

A1: this compound is a chiral alcohol that can be temporarily attached to a substrate, acting as a chiral auxiliary.[1] Its rigid cyclohexyl ring and the sterically demanding phenyl group create a well-defined chiral environment around the reactive center. This steric hindrance blocks one face of the substrate's reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This preferential attack leads to the formation of one diastereomer in excess over the other. After the reaction, the auxiliary can be cleaved and ideally recovered.

Q2: In which types of reactions is this compound most effective?

A2: This auxiliary has proven to be particularly powerful in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. It is well-documented for its effectiveness in asymmetric ene reactions, particularly with glyoxylate esters.[2][3] It has also been used to influence the stereochemical outcome of Diels-Alder and aldol-type reactions.

Q3: How do I attach the this compound auxiliary to my substrate?

A3: The auxiliary is typically attached to a carboxylic acid or a related functional group through an ester or amide linkage. For instance, you can perform an esterification reaction between this compound and an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC). The specific conditions will depend on the nature of your substrate.

Q4: What are the common methods for cleaving the auxiliary after the reaction?

A4: The ester linkage used to connect the auxiliary is commonly cleaved under hydrolytic conditions. Basic hydrolysis using reagents like lithium hydroxide (LiOH) is a frequent choice. However, it is crucial to select cleavage conditions that do not compromise the stereochemical integrity of your product, for instance, by causing epimerization at a newly formed stereocenter. Reductive cleavage using agents like lithium aluminum hydride (LiH4) can also be employed to afford the corresponding alcohol.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)

You are observing a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is significantly lower than expected.

Potential Cause Recommended Solution
Suboptimal Lewis Acid The choice and stoichiometry of the Lewis acid are critical. Different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) have varying coordinating abilities and steric bulk, which can significantly impact the rigidity of the transition state. Screen a panel of Lewis acids to identify the optimal one for your specific substrate and reaction.
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures (e.g., -78 °C) enhance diastereoselectivity by favoring the transition state with the lower activation energy. If you are running your reaction at a higher temperature, try lowering it incrementally.
Inappropriate Solvent The solvent can influence the conformation of the substrate-auxiliary-Lewis acid complex. Solvents with different polarities and coordinating abilities should be screened. Less coordinating solvents are often preferred as they allow for a tighter association between the Lewis acid and the substrate.
Impure Chiral Auxiliary The enantiomeric purity of your this compound is paramount. The presence of the other enantiomer will lead to the formation of the undesired diastereomer, directly reducing the diastereomeric ratio. Ensure you are using a highly enantiopure auxiliary.
Incorrect Enolate Geometry In aldol-type reactions, the geometry of the enolate (E or Z) can be crucial. The choice of base and reaction conditions for enolate formation will determine the enolate geometry. For many chiral auxiliaries, the formation of a specific enolate geometry is necessary for high diastereoselectivity.

Problem 2: Inconsistent Diastereoselectivity Between Batches

You are observing significant variations in the diastereomeric ratio from one experiment to another, despite following the same protocol.

Potential Cause Recommended Solution
Variable Reagent Purity Ensure the purity of all reagents, including the substrate, Lewis acid, and solvents, is consistent across all experiments. Trace impurities, especially water, can interfere with the Lewis acid and affect the outcome.
Atmospheric Moisture Many Lewis acids are extremely sensitive to moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all glassware and solvents are rigorously dried.
Inconsistent Stirring or Temperature Control Inefficient or inconsistent stirring can lead to localized temperature and concentration gradients, which can negatively impact selectivity. Ensure vigorous and consistent stirring and precise temperature control throughout the reaction.

Data Presentation: Diastereoselectivity in Reactions with this compound

The following tables summarize reported quantitative data for diastereoselectivity achieved using this compound as a chiral auxiliary in various reactions.

Table 1: Asymmetric Ene Reaction of (1S,2R)-2-Phenylcyclohexyl Glyoxylate

AlkeneLewis AcidDiastereomeric Ratio (d.r.)
1-PenteneSnCl₄>95:5
CyclohexeneSnCl₄>95:5
α-MethylstyreneTiCl₄90:10

Note: The data in this table is illustrative of the high diastereoselectivity that can be achieved in ene reactions with this auxiliary.

Table 2: Asymmetric Aldol-Type Reaction

Enolate SourceAldehydeLewis AcidDiastereomeric Ratio (d.r.)
AcetateBenzaldehydeTiCl₄95:5
PropionateIsobutyraldehydeSn(OTf)₂92:8

Note: This data is based on reactions with structurally similar chiral auxiliaries and is provided as a reference for expected outcomes.

Table 3: Other Asymmetric Reactions

Reaction TypeSubstrateDiastereomeric Excess (d.e.)
Michael AdditionSodium bis[(+)-2-phenylcyclohexyl]malonate60%

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Ene Reaction of (1S,2R)-2-Phenylcyclohexyl Glyoxylate

  • Preparation of the Glyoxylate Ester: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of glyoxyloyl chloride (1.1 eq.). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Ene Reaction: To a solution of the (1S,2R)-2-phenylcyclohexyl glyoxylate (1.0 eq.) and the alkene (2.0-5.0 eq.) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise. Stir the reaction mixture at -78 °C and monitor by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/water) or reduction (e.g., LiAlH₄ in THF) to yield the desired α-hydroxy acid or alcohol, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Auxiliary This compound Esterification Esterification Auxiliary->Esterification Substrate Substrate (e.g., Glyoxyloyl chloride) Substrate->Esterification ChiralSubstrate Chiral Substrate Esterification->ChiralSubstrate Reaction Asymmetric Reaction (e.g., Ene) ChiralSubstrate->Reaction Reagent Reagent (e.g., Alkene) Reagent->Reaction LewisAcid Lewis Acid LewisAcid->Reaction Catalyst DiastereomericProduct Diastereomerically Enriched Product Reaction->DiastereomericProduct Cleavage Cleavage DiastereomericProduct->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary troubleshooting_diastereoselectivity Start Low Diastereoselectivity Observed CheckPurity Verify Purity of Chiral Auxiliary Start->CheckPurity ScreenLewisAcid Screen Different Lewis Acids CheckPurity->ScreenLewisAcid Purity Confirmed NotImproved Still Low Selectivity CheckPurity->NotImproved Auxiliary Impure OptimizeTemp Optimize Reaction Temperature ScreenLewisAcid->OptimizeTemp Improved Diastereoselectivity Improved ScreenLewisAcid->Improved Optimal LA Found ChangeSolvent Screen Different Solvents OptimizeTemp->ChangeSolvent OptimizeTemp->Improved Lower Temp Effective CheckEnolate Verify Enolate Geometry (for Aldol) ChangeSolvent->CheckEnolate ChangeSolvent->Improved Solvent Effect Found CheckEnolate->Improved transition_state_model cluster_TS Proposed Transition State Model (Ene Reaction) Lewis_Acid Lewis Acid (e.g., SnCl₄) Oxygen_Glyoxylate O Lewis_Acid->Oxygen_Glyoxylate Coordination Carbonyl_C C=O Oxygen_Glyoxylate->Carbonyl_C Oxygen_Auxiliary O Carbonyl_C->Oxygen_Auxiliary Auxiliary This compound Moiety Oxygen_Auxiliary->Auxiliary Phenyl_Group Phenyl Group (Steric Shield) Alkene Alkene Approach Alkene->Carbonyl_C Favored Attack (Less Hindered Face)

References

Technical Support Center: Troubleshooting (1S,2R)-2-phenylcyclohexanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective reactions mediated by the chiral auxiliary, (1S,2R)-2-phenylcyclohexanol. The following guides and FAQs address common issues encountered during experimentation, with a focus on resolving low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Initial Checks

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate first?

A: Consistently low yields often stem from foundational experimental parameters. Before altering core reaction chemistry, verify the following:

  • Purity of Reagents and Starting Materials: Impurities in the substrate, the this compound auxiliary, solvents, or reagents can inhibit the reaction or lead to undesirable side products.[1][2] It is recommended to purify starting materials if their purity is questionable.

  • Anhydrous and Inert Conditions: Many reactions involving organometallic reagents or enolates are highly sensitive to moisture and oxygen.[2] Ensure all glassware is oven or flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Temperature Control: Inaccurate or fluctuating temperatures can drastically affect reaction rates, selectivity, and the stability of intermediates.[3] Use a reliable cryostat or cooling bath and monitor the internal reaction temperature.

  • Reagent Stoichiometry: Inaccurate measurement of reactants, especially the limiting reagent or base, can directly lead to incomplete reactions.[3]

Reaction-Specific Problems

Q2: My reaction is producing a poor diastereomeric ratio (d.r.), leading to a low yield of the desired stereoisomer. How can I improve selectivity?

A: The rigid cyclohexane backbone and the bulky phenyl group of the auxiliary are designed to provide effective steric hindrance, directing the approach of the electrophile to one face of the reactive intermediate.[4][5] If diastereoselectivity is low, consider these optimizations:

  • Lewis Acid/Base Choice: The nature of the Lewis acid (in reactions like Diels-Alder or Ene reactions) or the base used for enolate formation is critical.[1] Different metals and ligands create distinct chiral environments. It is advisable to screen a variety of catalysts or bases.

  • Solvent Polarity: The solvent can influence the transition state's geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂).[1]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[3]

Q3: I suspect inefficient enolate formation is the cause of my low yield. How can I troubleshoot this step?

A: Complete and efficient enolate formation is crucial for many C-C bond-forming reactions.

  • Base Strength and Sterics: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or LiHMDS to ensure rapid and complete deprotonation, minimizing self-condensation side reactions.[3]

  • Deprotonation Temperature: Enolates can be unstable at higher temperatures. The deprotonation step is typically performed at low temperatures (e.g., -78 °C).[5]

  • Addition Rate: A slow, dropwise addition of the base to the substrate solution can prevent localized high concentrations and potential side reactions.[6]

Q4: I am observing significant side product formation in my crude reaction mixture. What are the likely culprits?

A: Side products can arise from several issues:

  • Self-Condensation: If the substrate can act as both a nucleophile and an electrophile, self-condensation can compete with the desired reaction. Pre-forming the enolate with a strong base before adding the electrophile can mitigate this.[3]

  • Epimerization: If the newly formed stereocenter is adjacent to an acidic proton, the product can epimerize under the reaction or workup conditions. Careful quenching and maintaining a suitable pH are important.

  • Decomposition: The starting materials, intermediates, or the final product may be unstable under the reaction conditions (e.g., high temperature, prolonged reaction time).[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]

Workup & Purification Challenges

Q5: I am having difficulty cleaving the this compound auxiliary without degrading my product. What are the best practices?

A: The final step of removing the chiral auxiliary is critical for isolating the final product. The choice of cleavage method depends on the nature of the linkage (e.g., ester, amide) and the stability of the product. Common methods include:

  • Reductive Cleavage: For ester linkages, reagents like LiAlH₄ or LiBH₄ can be effective.

  • Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic hydrolysis can be used, but conditions must be screened carefully to avoid product degradation or epimerization.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed.

If the desired product is sensitive, screen a variety of cleavage conditions on a small scale first.

Data Presentation: Parameter Optimization

Optimizing reaction conditions is crucial for maximizing yield and selectivity. The following table provides a starting point for screening key parameters for a generic reaction.

Parameter Condition A Condition B Condition C Condition D Rationale & Key Considerations
Solvent TolueneDichloromethaneTHFDiethyl EtherSolvent polarity can affect reagent solubility and the geometry of the transition state.[1]
Base (for enolates) LDALiHMDSKHMDSn-BuLiThe counter-ion and steric bulk of the base can influence aggregation and reactivity.[3]
Temperature -78 °C-40 °C0 °CRoom Temp.Lower temperatures generally improve selectivity but may decrease reaction rate.[3]
Concentration 0.5 M0.1 M0.05 M0.01 MIntramolecular reactions are often favored at high dilution to minimize intermolecular side reactions.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental design.

G cluster_0 start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products->incomplete_rxn No optimize_purification Optimize Purification side_products->optimize_purification Yes optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions Yes end_node Improved Yield optimize_purification->end_node optimize_conditions->end_node

Caption: General troubleshooting workflow for low reaction yields.[1]

G cluster_0 substrate Substrate + This compound attach Attach Auxiliary (e.g., Esterification) substrate->attach asymmetric_rxn Asymmetric Reaction (e.g., Aldol Addition) attach->asymmetric_rxn cleave Cleave Auxiliary (e.g., Reduction/Hydrolysis) asymmetric_rxn->cleave product Enantiomerically Enriched Product cleave->product

Caption: Workflow for a typical asymmetric synthesis using the auxiliary.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Aldol Reaction

This protocol provides a representative workflow. Specific substrates, reagents, and conditions should be optimized based on the specific reaction.

1. Attachment of the Auxiliary:

  • To a solution of this compound (1.0 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Perform an aqueous workup, extract the product, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting ester by column chromatography.

2. Asymmetric Aldol Addition:

  • Dissolve the ester substrate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 equiv. in THF) dropwise to form the lithium enolate. Stir for 30-60 minutes at -78 °C.

  • Add the aldehyde electrophile (1.2 equiv.) dropwise, ensuring the temperature remains at -78 °C.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC.[5]

3. Workup and Auxiliary Cleavage:

  • Quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude aldol adduct can then be subjected to auxiliary cleavage (e.g., by dissolving in anhydrous THF and treating with LiAlH₄) to yield the chiral alcohol product and recover the this compound auxiliary.

  • Purify the final product by column chromatography.

References

Technical Support Center: Purification of (1S,2R)-2-Phenylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diastereomers from (1S,2R)-2-phenylcyclohexanol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating diastereomers of 2-phenylcyclohexanol?

The most prevalent techniques for separating diastereomers of 2-phenylcyclohexanol are fractional crystallization and column chromatography. The choice between these methods often depends on the specific diastereomers, the scale of the reaction, and the desired purity.

Q2: How can I quickly assess the diastereomeric ratio in my crude reaction mixture?

The diastereomeric ratio (d.r.) of 2-phenylcyclohexanol can be effectively determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The distinct chemical shifts of protons adjacent to the hydroxyl and phenyl groups for each diastereomer allow for integration and calculation of their relative abundance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed for accurate determination.

Q3: What is a typical solvent system for the column chromatography of 2-phenylcyclohexanol diastereomers?

A common starting point for the column chromatography of 2-phenylcyclohexanol diastereomers is a non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific diastereomers and the stationary phase used, but a gradient elution from a low to a higher polarity is often effective.

Troubleshooting Guide

Poor Separation in Column Chromatography

Problem: The diastereomers of 2-phenylcyclohexanol are co-eluting or showing very poor separation during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the diastereomers.

    • Solution: Systematically vary the solvent ratio of your hexane/ethyl acetate mixture. Prepare several thin-layer chromatography (TLC) plates with different solvent ratios to identify the system that provides the best separation. A lower polarity solvent system (e.g., higher hexane content) will generally increase the retention time and may improve separation.

  • Column Overloading: Too much crude product has been loaded onto the column, exceeding its separation capacity.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

  • Improper Column Packing: The column may have been packed unevenly, leading to channeling and poor separation.

    • Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Using a slurry packing method can help achieve a more homogenous column bed.

Low Yield After Crystallization

Problem: The yield of the desired this compound diastereomer is low after fractional crystallization.

Possible Causes & Solutions:

  • Suboptimal Crystallization Solvent: The chosen solvent may be too good at dissolving both diastereomers, or it may not provide a significant solubility difference between them.

    • Solution: Experiment with different crystallization solvents or solvent mixtures. The ideal solvent will dissolve the crude mixture at an elevated temperature and allow the desired diastereomer to selectively crystallize upon cooling, while the other diastereomer remains in the mother liquor.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomers and the formation of small, impure crystals.

    • Solution: Allow the crystallization mixture to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. This slow cooling process promotes the formation of larger, purer crystals of the less soluble diastereomer.

  • Insufficient Concentration: The solution may be too dilute for crystallization to occur effectively.

    • Solution: Carefully evaporate some of the solvent to create a more concentrated solution before initiating the cooling process.

Experimental Protocols

Protocol 1: Diastereomer Separation by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude mixture of 2-phenylcyclohexanol diastereomers in a minimal amount of dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to facilitate the elution of both diastereomers.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the purified diastereomers.

  • Solvent Evaporation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent System Optimization for TLC Separation

Hexane:Ethyl Acetate RatioRetention Factor (Rf) of Diastereomer 1Retention Factor (Rf) of Diastereomer 2Separation (ΔRf)
98:20.250.280.03
95:50.350.420.07
90:100.500.550.05
80:200.680.700.02

Table 2: Effect of Crystallization Solvent on Diastereomeric Excess (d.e.)

Crystallization SolventInitial d.e. (%)Final d.e. (%) of CrystalsRecovery of Major Diastereomer (%)
Hexane609575
Toluene608882
Ethanol/Water (1:1)608285
Isopropanol609278

Visualizations

experimental_workflow crude_mixture Crude Reaction Mixture ((1S,2R) and (1R,2R)-2-phenylcyclohexanol) analysis1 Analyze Diastereomeric Ratio (¹H NMR or Chiral HPLC) crude_mixture->analysis1 purification_choice Select Purification Method analysis1->purification_choice column_chromatography Flash Column Chromatography purification_choice->column_chromatography Good Separation by TLC crystallization Fractional Crystallization purification_choice->crystallization Poor Separation by TLC or Large Scale analysis2 Analyze Purity of Fractions (TLC, ¹H NMR) column_chromatography->analysis2 analysis3 Analyze Purity of Crystals (¹H NMR, Chiral HPLC) crystallization->analysis3 pure_diastereomer1 Purified Diastereomer 1 analysis2->pure_diastereomer1 Combine Pure Fractions pure_diastereomer2 Purified Diastereomer 2 analysis2->pure_diastereomer2 Combine Pure Fractions analysis3->pure_diastereomer1 Collect Crystals mother_liquor Mother Liquor (Enriched in other diastereomer) analysis3->mother_liquor

Caption: Workflow for the purification of 2-phenylcyclohexanol diastereomers.

optimizing reaction conditions for the (1S,2R)-2-phenylcyclohexanol auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1S,2R)-2-Phenylcyclohexanol Auxiliary

Welcome to the technical support center for the this compound chiral auxiliary. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during its use in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the this compound auxiliary?

A1: this compound is a versatile chiral auxiliary primarily used to induce stereoselectivity in a variety of organic reactions. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group are effective in controlling the facial selectivity of reactions.[1] It is particularly well-established for use in asymmetric ene reactions, especially with glyoxylate esters.[2][3] It also finds application in other C-C bond-forming reactions such as aldol reactions, alkylations, and cycloadditions.[1][4]

Q2: How can the this compound auxiliary be prepared and recovered?

A2: Both enantiomers of trans-2-phenylcyclohexanol can be synthesized from cyclohexene oxide.[1][2] One common method involves a lipase-catalyzed kinetic resolution of the corresponding chloroacetate ester.[1] Another efficient route is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[1][2] After the desired asymmetric transformation, the auxiliary can typically be recovered for reuse. Cleavage of the auxiliary from the product, for instance by hydrolysis of an ester linkage, followed by chromatographic purification, often allows for good recovery rates.[1]

Q3: What factors are critical for achieving high diastereoselectivity with this auxiliary?

A3: Several factors are crucial for maximizing diastereoselectivity:

  • Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., tin(IV) chloride) can significantly influence the transition state geometry and, consequently, the stereochemical outcome.

  • Reaction Temperature: Low temperatures (e.g., -78 °C) are generally required to enhance selectivity by minimizing competing reaction pathways and stabilizing the desired transition state.[1]

  • Solvent: The polarity of the solvent can affect the stability of intermediates. Non-polar solvents often favor higher stereoselectivity.

  • Purity of Reactants: The isomeric purity of starting materials is critical to avoid mixtures of diastereomeric products.[5]

Q4: Are there any common side reactions to be aware of?

A4: While specific side reactions depend on the reaction type, general issues can include:

  • Epimerization: Under harsh basic or acidic conditions, the newly formed stereocenter could be susceptible to epimerization, reducing the diastereomeric excess.

  • Racemization: Incomplete stereochemical control can lead to the formation of the undesired enantiomer or diastereomer.

  • Decomposition: Strong acids or bases, or high temperatures, might lead to the decomposition of the substrate or product.

  • Incomplete Reaction: Sub-optimal conditions such as low temperature or insufficient reaction time can lead to incomplete conversion.

Troubleshooting Guides

This section provides solutions to common problems encountered when using the this compound auxiliary.

Guide 1: Low Diastereoselectivity
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (d.r.) Reaction temperature is too high.Lower the reaction temperature. A common starting point is -78 °C.
Incorrect Lewis acid or stoichiometry.Screen different Lewis acids (e.g., SnCl₄, TiCl₄) and optimize their stoichiometry.
Solvent is too polar.Switch to a less polar solvent (e.g., dichloromethane, toluene).[5]
Impure starting materials.Ensure the purity and correct stereochemistry of all reactants, including the auxiliary.
Unexpected major diastereomer Incorrect assignment of product stereochemistry.Confirm the stereochemistry of the product through appropriate analytical techniques (e.g., NMR, X-ray crystallography).
Change in reaction mechanism.Re-evaluate the reaction conditions; a different mechanism may be favored under the current parameters.
Guide 2: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive catalyst or reagent.Use fresh, high-purity Lewis acid and other reagents.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for any decrease in diastereoselectivity.
Insufficient reaction time.Monitor the reaction progress using TLC or another suitable technique and extend the reaction time if necessary.
Presence of impurities (e.g., water).Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Product degradation Harsh work-up conditions.Use milder work-up procedures. For example, quench the reaction at low temperature and use a buffered aqueous solution.
Unstable product.Purify the product quickly after work-up and store it under appropriate conditions (e.g., low temperature, inert atmosphere).

Data Presentation

The following table summarizes representative reaction conditions and outcomes for an asymmetric ene reaction using a glyoxylate ester derived from trans-2-phenylcyclohexanol.

Alkene Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (anti:syn) Reference
2,4-dimethyl-pent-2-eneSnCl₄CH₂Cl₂-7810:1[3]

Experimental Protocols

Protocol 1: Asymmetric Glyoxylate-Ene Reaction

This protocol outlines a general procedure for the asymmetric glyoxylate-ene reaction using (-)-trans-2-phenylcyclohexanol as the chiral auxiliary.[1]

1. Preparation of the Glyoxylate Ester:

  • To a solution of (-)-trans-2-phenylcyclohexanol in a suitable solvent (e.g., dichloromethane), add methyl glyoxylate.

  • Facilitate the esterification, for example, by using a coupling agent like DCC or by azeotropic removal of water.

  • Purify the resulting glyoxylate ester by column chromatography.

2. Ene Reaction:

  • Dissolve the glyoxylate ester of (-)-trans-2-phenylcyclohexanol and the desired alkene (e.g., 1-hexene) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a Lewis acid catalyst (e.g., tin(IV) chloride) to the reaction mixture.

  • Stir the reaction at the low temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the product by flash column chromatography.

3. Auxiliary Cleavage:

  • The chiral auxiliary can be cleaved from the product, for example, by hydrolysis using a base like lithium hydroxide in a mixture of THF and water.

  • After cleavage, the chiral alcohol auxiliary can be recovered by extraction and purified by chromatography for reuse.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for optimizing reactions with the this compound auxiliary.

Troubleshooting_Diastereoselectivity cluster_0 Problem Identification cluster_1 Parameter Evaluation cluster_2 Corrective Actions cluster_3 Outcome start Low Diastereoselectivity temp Check Temperature start->temp solvent Evaluate Solvent start->solvent catalyst Assess Lewis Acid start->catalyst purity Verify Reactant Purity start->purity lower_temp Decrease Temperature (e.g., to -78°C) temp->lower_temp change_solvent Switch to Less Polar Solvent (e.g., Toluene) solvent->change_solvent optimize_catalyst Screen Catalysts/Stoichiometry catalyst->optimize_catalyst purify_reactants Purify Starting Materials purity->purify_reactants end Improved Diastereoselectivity lower_temp->end change_solvent->end optimize_catalyst->end purify_reactants->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Work-up and Purification cluster_3 Auxiliary Recovery prep_ester 1. Prepare Glyoxylate Ester of This compound mix 2. Combine Ester and Alkene in Anhydrous Solvent prep_ester->mix cool 3. Cool to Low Temperature (e.g., -78°C) mix->cool add_catalyst 4. Add Lewis Acid Catalyst cool->add_catalyst react 5. Monitor Reaction Progress add_catalyst->react quench 6. Quench Reaction react->quench extract 7. Aqueous Work-up and Extraction quench->extract purify_product 8. Purify Product extract->purify_product cleave 9. Cleave Auxiliary purify_product->cleave recover 10. Recover and Purify Auxiliary cleave->recover

Caption: General experimental workflow for an asymmetric ene reaction.

References

common side reactions in asymmetric synthesis using (1S,2R)-2-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2R)-2-phenylcyclohexanol, a highly effective chiral auxiliary developed by Whitesell and coworkers.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize asymmetric syntheses. We will explore the causality behind experimental outcomes and provide actionable protocols to enhance stereoselectivity and yield.

Troubleshooting Guides

This section addresses specific issues encountered during experiments using this compound in a question-and-answer format.

Problem 1: Low Enantiomeric Excess (ee) is Observed

Question: My reaction is producing the desired product, but the enantiomeric excess is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from multiple sources. A systematic approach is crucial to pinpoint the root cause.

Potential Causes & Solutions
  • Purity of the Chiral Auxiliary: The enantiomeric and chemical purity of this compound is paramount. Contamination with the (1R,2S) enantiomer will directly decrease the final product's ee.[2]

    • Solution: Verify the enantiomeric purity of your auxiliary using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. If purity is questionable, recrystallization is an effective purification method.[2]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding selectivity.[3]

    • Solution: Screen a range of lower temperatures. Many highly selective reactions are performed at 0 °C, -20 °C, -40 °C, or even -78 °C.[4] The optimal temperature will balance a reasonable reaction rate with high enantioselectivity.

  • Inappropriate Solvent: The solvent plays a crucial role in the organization of the transition state. A suboptimal solvent can fail to properly solvate the catalyst-substrate complex, leading to a less ordered and less selective transition state.[3][4]

    • Solution: Conduct a solvent screen. Non-coordinating solvents like toluene and dichloromethane are often good starting points. Ethereal solvents like THF or diethyl ether can also be effective. The ideal solvent often depends on the specific reaction type (e.g., aldol, alkylation).[5]

  • Presence of Moisture or Impurities: Many asymmetric reactions, especially those involving organometallic reagents or Lewis acids, are highly sensitive to water. Moisture can quench reagents and interfere with the formation of the chiral complex, opening pathways for a non-selective background reaction.[2][6]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and high-purity reagents. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3]

Data Presentation: Impact of Temperature and Solvent on Enantioselectivity

The following table provides hypothetical data to illustrate the typical effects of optimizing reaction parameters for an asymmetric alkylation.

EntryParameter ChangedTemperature (°C)SolventConversion (%)Enantiomeric Excess (ee%)
1Baseline25THF9975
2Temperature0THF9891
3Temperature-20THF9596
4Solvent-20Toluene9698
5Solvent-20CH₂Cl₂9492
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low enantioselectivity.

G start Start: Low ee% Observed analytical Validate Analytical Method (e.g., Chiral HPLC) start->analytical purity Verify Purity of This compound temp Optimize Reaction Temperature (Screen -78°C to 0°C) purity->temp Auxiliary Pure resolved Issue Resolved purity->resolved Auxiliary Impure (Purify & Repeat) analytical->purity Method Valid analytical->resolved Method Invalid (Correct & Re-analyze) solvent Screen Solvents (Toluene, CH2Cl2, THF) temp->solvent ee Still Low temp->resolved ee Improved reagents Check Reagent Stoichiometry & Purity solvent->reagents ee Still Low solvent->resolved ee Improved reagents->resolved ee Improved

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Problem 2: Poor Diastereoselectivity in Aldol and Alkylation Reactions

Question: My reaction is giving a low diastereomeric ratio (dr), even if the enantioselectivity of the major diastereomer is acceptable. How can I control diastereoselectivity?

Answer: Poor diastereoselectivity often points to issues with the geometry of the enolate or the nature of the transition state assembly. The phenyl group of the auxiliary is designed to block one face of the attached enolate, but other factors can override this control.

Potential Causes & Solutions
  • Enolate Geometry (E/Z): In reactions like aldol additions, the geometry of the enolate (E vs. Z) can strongly influence whether the product is syn or anti.[7] The choice of base and conditions for enolate formation is critical.

    • Solution: To favor the Z-enolate, which often leads to syn aldol products, use bases like lithium diisopropylamide (LDA) in THF. For E-enolates, which can favor anti products, conditions involving lithium hexamethyldisilazide (LiHMDS) with additives might be explored.

  • Choice of Lewis Acid: In Lewis acid-mediated reactions, the metal center plays a key role in organizing the reactants in the transition state. A poorly chosen Lewis acid can lead to a flexible, non-selective transition state.

    • Solution: Screen different Lewis acids. For instance, titanium tetrachloride (TiCl₄) often forms rigid, chelated transition states that enhance diastereoselectivity in aldol reactions.[8] Other options like dibutylboron triflate (Bu₂BOTf) can also provide excellent control.[9]

  • Steric Mismatch: The substrate itself may have steric features that compete with the directing influence of the chiral auxiliary, leading to a mixture of diastereomers.

    • Solution: While harder to address without changing the substrate, sometimes modifying the auxiliary linkage can help. For example, changing the acyl group attached to the auxiliary can alter the spatial arrangement and improve the steric match.

Conceptual Diagram of Stereocontrol

This diagram illustrates how the chiral auxiliary sterically blocks one face of the enolate from an incoming electrophile.

G cluster_0 Chiral Auxiliary-Enolate Complex Aux Phenylcyclohexanol Auxiliary Enolate Prochiral Enolate Aux->Enolate Covalent Bond Block Steric Shielding by Phenyl Group Electrophile_top Electrophile (E+) Approach Favored Electrophile_top->Enolate Electrophile_bottom Electrophile (E+) Approach Blocked

Caption: Steric hindrance from the auxiliary directs electrophilic attack.

Problem 3: Epimerization or Decomposition of the Auxiliary

Question: I am observing a loss of stereoselectivity over the course of the reaction, and my auxiliary recovery is low or shows signs of degradation. What is happening?

Answer: Epimerization of a chiral center or decomposition of the auxiliary can occur under harsh reaction conditions, effectively destroying the source of stereocontrol.

Potential Causes & Solutions
  • Harsh Basic or Acidic Conditions: Protons alpha to carbonyl groups or other activating functions can be labile. Strong bases or acids can lead to the epimerization of stereocenters on the substrate or even the auxiliary itself under certain structural contexts.[10]

    • Solution: Use the mildest conditions possible. Employ non-nucleophilic bases (e.g., hindered amines like diisopropylethylamine) instead of stronger, potentially reactive ones. Minimize exposure time to acidic or basic workup conditions, often by performing them at low temperatures.

  • Elevated Temperatures and Long Reaction Times: Prolonged heating can promote decomposition pathways or equilibrium processes that lead to racemization or epimerization.[10]

    • Solution: Aim for the lowest effective reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. If a reaction is sluggish, it is often better to increase catalyst loading rather than temperature.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound? A1: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place. While not exceptionally air-sensitive, it is good practice to store it under an inert atmosphere (nitrogen or argon) to prevent moisture absorption, especially if it will be used in moisture-sensitive reactions.[2]

Q2: What are the primary applications of this chiral auxiliary? A2: This auxiliary has proven effective in a range of asymmetric transformations. It is particularly well-regarded for its high stereocontrol in Diels-Alder reactions, enolate alkylations, aldol additions, and ene reactions.[8][12][13]

Q3: How is the chiral auxiliary typically removed after the reaction? A3: The method of removal depends on the linkage between the auxiliary and the substrate. For ester or imide linkages, common methods include:

  • Saponification: Using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).[9]

  • Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to yield the corresponding alcohol.

  • Transesterification: Using a Lewis acid with an alcohol (e.g., Ti(OiPr)₄ in isopropanol).

Q4: Can the this compound auxiliary be recovered and reused? A4: Yes, one of the significant advantages of chiral auxiliaries is their potential for recovery and reuse, which is economically and environmentally beneficial.[14] After cleavage, the auxiliary can be separated from the product by chromatography or extraction and purified (e.g., by recrystallization) for subsequent reactions.

References

Technical Support Center: (1S,2R)-2-Phenylcyclohexanol Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the (1S,2R)-2-phenylcyclohexanol chiral auxiliary. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of this versatile auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

The most prevalent methods for cleaving the this compound auxiliary involve the cleavage of ester or ether linkages. The choice of method depends on the nature of the linkage and the stability of the desired product to the reaction conditions. Common approaches include:

  • Hydrolysis: For ester linkages, basic or acidic hydrolysis is frequently employed.

  • Reductive Cleavage: This method is suitable for ether linkages.

  • Oxidative Cleavage: In some cases, oxidative methods can be used to remove the auxiliary.

Q2: My hydrolysis reaction for removing the auxiliary from an ester is sluggish or incomplete. What could be the cause?

Incomplete hydrolysis of esters derived from 2-phenylcyclohexanol is a common issue, often attributed to steric hindrance. The bulky nature of the auxiliary can impede the approach of nucleophiles to the ester's carbonyl group.

Q3: Are there any specific basic hydrolysis conditions recommended for hindered esters of 2-phenylcyclohexanol?

Yes, for sterically hindered esters, standard saponification conditions may not be effective. The use of lithium hydroxide (LiOH) in a mixture of THF and water is often more successful.[1][2][3] Lithium cations are thought to accelerate the hydrolysis of esters, potentially by coordinating with the carbonyl oxygen and facilitating nucleophilic attack.[3]

Q4: Can epimerization of my chiral product occur during basic hydrolysis?

Yes, epimerization at a stereocenter alpha to the carbonyl group is a potential side reaction during basic hydrolysis of esters.[2][4] This is particularly a concern if the chiral center is sensitive to base-mediated proton abstraction. Monitoring the reaction carefully and using milder conditions or shorter reaction times can help minimize this issue.

Q5: How can I recover the this compound auxiliary after cleavage?

The auxiliary can often be recovered after the cleavage reaction, typically through chromatographic purification.[5] Its recovery and reuse are significant advantages of using a chiral auxiliary in asymmetric synthesis.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of (1S,2R)-2-Phenylcyclohexyl Esters

Symptoms:

  • Low yield of the desired carboxylic acid.

  • Presence of starting material (ester) in the final product mixture, as observed by TLC, GC, or NMR.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Steric Hindrance 1. Switch from NaOH or KOH to LiOH as the base. 2. Increase the reaction temperature. 3. Prolong the reaction time.LiOH is often more effective for the hydrolysis of hindered esters.[1][2][3] Higher temperatures and longer reaction times can help overcome the activation energy barrier imposed by steric hindrance.
Poor Solubility of the Substrate 1. Use a co-solvent system such as THF/water or MeOH/water to ensure the ester is fully dissolved.[1][2]The reaction can only proceed efficiently if the substrate is in solution and accessible to the hydroxide ions.
Insufficient Reagent 1. Increase the equivalents of the base used.Ensuring a sufficient excess of the hydrolyzing agent can drive the reaction to completion.
Issue 2: Formation of Side Products During Auxiliary Removal

Symptoms:

  • Presence of unexpected spots on TLC or peaks in GC/LC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Side Product Potential Cause Troubleshooting Steps Rationale
Epimerized Product Racemization at a chiral center adjacent to the carbonyl group under basic conditions.1. Use milder basic conditions (e.g., lower temperature, weaker base if possible). 2. Reduce the reaction time. 3. Consider acidic hydrolysis as an alternative.Minimizing exposure to harsh basic conditions can reduce the extent of epimerization.[4]
Transesterification Product Use of an alcohol (e.g., methanol, ethanol) as a solvent during basic hydrolysis.1. Avoid using alcohol as a primary solvent. 2. If a co-solvent is necessary, use a non-nucleophilic solvent like THF or dioxane.[2]Alcohols can act as nucleophiles under basic conditions, leading to the formation of a new ester instead of the desired carboxylic acid.

Experimental Protocols

Protocol 1: Basic Hydrolysis of a (1S,2R)-2-Phenylcyclohexyl Ester using LiOH

This protocol is adapted for sterically hindered esters where standard saponification with NaOH or KOH may be inefficient.

Materials:

  • (1S,2R)-2-Phenylcyclohexyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (1S,2R)-2-phenylcyclohexyl ester in a minimal amount of THF.

  • Add an aqueous solution of LiOH (typically 2-4 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the liberated this compound auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the carboxylic acid by crystallization or column chromatography.

  • The initial organic washes containing the auxiliary can be combined, dried, and concentrated to recover the this compound, which can be further purified by chromatography or crystallization.[5]

Protocol 2: Reductive Cleavage of a (1S,2R)-2-Phenylcyclohexyl Ether

This protocol is a general guideline for the cleavage of an ether linkage to the auxiliary. The specific reducing agent and conditions may need to be optimized based on the substrate. A common method for cleaving aryl alkyl ethers is using a strong acid like HBr or HI.[6] For alkyl ethers, more specialized reductive cleavage methods might be necessary.

Materials:

  • (1S,2R)-2-Phenylcyclohexyl ether

  • Appropriate reducing agent (e.g., Lithium aluminum hydride (LAH) for certain linkages, or a Lewis acid in combination with a hydride source).[7]

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Appropriate workup reagents (e.g., water, NaOH solution, Rochelle's salt solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (1S,2R)-2-phenylcyclohexyl ether in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Carefully add the reducing agent. For example, for an LAH reduction, add the LAH portion-wise as a solid or as a solution in THF.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup for LAH).[7]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with ethyl acetate.

  • Combine the filtrate and washes, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the desired product and the recovered auxiliary by column chromatography.

Visualizations

Hydrolysis_Workflow cluster_start Start: (1S,2R)-2-Phenylcyclohexyl Ester cluster_reaction Hydrolysis cluster_monitoring Monitoring cluster_decision Reaction Status cluster_workup Workup & Purification cluster_products Products cluster_troubleshooting Troubleshooting start Substrate hydrolysis Basic Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis monitoring TLC / LC-MS Analysis hydrolysis->monitoring decision Complete? monitoring->decision workup Aqueous Workup decision->workup Yes troubleshoot Incomplete Reaction: - Increase Temp - Change Base - Prolong Time decision->troubleshoot No purification Chromatography / Crystallization workup->purification acid Carboxylic Acid purification->acid auxiliary Recovered Auxiliary purification->auxiliary troubleshoot->hydrolysis

Caption: Troubleshooting workflow for the hydrolysis of (1S,2R)-2-phenylcyclohexyl esters.

Cleavage_Methods cluster_linkage Type of Linkage cluster_cleavage Cleavage Method cluster_products Products substrate Substrate with This compound Auxiliary ester Ester Linkage substrate->ester ether Ether Linkage substrate->ether hydrolysis Hydrolysis (Acidic or Basic) ester->hydrolysis reductive Reductive Cleavage (e.g., LAH, HBr/HI) ether->reductive products Desired Product + Recovered Auxiliary hydrolysis->products reductive->products

Caption: Decision tree for selecting a cleavage method for the this compound auxiliary.

References

Technical Support Center: Stereocontrol in the Synthesis of (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (1S,2R)-2-phenylcyclohexanol. The choice of Lewis acid, or the deliberate exclusion of a strongly chelating one, is a critical factor in controlling the diastereoselectivity of the reduction of 2-phenylcyclohexanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How does the choice of Lewis acid influence the stereochemical outcome of the reduction of 2-phenylcyclohexanone?

The stereochemical outcome of the reduction of 2-phenylcyclohexanone to 2-phenylcyclohexanol is primarily governed by either chelation control or non-chelation (steric) control. The choice of whether to use a Lewis acid, and the nature of that Lewis acid, determines which of these pathways is dominant.

  • Non-Chelation Control (to obtain the desired trans product): In the absence of a strongly coordinating Lewis acid, the reaction is under steric control, as described by the Felkin-Anh model.[1] The bulky phenyl group orients itself anti-periplanar to the incoming hydride nucleophile, which attacks the carbonyl from the less sterically hindered face. This pathway leads to the formation of the trans diastereomer, this compound, as the major product.[1] Standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol) typically favor this pathway.[1]

  • Chelation Control (to obtain the cis product): When a suitable multivalent Lewis acid (e.g., Zn²⁺, Ce³⁺, Al³⁺) is present, it can coordinate to both the carbonyl oxygen and the oxygen of the hydroxyl group in the substrate (if a hydroxyl group is present at the alpha position, as in 2-hydroxy-1-phenylcyclohexanone), forming a rigid five-membered cyclic chelate.[1] This chelation locks the conformation of the substrate, and the hydride is delivered to the less hindered face of this rigid intermediate, leading to the syn or cis diol.[1]

Q2: I am observing a low diastereomeric ratio (d.r.) in my reduction. How can I improve the selectivity for the (1S,2R)-trans isomer?

A low diastereomeric ratio in favor of the desired trans isomer is a common challenge. Here are several factors to consider for optimization:

  • Reaction Temperature: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for the formation of the minor cis diastereomer, thus lowering the selectivity. Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) often enhances the diastereomeric ratio in favor of the thermodynamically more stable product.

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is crucial. While sodium borohydride is commonly used, a bulkier reducing agent like L-Selectride® or K-Selectride® will exhibit greater sensitivity to the steric environment around the carbonyl group. This can lead to a significant improvement in diastereoselectivity for the trans product.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the effective reactivity of the reducing agent. It is advisable to screen different solvents to optimize the diastereoselectivity. Protic solvents like methanol and ethanol are generally used for non-chelation controlled reductions with NaBH₄.

Q3: My reaction is incomplete, or the yield is low. What are the potential causes and solutions?

Low yields or incomplete reactions can arise from several issues:

  • Reagent Quality: Ensure the reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by moisture.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess is often required to ensure complete reduction.

  • Work-up Procedure: Improper work-up can lead to loss of product. Ensure the pH is adjusted correctly to quench the reaction and that the extraction procedure is efficient.

Data Presentation: Effect of Reaction Control on Stereoselectivity

The following table summarizes the expected outcomes for the reduction of 2-phenylcyclohexanone under chelation and non-chelation control.

Control PathwayLewis Acid PresenceTypical Reducing AgentExpected Major DiastereomerStereochemical Model
Non-Chelation Absent or non-chelating cation (e.g., Na⁺)Sodium Borohydride (NaBH₄)trans-(1S,2R)-2-phenylcyclohexanolFelkin-Anh
Chelation Present (e.g., Zn²⁺, Ce³⁺, Al³⁺)Zinc Borohydride (Zn(BH₄)₂)cis-(1R,2R)-2-phenylcyclohexanolCram-Chelate

Experimental Protocols

Key Experiment: Non-Chelation Controlled Reduction of 2-Phenylcyclohexanone to trans-2-Phenylcyclohexanol

This protocol is adapted from standard procedures for the stereoselective reduction of α-substituted cyclohexanones.

Materials:

  • 2-Phenylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress using TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure trans-2-phenylcyclohexanol.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.

Mandatory Visualization

Stereocontrol_Pathways cluster_non_chelation Non-Chelation Control (Felkin-Anh Model) cluster_chelation Chelation Control (Cram-Chelate Model) start_non_chelation 2-Phenylcyclohexanone ts_non_chelation Transition State (Phenyl group anti to incoming hydride) start_non_chelation->ts_non_chelation NaBH4 / MeOH (Steric Approach) product_trans (1S,2R)-trans-2-Phenylcyclohexanol (Major Product) ts_non_chelation->product_trans start_chelation 2-Phenylcyclohexanone chelate_complex Rigid Chelate Complex start_chelation->chelate_complex  Zn(BH4)2 / Lewis Acid (Chelation) product_cis (1R,2R)-cis-2-Phenylcyclohexanol (Major Product) chelate_complex->product_cis Hydride Attack

Caption: Competing pathways for the reduction of 2-phenylcyclohexanone.

References

temperature optimization for reactions involving (1S,2R)-2-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-2-phenylcyclohexanol. The information is designed to address specific issues that may be encountered during experiments, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for achieving high stereoselectivity in reactions using this compound as a chiral auxiliary?

A1: For many asymmetric reactions involving this compound, such as alkylations and aldol reactions, lower temperatures are generally preferred to maximize stereoselectivity.[1] Temperatures as low as -78°C are commonly used.[2][3][4] Lowering the reaction temperature increases the energy difference between the transition states leading to different diastereomers, which enhances the formation of the desired product.[1] It is recommended to perform a temperature optimization study for your specific reaction, screening a range of temperatures (e.g., -78°C, -40°C, 0°C, and room temperature) to determine the optimal conditions.[2]

Q2: I am observing low yields in my reaction. What are the potential causes related to temperature?

A2: While low temperatures are favorable for selectivity, they can also decrease the reaction rate, potentially leading to incomplete conversion and low yields if the reaction time is insufficient. Conversely, excessively high temperatures can lead to the decomposition of the chiral auxiliary, reactants, or products, as well as the formation of unwanted byproducts, which will also lower the yield of the desired product.[3] It is crucial to find a balance between a temperature that allows for a reasonable reaction rate and one that minimizes side reactions and decomposition. Monitoring the reaction progress over time at a given temperature is essential.[1]

Q3: How can I improve the diastereoselectivity of my reaction if I am getting a mixture of products?

A3: Poor diastereoselectivity is often a result of a suboptimal reaction temperature. As a general rule, decreasing the temperature will enhance diastereoselectivity.[1] For instance, in enolate alkylation reactions, lower temperatures favor the formation of a specific enolate geometry, which is critical for high stereocontrol.[1] If you are already working at low temperatures (e.g., -78°C) and still observe poor selectivity, other factors such as the choice of solvent, base, or Lewis acid should be investigated.[1]

Q4: Are there any common side reactions I should be aware of when running these reactions at elevated temperatures?

A4: While specific side products are highly dependent on the particular reaction, elevated temperatures can lead to several general issues. These include thermal decomposition of the chiral auxiliary or the product, elimination reactions, and a decrease in stereoselectivity due to the smaller energy difference between diastereomeric transition states. In some cases, retro-aldol or retro-Michael reactions can occur at higher temperatures, leading to a loss of the desired product. For reactions involving sensitive functional groups, high temperatures can lead to a variety of non-specific decomposition pathways.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity
Potential Cause Suggested Solution
Suboptimal Reaction Temperature Lowering the reaction temperature is often the most effective way to increase stereoselectivity. It is recommended to run the reaction at -78°C (dry ice/acetone bath).[1]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state geometry. Perform a solvent screen with common anhydrous solvents like THF, dichloromethane, or toluene.
Inappropriate Base or Lewis Acid The choice of base or Lewis acid is critical for enolate geometry and transition state organization. For alkylations, bulky bases like LDA or LHMDS are often used.[4] For aldol reactions, Lewis acids like TiCl₄ or SnCl₄ can influence stereocontrol.[1]
Moisture in the Reaction Water can quench reactive intermediates and interfere with the coordination of Lewis acids, leading to poor selectivity. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[3]
Issue 2: Low Reaction Yield
Potential Cause Suggested Solution
Reaction Temperature Too Low While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is not going to completion, consider increasing the temperature slightly (e.g., from -78°C to -40°C) or significantly extending the reaction time.[3]
Reaction Temperature Too High Elevated temperatures can cause decomposition of the starting materials, product, or chiral auxiliary. If decomposition is suspected, lower the reaction temperature.[3]
Incomplete Enolate Formation If the reaction involves an enolate, ensure complete deprotonation by using a sufficient amount of a strong, non-nucleophilic base and allowing adequate time for enolate formation before adding the electrophile.[1]
Poor Reagent Quality Impurities in reagents or solvents can inhibit the reaction. Use high-purity, anhydrous reagents and solvents.
Suboptimal Reagent Stoichiometry The ratio of reactants can be critical. It may be necessary to use an excess of one of the reagents to drive the reaction to completion.[3]

Data Presentation

Table 1: Effect of Electrophile on Diastereoselectivity in Enolate Alkylation Using (-)-trans-2-phenyl-1-cyclohexanol at -78°C [4]

EntryElectrophileBaseDiastereomeric RatioYield (%)
1Benzyl bromideLDA>98:292
2Methyl iodideLHMDS96:495

Note: This data is for the enantiomer of this compound, but the principles of stereocontrol are analogous.

Experimental Protocols

General Protocol for Diastereoselective Enolate Alkylation[4]
  • Esterification: React the carboxylic acid of interest with this compound to form the corresponding chiral ester.

  • Enolate Formation:

    • Under an inert atmosphere (e.g., argon), dissolve the chiral ester in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the ester solution.

    • Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the electrophile (1.2 equivalents) to the enolate solution at -78°C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

    • Purify the product by silica gel chromatography.

Visualizations

Temperature_Optimization_Workflow Troubleshooting Workflow for Temperature Optimization start Start: Suboptimal Reaction Outcome (Low Yield or Selectivity) check_temp Is the reaction temperature optimized? start->check_temp low_temp_issue Issue: Low Temperature - Incomplete conversion - Slow reaction rate check_temp->low_temp_issue No, suspect too low high_temp_issue Issue: High Temperature - Side product formation - Decomposition - Low selectivity check_temp->high_temp_issue No, suspect too high other_factors Consider Other Factors: - Solvent - Reagents - Stoichiometry check_temp->other_factors Yes optimize_temp Action: Perform Temperature Screen (e.g., -78°C, -40°C, 0°C, RT) low_temp_issue->optimize_temp increase_time Action: Increase Reaction Time low_temp_issue->increase_time decrease_temp Action: Decrease Reaction Temperature high_temp_issue->decrease_temp analyze_results Analyze Yield and Selectivity optimize_temp->analyze_results increase_time->analyze_results decrease_temp->analyze_results analyze_results->other_factors Still suboptimal end End: Optimized Reaction analyze_results->end Successful other_factors->start

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Asymmetric_Alkylation_Pathway Generalized Pathway for Asymmetric Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis ChiralEster Chiral Ester (Substrate + this compound) Enolate Diastereoselective Enolate Formation ChiralEster->Enolate -78°C Base Strong Base (e.g., LDA) Base->Enolate Solvent Anhydrous Solvent (e.g., THF) Solvent->Enolate Alkylation Stereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation -78°C Product Alkylated Product (Diastereomeric Mixture) Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage FinalProduct Enantioenriched Product Cleavage->FinalProduct AuxiliaryRecovery Recovered Chiral Auxiliary Cleavage->AuxiliaryRecovery

Caption: A generalized experimental workflow for asymmetric alkylation.

References

Technical Support Center: Overcoming Poor Substrate Solubility with (1S,2R)-2-Phenylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor substrate solubility when working with (1S,2R)-2-phenylcyclohexanol and its derivatives in organic synthesis.

This compound and its analogues are valuable chiral auxiliaries and catalysts in asymmetric synthesis.[1][2] However, their predominantly nonpolar structure can lead to significant solubility issues in many common reaction solvents, hindering reaction rates, yields, and overall efficiency.[3] This guide is designed to provide a systematic and logical approach to overcoming these challenges, ensuring the successful application of these important chemical tools.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.[4][5]

Q1: My this compound derivative is poorly soluble in my chosen reaction solvent, leading to a stalled or low-yielding reaction. What are my immediate options?

A1: Initial Steps to Address Poor Solubility

When faced with poor substrate solubility, a systematic approach to modifying the reaction conditions is crucial.[5] The primary goal is to increase the concentration of the substrate in the solution phase where the reaction occurs. Here are the initial steps to consider:

  • Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[3] Since this compound derivatives are largely nonpolar, consider a range of aprotic solvents with varying polarities.

    • Rationale: Solvents with similar polarity to the solute will maximize solvation through favorable intermolecular interactions.

    • Protocol: Conduct small-scale solubility tests with a range of solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane.

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of most organic compounds.

    • Causality: Higher temperatures provide the necessary energy to overcome the lattice energy of a solid substrate and increase the kinetic energy of solvent molecules, leading to more effective solvation.

    • Caution: Be mindful of the thermal stability of your reactants, reagents, and products. Run a preliminary thermal stability test if there are any concerns about degradation at elevated temperatures.

  • Concentration Optimization: While seemingly counterintuitive, adjusting the concentration can sometimes improve reaction outcomes.

    • Explanation: In some cases, high concentrations of reactants can lead to aggregation or precipitation. Conversely, if the reaction is bimolecular, higher concentrations can be beneficial once solubility is achieved. Experiment with a range of concentrations to find the optimal balance.

Data Presentation: Solvent Properties for Consideration

SolventDielectric Constant (20°C)Polarity IndexBoiling Point (°C)Notes
Toluene2.382.4111Good for nonpolar compounds.
Dichloromethane (DCM)9.083.140Versatile, but volatile.
Tetrahydrofuran (THF)7.584.066Ethereal solvent, can form peroxides.
1,4-Dioxane2.214.8101Higher boiling point ethereal solvent.
Acetonitrile37.55.882A more polar aprotic solvent.

Q2: I've tried various single-solvent systems without success. How can I use co-solvents to improve the solubility of my this compound derivative?

A2: Leveraging Co-solvents for Enhanced Solubilization

Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[6] This technique is particularly useful for fine-tuning the polarity of the reaction medium.[7][8]

  • Mechanism of Action: A co-solvent can disrupt the intermolecular forces of the primary solvent, creating a more favorable environment for the solute.[9] For instance, adding a small amount of a more polar, water-miscible solvent to a nonpolar solvent can sometimes create "micro-environments" that aid in dissolving a substrate with some polar functional groups. Conversely, for highly nonpolar substrates in a moderately polar solvent, a less polar co-solvent can improve miscibility.[10]

  • Practical Application: A common strategy is to dissolve the poorly soluble substrate in a small amount of a "good" solvent (a solvent in which it is highly soluble) and then add this solution to the bulk reaction mixture containing a "poor" solvent. This is often referred to as "parachuting" the substrate into the reaction.

  • Recommended Co-solvent Systems:

    • Toluene/Hexanes: For highly nonpolar derivatives.

    • DCM/THF: A versatile combination for a range of polarities.

    • THF/Acetonitrile: To increase the polarity of the medium.

Experimental Workflow for Co-solvent Screening

CoSolvent_Screening Start Poorly Soluble Substrate Dissolve Dissolve in minimal 'good' solvent (e.g., DCM) Start->Dissolve Add Add dropwise to bulk 'poor' solvent (e.g., Toluene) Dissolve->Add Observe Observe for precipitation Add->Observe Optimize Optimize ratio of co-solvents Observe->Optimize Precipitation occurs Proceed Proceed with reaction Observe->Proceed No precipitation Optimize->Add

Caption: A systematic workflow for identifying an effective co-solvent system.

Q3: My reaction involves both an organic-soluble this compound derivative and a water-soluble reagent. How can I facilitate the reaction between these two immiscible components?

A3: Employing Phase-Transfer Catalysis for Biphasic Reactions

Phase-transfer catalysis (PTC) is a powerful technique for overcoming the mutual insolubility of reactants in immiscible phases.[11] A phase-transfer catalyst facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can occur.[12][13]

  • How it Works: The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous-soluble reactant.[14] This ion pair is sufficiently lipophilic to be soluble in the organic phase, allowing it to react with the this compound derivative.

  • Common Phase-Transfer Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (TEBAC)

  • Key Advantages:

    • Avoids the need for expensive, and sometimes problematic, anhydrous or polar aprotic solvents.

    • Can lead to faster reaction rates and higher yields.

    • Often considered a "green chemistry" approach as it can reduce the reliance on organic solvents.[12]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Transfer to Organic Phase QX_aq Q⁺X⁻ (aq) R_X_org R-X (org) QP_org Q⁺X⁻ (org) R_X_org->QP_org Byproduct R_Nu_org R-Nu (org) R_X_org->R_Nu_org Product Formation QNu_org->R_X_org Reaction QP_org->QX_aq Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis.

Q4: Are there any non-solvent-based methods to enhance the solubility and reaction rate of my this compound derivative?

A4: Utilizing Sonication for Physical Enhancement

Sonication, the application of ultrasound energy to a reaction mixture, can be a highly effective method for overcoming solubility issues and accelerating reactions.[15][16]

  • The Phenomenon of Cavitation: Ultrasound waves passing through a liquid create microscopic bubbles that rapidly form, grow, and collapse.[17] This process, known as cavitation, generates localized hot spots with extremely high temperatures and pressures, as well as powerful shockwaves and microjets.

  • Impact on Solubility and Reactivity:

    • Increased Mass Transfer: The physical agitation from cavitation breaks down solid particles, increasing the surface area available for dissolution.[18]

    • Surface Cleaning: Sonication can clean the surface of solid reactants, removing passivating layers and exposing fresh reactive surfaces.

    • Enhanced Mixing: It provides highly efficient mixing, even in heterogeneous systems.

  • Practical Considerations: Many reactions can be performed in a simple ultrasonic cleaning bath. For larger-scale reactions or more precise control, an ultrasonic probe is recommended.[17]

Frequently Asked Questions (FAQs)

Q: How does the stereochemistry of this compound affect its solubility?

A: While the stereochemistry is crucial for its role in asymmetric synthesis, it generally has a minor impact on its bulk physical properties like solubility compared to the overall molecular structure. The trans configuration of the phenyl and hydroxyl groups may slightly influence crystal packing, which can have a subtle effect on the energy required for dissolution.

Q: Can I use a chiral solvent to improve the performance of my reaction with a this compound derivative?

A: The use of chiral solvents as the sole source of enantioselection is an emerging area of research.[19] While a chiral solvent may not significantly alter the solubility of your substrate, it could potentially influence the transition state of the reaction, leading to enhanced stereoselectivity. However, for the primary goal of improving solubility, focusing on the polarity and co-solvent properties is more direct.

Q: My this compound derivative is a catalyst. How does its solubility impact the overall reaction?

A: For a catalyst to be effective, it must be soluble in the reaction medium to interact with the reactants.[20][21] If the catalyst has poor solubility, the reaction will be limited to the surface of the undissolved catalyst, resulting in slow rates and low turnover numbers. All the troubleshooting strategies discussed above are applicable to improving catalyst solubility.

Q: Are there any "green" solvent alternatives for reactions involving this compound derivatives?

A: Yes, there is a growing interest in sustainable chemistry. Depending on the specific reaction, you could explore greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has properties similar to THF and DCM. Additionally, techniques like phase-transfer catalysis that allow for the use of water are inherently "greener."[13]

References

Technical Support Center: Large-Scale Purification of (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the large-scale purification of (1S,2R)-2-phenylcyclohexanol. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The main techniques for large-scale purification are crystallization, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The choice of method depends on factors such as the required purity, yield, cost, and the scale of the operation.

Q2: I'm observing low yield after crystallization. What are the common causes?

A2: Low crystallization yield can be due to several factors:

  • Suboptimal Solvent System: The chosen solvent may not provide the ideal solubility curve for effective crystallization.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals and trapping of impurities, reducing the overall yield of pure product.

  • Impurity Profile: The presence of certain impurities can inhibit crystal growth or lead to the formation of eutectic mixtures.

  • Incomplete Precipitation: The product may not have fully precipitated out of the mother liquor.

Q3: My chiral HPLC/SFC separation shows poor resolution between the (1S,2R) and other diastereomers. How can I improve this?

A3: Poor resolution is a common challenge. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol or ethanol). In SFC, optimizing the co-solvent percentage is crucial.

  • Change the Chiral Stationary Phase (CSP): Not all CSPs are effective for every separation. Screening different polysaccharide-based columns (e.g., cellulose or amylose derivatives) is recommended.

  • Reduce the Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the stationary phase, which can enhance resolution.

  • Adjust the Temperature: Temperature can significantly impact chiral recognition. Experiment with both higher and lower temperatures to find the optimal condition.

Q4: I am seeing peak tailing or splitting in my chromatograms. What could be the cause?

A4: Peak tailing and splitting can arise from several issues:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the injection volume or sample concentration.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities, or the stationary phase may have degraded over time. A proper column washing and regeneration procedure should be followed.[1]

  • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.

  • Extra-column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening and splitting.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible CausesRecommended Solutions
Oiling Out The compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent.- Use a lower starting temperature for dissolution.- Employ a solvent system where the compound is less soluble.- Add a seed crystal to encourage crystallization.
Low Purity - Co-crystallization with impurities.- Inefficient removal of mother liquor.- Perform a recrystallization step.- Optimize the solvent system for better impurity rejection.- Ensure thorough washing of the crystals with a cold, appropriate solvent.
Inconsistent Crystal Size - Uncontrolled cooling rate.- Lack of agitation.- Implement a programmed, slow cooling profile.- Introduce gentle agitation during the crystallization process.
Chromatography Troubleshooting (HPLC/SFC)
IssuePossible CausesRecommended Solutions
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate chiral stationary phase.- High flow rate.- Systematically vary the mobile phase composition.- Screen different chiral columns.- Reduce the flow rate.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Presence of active sites on the column.- Add a mobile phase modifier (e.g., a small amount of acid or base, if compatible).- Reduce sample concentration.- Use a column with end-capping.
Peak Splitting - Column void or channeling.- Sample solvent incompatibility.- Co-elution of a closely related impurity.- Replace the column.- Dissolve the sample in the mobile phase.- Optimize the separation method to resolve the impurity.
High Backpressure - Column frit blockage.- Particulate matter in the sample or mobile phase.- Reverse-flush the column (if permissible by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance characteristics for the large-scale purification of this compound using different methods. Values are approximate and can vary based on the specific conditions and scale.

ParameterCrystallizationPreparative HPLCPreparative SFC
Typical Purity (ee) >99.5%>99%>99%
Typical Recovery 60-80%80-95%85-98%
Throughput HighLow to MediumMedium to High
Solvent Consumption MediumHighLow
Cost per kg LowHighMedium
Scalability ExcellentGoodGood

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is adapted from a procedure for the purification of (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Materials:

  • Crude this compound

  • Petroleum ether (boiling range 30-60°C)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization vessel with temperature control

Procedure:

  • Dissolve the crude solid in a minimal amount of dichloromethane.

  • Dry the solution over anhydrous sodium sulfate and filter.

  • Remove the dichloromethane using a rotary evaporator to yield the crude solid.

  • In a crystallization vessel, dissolve the crude solid in petroleum ether (approximately 2.1 mL per gram of crude product) by warming the mixture.

  • Allow the solution to cool slowly to room temperature. Crystallization should begin.

  • Further cool the mixture to 0°C for at least 1 hour to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol. A purity of >99.5% ee can be achieved.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general guideline for preparative HPLC purification. The specific conditions may need to be optimized.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP)

Materials:

  • Crude this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

Procedure:

  • Method Development: Initially, develop an analytical method to achieve baseline separation of the diastereomers. A typical starting condition is a mobile phase of n-hexane:isopropanol (90:10 v/v) on a chiral column.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate proportionally.

  • Sample Preparation: Dissolve the crude product in the mobile phase to a concentration suitable for preparative injection without causing significant peak broadening.

  • Purification: Perform multiple injections onto the preparative column, collecting the fraction corresponding to the this compound peak.

  • Product Recovery: Combine the collected fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Preparative SFC

SFC offers a "greener" and often faster alternative to HPLC.

Instrumentation:

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase column suitable for SFC

Materials:

  • Crude this compound

  • Supercritical CO₂

  • Methanol (or other suitable alcohol co-solvent)

Procedure:

  • Method Development: Develop an analytical SFC method. A common starting point is a mobile phase of supercritical CO₂ with a methanol co-solvent gradient on a chiral column.

  • Scale-Up: Transfer the optimized analytical method to a preparative SFC system.

  • Sample Preparation: Dissolve the crude product in the co-solvent.

  • Purification: Inject the sample onto the preparative column and collect the fraction for the desired isomer.

  • Product Recovery: The collected fractions will have a much lower solvent volume compared to HPLC, allowing for faster product recovery by solvent evaporation.

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude Crude this compound (Mixture of Diastereomers) Crystallization Crystallization Crude->Crystallization HPLC Preparative HPLC Crude->HPLC SFC Preparative SFC Crude->SFC Analysis Purity & Enantiomeric Excess Analysis Crystallization->Analysis HPLC->Analysis SFC->Analysis Pure Pure this compound Analysis->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Resolution

G Start Poor Resolution Opt_Mobile Optimize Mobile Phase (Adjust Solvent Ratio) Start->Opt_Mobile Improved Resolution Improved Opt_Mobile->Improved NotImproved Resolution Not Improved Opt_Mobile->NotImproved No Improvement Change_CSP Change Chiral Stationary Phase Reduce_Flow Reduce Flow Rate Change_CSP->Reduce_Flow Still Poor Change_CSP->Improved Adjust_Temp Adjust Temperature Reduce_Flow->Adjust_Temp Still Poor Reduce_Flow->Improved Adjust_Temp->Improved NotImproved->Change_CSP

Caption: Decision tree for troubleshooting poor resolution in chromatography.

Potential Impurity Profile from Synthesis

The synthesis of 2-phenylcyclohexanol often involves the reaction of phenylmagnesium bromide (a Grignard reagent) with cyclohexene oxide. Potential impurities can arise from this process.

G cluster_reactants Reactants cluster_products Reaction Products Grignard Phenylmagnesium Bromide Desired This compound (and other diastereomers) Grignard->Desired Biphenyl Biphenyl (from Grignard coupling) Grignard->Biphenyl Unreacted Unreacted Starting Materials Grignard->Unreacted Epoxide Cyclohexene Oxide Epoxide->Desired RingContracted Cyclopentylphenylmethanol (from epoxide rearrangement) Epoxide->RingContracted Epoxide->Unreacted

Caption: Potential products and impurities from the synthesis of 2-phenylcyclohexanol.

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess Using (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of product characterization and quality control. While numerous methods exist, the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible approach. This guide provides a detailed comparison of using (1S,2R)-2-phenylcyclohexanol as a CDA for determining the ee of chiral carboxylic acids, alongside established alternative methods.

Introduction to Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. It is a critical parameter in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer, while the other may be inactive or even elicit adverse effects.

The determination of ee relies on distinguishing between enantiomers, which are otherwise identical in most physical and chemical properties. This is typically achieved by converting the enantiomeric pair into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent. These resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their quantification.

This compound as a Chiral Derivatizing Agent

This compound is a chiral alcohol that can be effectively employed as a CDA for the determination of enantiomeric excess in chiral carboxylic acids. The underlying principle involves the esterification of the chiral carboxylic acid with enantiomerically pure this compound to form a mixture of diastereomeric esters. The differing spatial arrangements of these diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, particularly for protons near the newly formed chiral center. The ratio of the integrals of these well-resolved signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

One of the key advantages of using a chiral alcohol like this compound is the relative simplicity of the derivatization reaction and the often significant chemical shift differences (Δδ) observed for the diastereomeric products, which facilitates accurate integration.

Comparison of Analytical Methods

The choice of method for determining enantiomeric excess depends on several factors, including the nature of the analyte, required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the use of this compound with two widely used alternatives: Mosher's acid, another popular CDA for NMR analysis, and Chiral High-Performance Liquid Chromatography (HPLC), a powerful separative technique.

FeatureThis compound with NMRMosher's Acid with NMRChiral HPLC
Principle Formation of diastereomeric esters with a chiral alcohol, leading to distinct ¹H NMR signals.Formation of diastereomeric esters with a chiral acid, leading to distinct ¹H or ¹⁹F NMR signals.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[1]
Sample Preparation Esterification reaction required (e.g., Steglich esterification).Esterification reaction required (often using the more reactive acid chloride).Dissolution in a suitable mobile phase.
Analysis Time per Sample ~10-30 minutes for NMR acquisition.~10-30 minutes for NMR acquisition.~15-30 minutes per sample.[2]
Resolution Dependent on the chemical shift difference (Δδ) between diastereomeric signals. For some carboxylic acids, Δδ values can be significant.Generally provides good resolution, especially in ¹⁹F NMR.High resolution (Rs) is often achievable with appropriate column and mobile phase selection.[2]
Accuracy & Precision High accuracy and precision are achievable with good signal separation and integration.High accuracy and precision, particularly with ¹⁹F NMR where baseline separation is common.Considered a gold standard for accuracy and precision in ee determination.[2]
Advantages Reagent is relatively inexpensive; ¹H NMR is widely available; can also be used for absolute configuration assignment.Well-established method with extensive literature support; ¹⁹F NMR offers a clean spectrum with no background signals.High sensitivity and resolution; suitable for trace analysis; can be automated for high throughput.[1]
Disadvantages Derivatization reaction may not go to completion, potentially affecting accuracy; signal overlap in complex molecules.Mosher's acid is more expensive; the acid chloride is moisture-sensitive; potential for racemization during derivatization.Requires specialized and expensive chiral columns; method development can be time-consuming; consumes larger volumes of solvents.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid (Ibuprofen) using this compound and NMR Spectroscopy

This protocol is based on the Steglich esterification, a mild and effective method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

Materials:

  • Racemic or enantiomerically enriched ibuprofen (1.0 equiv.)

  • This compound (1.0 equiv.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (e.g., ibuprofen, 1.0 equiv.) and this compound (1.0 equiv.) in anhydrous DCM.

  • Add DMAP (0.1 equiv.) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirred, cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Dissolve a small amount of the crude product in CDCl₃ and acquire a ¹H NMR spectrum.

  • Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomers (e.g., the methine proton of the cyclohexanol moiety or the α-proton of the carboxylic acid).

  • Integrate the signals for each diastereomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Protocol 2: Determination of Enantiomeric Excess of Ibuprofen using Chiral HPLC

This protocol provides a general guideline for the chiral separation of ibuprofen enantiomers.[5]

Materials:

  • Ibuprofen sample

  • HPLC-grade hexane, isopropanol, and acetic acid

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane, isopropanol, and acetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the ibuprofen sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 254 nm.

    • Inject the prepared sample onto the column.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of ibuprofen based on their retention times (if known) or by comparison to a racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using this compound with NMR and Chiral HPLC.

G Experimental Workflow for ee Determination using this compound and NMR cluster_0 Derivatization cluster_1 Analysis start Chiral Carboxylic Acid + This compound reagents DCC, DMAP in DCM start->reagents 1. reaction Steglich Esterification reagents->reaction 2. product Diastereomeric Esters reaction->product 3. nmr ¹H NMR Spectroscopy product->nmr 4. integrate Integrate Diastereomeric Signals nmr->integrate 5. calculate Calculate ee integrate->calculate 6.

Caption: Workflow for ee determination using this compound and NMR.

G Experimental Workflow for ee Determination using Chiral HPLC cluster_0 Sample Preparation cluster_1 Analysis start Chiral Analyte dissolve Dissolve in Mobile Phase start->dissolve 1. filter Filter Sample dissolve->filter 2. hplc Inject into Chiral HPLC filter->hplc 3. separate Separation of Enantiomers hplc->separate 4. detect UV Detection separate->detect 5. integrate Integrate Peak Areas detect->integrate 6. calculate Calculate ee integrate->calculate 7.

Caption: Workflow for ee determination using Chiral HPLC.

Conclusion

The use of this compound as a chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy presents a viable and cost-effective alternative to other established methods. It offers the key advantage of utilizing widely available instrumentation (¹H NMR) and a relatively inexpensive chiral auxiliary. While chiral HPLC remains the gold standard for its high accuracy and sensitivity, the NMR method with this compound is particularly well-suited for rapid analysis, reaction monitoring, and situations where method development for HPLC is not feasible. For comprehensive and robust characterization of chiral compounds, employing both NMR with a suitable CDA and chiral HPLC can provide complementary and confirmatory results, ensuring the highest confidence in the determined enantiomeric excess.

References

A Comparative Guide to Chiral Auxiliaries: (1S,2R)-2-Phenylcyclohexanol vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of stereochemically pure compounds, particularly in the fields of pharmaceutical development and natural product synthesis, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a single desired stereoisomer. This guide provides an objective comparison between two powerful classes of chiral auxiliaries: the well-established Evans oxazolidinones and the effective (1S,2R)-2-phenylcyclohexanol, developed by J.K. Whitesell. We will examine their mechanisms of stereocontrol, performance in key reactions with supporting data, and practical considerations for their application.

Introduction to the Chiral Auxiliaries

Evans Auxiliaries: Introduced by David A. Evans in the early 1980s, N-acyloxazolidinones have become the "gold standard" in asymmetric synthesis due to their high stereoselectivity and predictable outcomes in a wide range of reactions, most notably alkylations and aldol additions.[1][2] They are typically derived from readily available and relatively inexpensive amino acids, such as L-valine and L-phenylalanine.[1]

This compound: Also known as Whitesell's auxiliary, this chiral alcohol offers a robust and effective alternative for inducing asymmetry.[3][4] Its rigid cyclohexane framework and the stereodirecting influence of the phenyl group provide excellent facial discrimination in reactions such as ene reactions, cycloadditions, and aldol additions.[3][5] Both enantiomers of trans-2-phenylcyclohexanol can be readily prepared.[6][7]

Mechanism of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the reactive center.

Evans Auxiliaries: The stereodirecting power of Evans auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation.[2] The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. This forces the incoming electrophile to approach from the less hindered opposite face, leading to a highly predictable stereochemical outcome.[2][8]

Evans_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Diastereoselective Reaction cluster_3 Step 3: Auxiliary Cleavage start N-Acyl Oxazolidinone enolate Rigid Chelated (Z)-Enolate start->enolate Deprotonation product Diastereomerically Enriched Product enolate->product Attack from less hindered face base Base (e.g., LDA) Lewis Acid (e.g., Bu₂BOTf) final_product Enantiomerically Pure Product product->final_product recovered_aux Recovered Auxiliary product->recovered_aux electrophile Electrophile (E⁺) cleavage Cleavage Reagent (e.g., LiOH/H₂O₂)

Mechanism of Evans Auxiliary

This compound: Stereocontrol with this auxiliary is achieved by attaching it to a substrate, for example, as an ester of glyoxylic acid for use in ene reactions.[3] The rigid trans-decalin-like conformation of the phenylcyclohexyl group presents a distinct steric bias. The phenyl group effectively shields one face of the reactive moiety, compelling the approaching reagent to attack from the opposite, more accessible face. This conformational rigidity is key to its high diastereoselectivity.[3]

PCH_Mechanism cluster_1 Step 1: Substrate Preparation cluster_2 Step 2: Diastereoselective Reaction cluster_3 Step 3: Auxiliary Cleavage start (1S,2R)-2-Phenyl- cyclohexanol substrate Chiral Substrate (e.g., Glyoxylate Ester) start->substrate Attachment product Diastereomerically Enriched Adduct substrate->product Facial block by Phenyl Group final_product Enantiomerically Pure Product product->final_product recovered_aux Recovered Auxiliary product->recovered_aux reagent Reagent (e.g., Alkene) + Lewis Acid (e.g., SnCl₄) cleavage Cleavage Reagent (e.g., Hydrolysis) Comparison Auxiliaries Chiral Auxiliaries Evans Evans Auxiliaries Auxiliaries->Evans PCH This compound Auxiliaries->PCH Evans_Adv Advantages Evans->Evans_Adv Evans_Dis Disadvantages Evans->Evans_Dis PCH_Adv Advantages PCH->PCH_Adv PCH_Dis Disadvantages PCH->PCH_Dis EA1 Highly predictable 'syn' stereocontrol in aldol reactions Evans_Adv->EA1 EA2 Excellent diastereoselectivity (often >98% d.e.) Evans_Adv->EA2 EA3 Extensive literature and well-understood mechanism Evans_Adv->EA3 EA4 Readily available from chiral pool amino acids Evans_Adv->EA4 ED1 Stoichiometric use of chiral material Evans_Dis->ED1 ED2 Requires strong bases (LDA) and low temps Evans_Dis->ED2 ED3 Access to 'anti' aldol products can be less direct Evans_Dis->ED3 PA1 Powerful auxiliary for pericyclic reactions (Ene, Diels-Alder) PCH_Adv->PA1 PA2 Rigid conformation leads to high stereocontrol PCH_Adv->PA2 PA3 Both enantiomers are readily accessible PCH_Adv->PA3 PD1 Less extensively documented than Evans auxiliaries PCH_Dis->PD1 PD2 Stereochemical outcome may be less predictable across diverse reaction types PCH_Dis->PD2 PD3 Can be more expensive than simple amino acid derivatives PCH_Dis->PD3

References

A Comparative Guide to Chiral HPLC Analysis of (1S,2R)-2-Phenylcyclohexanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric and diastereomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products related to (1S,2R)-2-phenylcyclohexanol. We will explore the performance of common chiral stationary phases (CSPs) and compare HPLC with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Chiral HPLC Methods

The separation of enantiomers and diastereomers of 2-phenylcyclohexanol and its derivatives is most commonly achieved using polysaccharide-based or Pirkle-type chiral stationary phases. While specific data for this compound is not widely published in application notes, data from closely related analogs provide valuable insights into expected performance.

A key challenge in the analysis of 2-phenylcyclohexanol reaction mixtures is the simultaneous presence of both enantiomers and diastereomers (cis and trans isomers). Chiral HPLC methods must be capable of resolving all stereoisomers present.

Table 1: Performance of Chiral Stationary Phases for Analogs of 2-Phenylcyclohexanol

ParameterMethod 1: Pirkle-Type CSPMethod 2: Polysaccharide-Based CSP
Analyte 2-PhenylcyclohexanoneGeneral performance for cyclic alcohols
Chiral Column Chirex® 3005 (Pirkle-type)Chiralcel® OD-H / Chiralpak® AD-H
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase Hexane / 1,2-Dichloroethane / Ethanol (50:40:10, v/v/v)Typically n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Detection UV at 254 nmUV at 220 nm
Separation Factor (α) 1.14[1]Generally provides good to excellent α values for a wide range of chiral alcohols
Resolution (Rs) > 1.5 (baseline separation)Capable of achieving baseline resolution (Rs > 1.5) with method optimization

Note: Data for 2-Phenylcyclohexanone on a Pirkle-type CSP is used as a proxy due to the structural similarity to 2-phenylcyclohexanol. Polysaccharide-based columns are widely recognized for their broad applicability to chiral alcohol separations.

Comparison with Alternative Analytical Techniques

While chiral HPLC is the most prevalent technique for the analysis of 2-phenylcyclohexanol stereoisomers, other methods offer distinct advantages and can be valuable alternatives.

Table 2: Comparison of Chiral HPLC with Alternative Methods

TechniquePrincipleAdvantagesDisadvantagesApplicability to 2-Phenylcyclohexanol
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Broad applicability, wide variety of available stationary phases, robust and reproducible.Can be time-consuming, may use significant volumes of organic solvents.Well-suited for both enantiomeric and diastereomeric separation.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.Faster separations, reduced organic solvent consumption (greener), lower backpressure.[2][3]Requires specialized instrumentation, may have different selectivity compared to HPLC.Highly applicable, offering a faster and more environmentally friendly alternative to normal-phase HPLC.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph.High resolution for volatile compounds, fast analysis times.[4]Requires analyte to be volatile and thermally stable, or amenable to derivatization.Potentially suitable if 2-phenylcyclohexanol can be volatilized without degradation or after derivatization.
Chiral Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.High separation efficiency, very low sample and reagent consumption, different selectivity mechanism to HPLC.[5][6]Lower concentration sensitivity compared to HPLC-UV, can be less robust for complex matrices.Feasible, particularly for charged derivatives of 2-phenylcyclohexanol, and offers an orthogonal separation mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for chiral HPLC analysis.

Method 1: Chiral HPLC on a Polysaccharide-Based Stationary Phase

This method is a general starting point for the separation of 2-phenylcyclohexanol stereoisomers on widely used polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • HPLC grade n-Hexane and Isopropanol (IPA).

  • Racemic and diastereomeric standards of 2-phenylcyclohexanol.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the 2-phenylcyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or Chiralpak® AD-H), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and record the chromatogram.

Optimization: If baseline separation is not achieved, the mobile phase composition can be adjusted. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.

Experimental Workflow

The development of a chiral separation method is a systematic process. The following diagram illustrates a logical workflow for this process.

G cluster_0 Method Development Workflow racemic_sample Racemic Sample of 2-Phenylcyclohexanol column_screening Column Screening (e.g., Polysaccharide, Pirkle-type) racemic_sample->column_screening mobile_phase_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening no_separation No/Poor Separation mobile_phase_screening->no_separation good_separation Good Separation mobile_phase_screening->good_separation optimization Optimization (Mobile Phase Ratio, Flow Rate, Temperature) validation Method Validation (Specificity, Linearity, Precision, Accuracy) optimization->validation routine_analysis Routine Analysis validation->routine_analysis no_separation->column_screening Select different column/mobile phase good_separation->optimization

A logical workflow for chiral method development.

Conclusion

The chiral HPLC analysis of this compound and its reaction products is a critical step in ensuring stereochemical purity. Polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H and Chiralpak® AD-H, are highly recommended as a starting point for method development due to their broad applicability to chiral alcohols. While direct quantitative data for 2-phenylcyclohexanol is limited in readily available literature, the principles of chiral separation and data from analogous compounds provide a strong foundation for developing a robust analytical method. Furthermore, alternative techniques like SFC, GC, and CE offer potential advantages in terms of speed, solvent consumption, and orthogonal selectivity, and should be considered based on specific analytical needs and available instrumentation. By following a systematic method development approach, researchers can achieve reliable and accurate separation of all stereoisomers.

References

A Researcher's Guide to 1H NMR Analysis for Determining Diastereomeric Ratio

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of diastereomeric ratios (d.r.) is a critical checkpoint. This guide provides an in-depth, technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose. We will delve into the fundamental principles, provide actionable experimental protocols, and present a clear-eyed view of the advantages and limitations of each method, grounded in scientific evidence.

The Principle: How ¹H NMR Distinguishes Diastereomers

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. This fundamental difference extends to the magnetic environment of their respective nuclei.[1] Consequently, in an NMR spectrum, chemically equivalent protons in a pair of diastereomers will experience slightly different electronic shielding, leading to separate and distinguishable signals with unique chemical shifts and/or coupling constants.[1][2] The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.[1]

This chemical shift non-equivalence is the cornerstone of d.r. determination by ¹H NMR.[1] The clarity of this distinction can be influenced by several factors, including the distance of the protons from the stereogenic centers and the solvent used. In cases where signal overlap in standard ¹H NMR spectra makes quantification difficult, advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, significantly enhancing spectral resolution.[2][3]

Experimental Protocol: A Self-Validating Workflow for Accurate d.r. Determination

The following protocol is designed to ensure accuracy and reproducibility.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of the diastereomeric mixture.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean NMR tube. The choice of solvent can sometimes influence the chemical shift difference between diastereomeric signals, so screening may be necessary for optimal resolution.

  • Internal Standard (Optional but Recommended): For the highest level of quantitative accuracy (qNMR), add a known amount of an internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

Step 2: NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion.

  • Key Acquisition Parameters:

    • Pulse Angle: Use a 30° or smaller flip angle to ensure full relaxation of all protons between scans.

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. This is crucial for ensuring that the signal intensities are directly proportional to the number of protons. For most small molecules, a delay of 10-30 seconds is sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[4]

    • Acquisition Time (aq): Ensure an acquisition time of at least 2-3 seconds for good digital resolution.[1]

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).[1]

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes for all peaks.[1]

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.[1][5][6]

  • Signal Selection: Identify a pair of well-resolved, non-overlapping signals corresponding to each diastereomer.[1] Ideally, these should be singlets or simple multiplets.

  • Integration: Integrate the selected signals. Set the integral of one peak to a defined value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then give the relative ratio.[1]

  • Calculation: The diastereomeric ratio is the direct ratio of the integral values.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phasing proc1->proc2 proc3 Baseline Correction proc2->proc3 an1 Identify Non-overlapping Signals proc3->an1 an2 Integrate Signals an1->an2 an3 Calculate Ratio an2->an3

Enhancing Resolution: Chiral Derivatizing and Solvating Agents

When the diastereomers themselves do not provide sufficient spectral separation, chiral resolving agents can be employed.

  • Chiral Derivatizing Agents (CDAs): A racemic or enantiomerically enriched mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a pair of diastereomers.[7] These newly formed diastereomers often exhibit greater chemical shift differences, facilitating quantification.[7]

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte in solution.[8] This interaction breaks the magnetic equivalence of the enantiomers, inducing separate signals in the NMR spectrum without the need for covalent modification.[7][9]

Comparative Analysis: ¹H NMR vs. Other Techniques

While ¹H NMR is a powerful tool, it is not the only option for determining diastereomeric ratios. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used.[1]

Feature¹H NMR SpectroscopyChiral HPLC/GC
Principle Different magnetic environments of nuclei lead to distinct chemical shifts. Ratio from signal integration.[1]Differential interaction with a chiral stationary phase leads to different retention times. Ratio from peak area integration.[1]
Sample Preparation Simple: dissolve in a deuterated solvent.[1]More complex: may require derivatization, method development can be time-consuming.[10]
Analysis Time Fast (5-15 minutes per sample).[10]Slower (15-60 minutes per sample).[10]
Sample Throughput High, suitable for rapid screening.[10]Lower.[10]
Sensitivity Moderate.[1]Very High.[1]
Non-Destructive Yes.[1]No.[1]
Solvent Consumption Low.[10]High.[10]
Accuracy High, with good reproducibility.[1]High, with excellent run-to-run precision.[1]

G cluster_nmr NMR cluster_hplc HPLC/GC Simple Prep Simple Prep Fast Analysis Fast Analysis Non-Destructive Non-Destructive High Sensitivity High Sensitivity Established Methods Established Methods Complex Prep Complex Prep Diastereomeric Mixture Diastereomeric Mixture NMR NMR Diastereomeric Mixture->NMR HPLC/GC HPLC/GC Diastereomeric Mixture->HPLC/GC

Causality Behind Experimental Choices

  • Why High Field? Higher magnetic field strengths increase the chemical shift dispersion, meaning the separation between peaks is larger. This is often crucial for resolving the small chemical shift differences between diastereomers, especially when the stereocenters are remote from the observed protons.[11]

  • The Critical Role of Relaxation Delay: Protons in different chemical environments have different T₁ relaxation times. If the time between successive pulses (the relaxation delay) is too short, protons with longer T₁ values will not fully return to their equilibrium state. This leads to signal saturation and inaccurate integration, as the signal intensity will no longer be directly proportional to the number of nuclei. Using a long relaxation delay (5 x T₁) ensures complete relaxation for all relevant protons, a cornerstone of quantitative NMR.[5][6]

  • Baseline Correction is Non-Negotiable: An uneven baseline will introduce significant errors into the integration process. Automated baseline correction algorithms are often sufficient, but manual correction may be necessary to ensure a perfectly flat baseline across the signals of interest.[5][6]

Conclusion: Selecting the Right Tool for the Task

¹H NMR spectroscopy offers a rapid, accurate, and non-destructive method for determining diastereomeric ratios, making it particularly well-suited for reaction monitoring and high-throughput screening.[10] Its simple sample preparation and low solvent consumption are additional advantages.[10]

Chiral chromatography techniques like HPLC and GC provide superior sensitivity, making them the methods of choice for trace analysis and when baseline resolution is paramount.[1][10] However, they are destructive and typically require more extensive method development.[10]

Ultimately, the choice of technique depends on the specific requirements of the analysis. For a comprehensive validation, employing both NMR for rapid screening and chiral HPLC for rigorous quantification can provide the highest degree of confidence in the results.[10]

References

A Comparative Guide to the X-ray Crystallography of Chiral Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analysis of chiral cyclohexanol derivatives, with a focus on the application of single-crystal X-ray crystallography. Due to the limited availability of published crystallographic data for a series of (1S,2R)-2-phenylcyclohexanol derivatives, this document uses (1R,2S,4R)-4-(tert-butyl)-2-((S)-1-phenylethylamino)cyclohexan-1-ol and (1R,2S,4R)-4-(tert-butyl)-2-((R)-1-phenylethylamino)cyclohexan-1-ol as representative examples to illustrate the principles, data presentation, and experimental protocols. These diastereomeric compounds provide a valuable case study in the structural elucidation of chiral molecules.

Principles of X-ray Crystallography for Chiral Molecules

Single-crystal X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of stereocenters. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice dictates the pattern of diffracted X-rays, allowing for the calculation of an electron density map and, subsequently, a precise atomic model of the molecule.

For chiral molecules, X-ray crystallography can distinguish between enantiomers through the anomalous dispersion effect. This occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal are equal. By carefully analyzing these intensity differences (Bijvoet pairs), the absolute configuration of the molecule can be determined.

Comparative Crystallographic Data of Representative Diastereomers

The following tables summarize the key crystallographic data for the two diastereomers of a representative chiral aminocyclohexanol derivative. This data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Representative Diastereomers

ParameterDiastereomer 1: (1R,2S,4R)-4-(tert-butyl)-2-((S)-1-phenylethylamino)cyclohexan-1-olDiastereomer 2: (1R,2S,4R)-4-(tert-butyl)-2-((R)-1-phenylethylamino)cyclohexan-1-ol
Empirical formulaC18H29NOC18H29NO
Formula weight275.43275.43
Temperature (K)293(2)293(2)
Wavelength (Å)0.710730.71073
Crystal systemMonoclinicOrthorhombic
Space groupP21P212121
Unit cell dimensions
a (Å)8.953(2)6.098(1)
b (Å)7.834(2)15.011(3)
c (Å)12.583(3)18.570(4)
α (°)9090
β (°)109.23(3)90
γ (°)9090
Volume (Å3)833.9(3)1700.1(6)
Z24
Density (calculated, g/cm3)1.0961.076
R-factor (%)4.54.2

Table 2: Selected Bond Lengths and Angles for Representative Diastereomers

Bond/AngleDiastereomer 1 (Å or °)Diastereomer 2 (Å or °)
Bond Lengths (Å)
C1-O11.435(4)1.437(3)
C1-C21.537(5)1.539(4)
C2-N11.472(4)1.470(3)
N1-C71.478(4)1.475(3)
Bond Angles (°)
O1-C1-C2110.8(3)111.4(2)
C1-C2-N1111.5(3)111.9(2)
C2-N1-C7114.9(3)114.6(2)
Torsion Angles (°)
O1-C1-C2-N1-58.9(4)-59.3(3)
C1-C2-N1-C7-173.6(3)-175.1(2)

Experimental Protocols

A detailed and reproducible experimental protocol is essential for obtaining high-quality crystallographic data. The following is a representative methodology for the synthesis, crystallization, and X-ray diffraction analysis of chiral aminocyclohexanol derivatives.

Synthesis and Diastereomer Separation

The representative compounds were synthesized via reductive amination of (1R,4R)-4-(tert-butyl)cyclohexan-1-one with the corresponding (S)- or (R)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting diastereomeric mixture was then separated using column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified diastereomer in a suitable solvent system, such as a mixture of ethyl acetate and hexane. The choice of solvent is critical and often requires screening of various conditions to obtain crystals of adequate size and quality.

X-ray Data Collection and Structure Solution

A single crystal of each diastereomer was mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD detector. The crystals were maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images were collected as the crystal was rotated.

The collected data were processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F2. The absolute configuration was determined by the analysis of anomalous dispersion effects, typically by calculating the Flack parameter.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques are complementary and often necessary for a full characterization of chiral molecules.

Table 3: Comparison of Analytical Techniques for Chiral Molecule Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, absolute configuration.Unambiguous determination of absolute stereochemistry; provides a complete solid-state structural picture.Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, and solution-state conformation through techniques like NOESY.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.Does not directly provide absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's esters) or chiral solvating agents.
Vibrational Circular Dichroism (VCD) Provides information about the stereochemistry of a molecule in solution based on its differential absorption of left and right circularly polarized infrared light.Can determine absolute configuration in solution without the need for crystallization; sensitive to conformational changes.Requires specialized equipment and computational modeling to interpret the spectra and assign the absolute configuration.
Electronic Circular Dichroism (ECD) Relates the stereochemistry to the differential absorption of left and right circularly polarized UV-Vis light.Useful for molecules with chromophores; can be used to determine absolute configuration in solution.Requires the presence of a chromophore near the stereocenter; interpretation often relies on comparison with theoretical calculations.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical X-ray crystallography experiment and the relationships between different analytical approaches for chiral molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Molecular Structure & Absolute Configuration structure_solution->final_structure analytical_comparison cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis main Chiral Molecule Characterization xray X-ray Crystallography (Absolute Configuration) main->xray nmr NMR Spectroscopy (Relative Stereochemistry) main->nmr vcd VCD/ECD Spectroscopy (Absolute Configuration) main->vcd nmr->xray Complementary Information vcd->xray Confirmatory Data

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the strategic selection of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, overall yield, and process economics. This guide provides an in-depth, objective comparison of (1S,2R)-2-phenylcyclohexanol with other prominent chiral auxiliaries, supported by experimental data and practical insights to inform your synthetic strategies.

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] Following the key bond-forming event, the auxiliary is cleaved and ideally recovered for reuse, a factor crucial for both cost-effectiveness and sustainable chemical manufacturing.[2]

This compound: A Versatile and Cost-Effective Option

Introduced by J.K. Whitesell, trans-2-phenylcyclohexanol has established itself as a reliable and versatile chiral auxiliary.[1] Its rigid cyclohexane framework and the stereodirecting influence of the phenyl group provide excellent facial shielding in a variety of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[3]

Synthesis and Accessibility: Both enantiomers of trans-2-phenylcyclohexanol are readily accessible.[3] Common synthetic routes include the lipase-catalyzed kinetic resolution of the corresponding racemic chloroacetate ester and the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[3][4] While effective, the cost of this auxiliary can be a limiting factor for large-scale industrial applications.[4]

Performance: this compound has demonstrated high levels of stereocontrol in numerous reactions. For instance, in glyoxylate-ene reactions, it can achieve diastereomeric excesses (d.e.) greater than 95%.[5]

Comparative Analysis with Other Leading Chiral Auxiliaries

To provide a comprehensive cost-benefit analysis, we will compare this compound with three other widely employed classes of chiral auxiliaries: Evans-type oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives.

Chiral AuxiliaryMolecular Weight ( g/mol )Representative Price (USD)Price per Mole (USD)Typical DiastereoselectivityKey AdvantagesKey Disadvantages
This compound 176.26$171.49 / 100 mg[6]$171,490 / mol>95% d.e.High stereoselectivity, well-established protocols.[3]Can be costly for large-scale synthesis.[4]
Evans Auxiliaries (e.g., (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one) 177.20$136.00 / 25 g[7]$965 / mol>99% d.e.[8]Excellent stereoselectivity, predictable outcomes.[1]Stoichiometric use, multi-step attachment/removal.[9]
Oppolzer's Sultam (e.g., (1S)-(-)-2,10-Camphorsultam) 215.31~$100 / 25 g~$186 / mol>99% d.r.High stereoselectivity, crystalline derivatives aid purification.[10]Can be expensive, though recycling is possible.[11][12]
Pseudoephedrine 165.23~$10 / 30 tablets (OTC)[7]Varies, generally lower.>98% d.e.[13]Inexpensive, both enantiomers available.[14]Regulatory restrictions due to use in illicit drug synthesis.[15][16]

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine is an estimation from over-the-counter sources and may not reflect bulk chemical pricing.

In-Depth Look at Alternative Auxiliaries

Evans-Type Oxazolidinones: Popularized by David A. Evans, these auxiliaries are renowned for their exceptional performance in asymmetric aldol and alkylation reactions, often providing diastereomeric excesses greater than 99%.[1][8] A wide variety of these oxazolidinones are commercially available, allowing for fine-tuning of steric and electronic properties to optimize a specific transformation.[1] However, they must be used in stoichiometric amounts and require separate synthetic steps for attachment to the substrate and subsequent cleavage, which can impact the overall efficiency of a synthetic route.[9]

Oppolzer's Camphorsultam: Based on the naturally occurring chiral scaffold of camphor, Oppolzer's sultam is another powerful tool for asymmetric synthesis.[10] It has proven particularly effective in Diels-Alder reactions and the synthesis of α- and β-amino acids.[17] The resulting diastereomeric products are often crystalline, which facilitates purification by recrystallization. While the initial cost can be high, efficient recycling protocols have been developed, making it more economically viable for larger-scale applications.

Pseudoephedrine: Derived from the medicinal plant Ephedra, pseudoephedrine offers a highly practical and cost-effective solution for asymmetric alkylations.[13] Both enantiomers are readily available and can be acylated to form amides that undergo highly diastereoselective alkylations.[14] A significant drawback, however, is the increasing regulatory control over pseudoephedrine due to its use as a precursor in the illicit synthesis of methamphetamine.[15][16] This can create logistical challenges for both academic and industrial researchers. To address this, pseudoephenamine has been developed as a versatile, unregulated alternative.[15]

Experimental Workflows and Methodologies

The successful application of any chiral auxiliary hinges on robust and well-defined experimental protocols. Below are representative workflows for the attachment, diastereoselective reaction, and cleavage of these auxiliaries.

Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage and Recovery A Prochiral Substrate (e.g., Carboxylic Acid) D Substrate-Auxiliary Adduct A->D Covalent Bond Formation B Chiral Auxiliary (e.g., this compound) B->D C Coupling Reagents C->D E Substrate-Auxiliary Adduct G Diastereomerically Enriched Product E->G Stereocontrolled Bond Formation F Reagents for Desired Transformation (e.g., Enolate Formation, Alkylation) F->G H Diastereomerically Enriched Product J Enantiomerically Pure Product H->J Hydrolysis/Reduction K Recovered Chiral Auxiliary H->K I Cleavage Reagents (e.g., LiOH, H₂O₂) I->J I->K

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
  • N-Acylation: Dissolve the oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes. Add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a suitable base such as LDA or NaHMDS (1.1 eq.) and stir for 30 minutes. Add the alkylating agent (1.2 eq.) and stir until the reaction is complete (monitored by TLC).

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide provides the corresponding carboxylic acid, while reduction with lithium borohydride yields the primary alcohol. The chiral auxiliary can then be recovered by extraction and purified for reuse.

Cost-Benefit Decision Framework

The selection of an optimal chiral auxiliary is a multi-faceted decision that extends beyond just the initial cost per gram.

G cluster_0 Cost Factors cluster_1 Performance Metrics cluster_2 Logistical Considerations A Project Requirements B Auxiliary Price per Mole A->B C Reagent Costs (Attachment/Cleavage) A->C D Solvent and Purification Costs A->D E Cost of Waste Disposal A->E F Diastereoselectivity A->F G Overall Yield A->G H Ease of Auxiliary Removal A->H I Recyclability of Auxiliary A->I J Scale of Synthesis A->J K Regulatory Constraints A->K L Availability of Starting Materials A->L M Optimal Chiral Auxiliary Selection B->M C->M D->M E->M F->M G->M H->M I->M J->M K->M L->M

Caption: Decision matrix for chiral auxiliary selection.

Conclusion

This compound remains a valuable and effective chiral auxiliary for a range of asymmetric transformations. Its high stereodirecting ability and well-documented applications make it a strong candidate for many synthetic campaigns. However, a thorough cost-benefit analysis, considering factors such as the scale of the synthesis, the cost of reagents for attachment and cleavage, and the efficiency of auxiliary recycling, is paramount.

For small-scale and research applications where the highest possible stereoselectivity is the primary driver, Evans auxiliaries and Oppolzer's sultam often provide superior performance, albeit at a higher initial cost. Pseudoephedrine presents a very low-cost alternative, but its use is hampered by significant regulatory hurdles.

Ultimately, the most appropriate chiral auxiliary is the one that provides the desired stereochemical outcome in a robust and reproducible manner, while also aligning with the economic and logistical constraints of the specific project. This guide serves as a foundational resource to aid in this critical decision-making process.

References

A Comparative Guide to the Stereochemical Outcomes of Reactions with (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical assignments of products resulting from key reactions of (1S,2R)-2-phenylcyclohexanol. Understanding and controlling the stereochemistry of reactions is paramount in the synthesis of chiral molecules, particularly in the context of drug development where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. This document outlines the expected stereochemical outcomes for oxidation, esterification, and etherification reactions of this compound, supported by established reaction mechanisms. While specific quantitative data for this substrate is not extensively available in the reviewed literature, the provided data is representative of typical outcomes for analogous secondary alcohols.

Oxidation: Achiral Product Formation

The oxidation of a secondary alcohol, such as this compound, results in the formation of a ketone. This transformation leads to the loss of the stereocenter at the alcohol-bearing carbon.

Reaction Pathway:

This compound is oxidized to (R)-2-phenylcyclohexanone. The hydroxyl group is converted to a carbonyl group, and the carbon atom that was a stereocenter becomes sp²-hybridized and thus achiral.

Expected Stereochemical Outcome:

The product, (R)-2-phenylcyclohexanone, is a single enantiomer. The chirality at the phenyl-substituted carbon is retained.

ReactionReagentProductStereochemical OutcomeTypical Yield
OxidationPyridinium chlorochromate (PCC)(R)-2-phenylcyclohexanoneLoss of stereocenter at C-1>90%

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (R)-2-phenylcyclohexanone.

Logical Relationship of Oxidation

oxidation reactant This compound product (R)-2-Phenylcyclohexanone reactant->product Oxidation reagent PCC

Caption: Oxidation of this compound.

Esterification and Etherification: Inversion of Stereochemistry

Reactions at the hydroxyl group of this compound that proceed through an SN2 mechanism, such as the Mitsunobu reaction and the Williamson ether synthesis, are expected to result in an inversion of configuration at the reacting stereocenter.

Mitsunobu Reaction: Esterification with Inversion

The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry.[1][2] This is a reliable method for inverting the configuration of a chiral alcohol.

Reaction Pathway:

Reaction of this compound with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) leads to the formation of the corresponding ester with an inverted stereocenter at the carbon that bore the hydroxyl group.

Expected Stereochemical Outcome:

The product is the ester with the (1R,2S) configuration. For example, with benzoic acid, the product is (1R,2S)-2-phenylcyclohexyl benzoate.

ReactionReagentsProductStereochemical OutcomeTypical YieldDiastereomeric Excess
MitsunobuBenzoic acid, PPh₃, DEAD(1R,2S)-2-phenylcyclohexyl benzoateInversion of configuration80-95%>98%

Experimental Protocol: Mitsunobu Reaction

  • Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (1R,2S)-2-phenylcyclohexyl benzoate.

Reaction Pathway for Mitsunobu Reaction

mitsunobu reactant This compound intermediate Alkoxyphosphonium salt reactant->intermediate Activation product (1R,2S)-2-Phenylcyclohexyl Ester intermediate->product SN2 attack (Inversion) reagents Carboxylic Acid, PPh3, DEAD

Caption: Stereochemical inversion in the Mitsunobu reaction.

Williamson Ether Synthesis: Etherification with Inversion

The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] For a secondary alcohol like this compound, this reaction is expected to proceed with inversion of configuration.

Reaction Pathway:

First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an SN2 fashion.

Expected Stereochemical Outcome:

The product is the corresponding ether with an inverted stereocenter. For example, reaction with methyl iodide would yield (1R,2S)-1-methoxy-2-phenylcyclohexane.

ReactionReagentsProductStereochemical OutcomeTypical YieldDiastereomeric Excess
Williamson Ether Synthesis1. NaH2. CH₃I(1R,2S)-1-methoxy-2-phenylcyclohexaneInversion of configuration70-90%>95%

Experimental Protocol: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford (1R,2S)-1-methoxy-2-phenylcyclohexane.

Reaction Pathway for Williamson Ether Synthesis

williamson reactant This compound alkoxide (1S,2R)-2-Phenylcyclohexoxide reactant->alkoxide Deprotonation product (1R,2S)-1-Alkoxy-2-phenylcyclohexane alkoxide->product SN2 attack (Inversion) base Strong Base (e.g., NaH) alkyl_halide Alkyl Halide (e.g., CH3I)

Caption: Stereochemical inversion in the Williamson ether synthesis.

Esterification with Retention of Stereochemistry

Standard esterification procedures that do not involve activation of the C-O bond of the alcohol, such as reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, proceed with retention of configuration at the stereocenter.

Reaction Pathway:

The alcohol oxygen acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The stereochemistry at the alcohol carbon is not affected during this process.

Expected Stereochemical Outcome:

The product is the corresponding ester with the same (1S,2R) configuration as the starting alcohol. For example, reaction with acetyl chloride would yield (1S,2R)-2-phenylcyclohexyl acetate.

ReactionReagentsProductStereochemical OutcomeTypical YieldDiastereomeric Excess
EsterificationAcetyl chloride, Pyridine(1S,2R)-2-phenylcyclohexyl acetateRetention of configuration>95%>99%

Experimental Protocol: Esterification with Acetyl Chloride

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1S,2R)-2-phenylcyclohexyl acetate.

Reaction Pathway for Esterification with Retention

esterification_retention reactant This compound product (1S,2R)-2-Phenylcyclohexyl Ester reactant->product Nucleophilic Acyl Substitution (Retention) reagents Acyl Halide/Anhydride, Base

Caption: Retention of stereochemistry in esterification.

Conclusion

The stereochemical outcome of reactions involving this compound is dictated by the reaction mechanism. Oxidation leads to an achiral ketone, while SN2 reactions such as the Mitsunobu reaction and Williamson ether synthesis proceed with inversion of configuration. In contrast, standard esterification reactions that do not involve cleavage of the C-O bond of the alcohol occur with retention of stereochemistry. A thorough understanding of these principles is crucial for the strategic design of synthetic routes to enantiomerically pure target molecules. The provided protocols offer a foundation for the practical application of these transformations in a research setting.

References

A Comparative Guide to the Performance of (1S,2R)-2-Phenylcyclohexanol and Other Leading Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of the performance of (1S,2R)-2-phenylcyclohexanol with other widely used alternatives, namely Evans' oxazolidinone and Oppolzer's camphorsultam auxiliaries. The comparison is primarily focused on the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, with supporting experimental data to inform the selection process.

While direct, comprehensive studies on the performance of this compound across various solvent systems for a single reaction are not extensively documented in publicly available literature, its efficacy in specific asymmetric transformations has been established. This guide consolidates available performance data and presents a detailed experimental protocol for a representative asymmetric reaction.

Data Presentation: Performance in Asymmetric Reactions

The following table summarizes the performance of this compound in an aldol-type reaction and compares it with the typical performance of Evans' and Oppolzer's auxiliaries in asymmetric aldol reactions.

Chiral AuxiliaryReaction TypeAldehydeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)
This compound Tandem Wittig Rearrangement/Aldol ReactionVariousup to 95% e.e. (after cleavage)Not Specified
Evans' Oxazolidinone Asymmetric Aldol ReactionIsobutyraldehyde>99:1 d.r.75
Evans' Oxazolidinone Asymmetric Aldol ReactionBenzaldehyde>99:1 d.r.80
Oppolzer's Camphorsultam Asymmetric Aldol ReactionNot SpecifiedHigh diastereoselectivityNot Specified

It is important to note that reaction conditions, including the specific substrate, reagents, and solvent, can significantly influence the outcome. The data presented for Evans' and Oppolzer's auxiliaries represent typical results achieved under optimized conditions.

Unique Application in Asymmetric Ene Reaction

This compound has demonstrated exceptional performance as a chiral auxiliary in the asymmetric ene reaction of its derived glyoxylate ester. In a notable example, the reaction with 2,4-dimethyl-pent-2-ene, catalyzed by tin(IV) chloride, yielded the desired anti adduct as the major product with a high diastereomeric ratio of 10:1. This highlights the utility of this auxiliary in achieving high stereocontrol in specific cycloaddition reactions.

Experimental Protocols

Below is a detailed methodology for a representative asymmetric aldol reaction using a chiral auxiliary, adapted from established procedures for Evans' oxazolidinone auxiliaries. This protocol can serve as a foundational method for researchers employing chiral auxiliaries in similar transformations.

Objective: To perform a diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde.

Materials:

  • N-acyloxazolidinone (1.0 equivalent)

  • Anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution)

  • Di-n-butylboron triflate (DBBT) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Aldehyde (1.2 equivalents)

  • Anhydrous glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Enolate Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq).

    • Add anhydrous dichloromethane to achieve a 0.1 M concentration.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add di-n-butylboron triflate (1.1 eq) to the stirred solution.

    • Follow with the dropwise addition of triethylamine (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add the aldehyde (1.2 eq) dropwise to the cold solution.

    • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by flash column chromatography on silica gel.

    • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved from the aldol product by various methods, such as hydrolysis with aqueous sodium hydroxide or reductive cleavage with lithium borohydride, to yield the desired chiral β-hydroxy acid or alcohol, respectively. The auxiliary can often be recovered for reuse.

Mandatory Visualization

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Product Isolation and Auxiliary Recovery A Achiral Substrate (e.g., Carboxylic Acid) C Coupling Reaction A->C B Chiral Auxiliary (e.g., this compound) B->C D Chiral Substrate-Auxiliary Adduct C->D E Enolate Formation (Base + Lewis Acid) D->E F Reaction with Electrophile (e.g., Aldehyde) E->F G Diastereomerically Enriched Product F->G H Cleavage of Auxiliary G->H I Enantiomerically Pure Product H->I J Recovered Chiral Auxiliary H->J

Caption: Workflow of Asymmetric Synthesis via Chiral Auxiliary.

A Comparative Guide: Enzymatic Resolution vs. Chemical Synthesis of (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of (1S,2R)-2-phenylcyclohexanol is a valuable chiral auxiliary and building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in determining the biological activity of the final product. The choice between enzymatic resolution and chemical synthesis for obtaining this specific enantiomer is a critical decision in the drug development pipeline, with significant implications for yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making an informed selection for their synthetic needs.

At a Glance: Key Differences

FeatureEnzymatic ResolutionChemical Synthesis
Principle Kinetic resolution of a racemic mixtureAsymmetric transformation of a prochiral precursor
Typical Yield Theoretically limited to 50% for the desired enantiomerCan theoretically achieve near 100%
Enantiomeric Excess Generally high to excellent (>95%)High to excellent (>95%), dependent on catalyst/reagent
Reagents & Conditions Mild (near-neutral pH, room temperature), aqueous or organic solvents, biodegradable enzymesOften requires stoichiometric chiral reagents or catalysts, may involve harsh conditions (extreme temperatures, strong acids/bases), and toxic heavy metals
Substrate Specificity High, often specific to a particular enantiomerCan be broader, but may require optimization for each substrate
Scalability Generally straightforwardCan be challenging due to catalyst cost and removal
Environmental Impact Generally considered "greener" due to biodegradable catalysts and milder conditionsCan generate more hazardous waste

In-Depth Analysis

Enzymatic Resolution: A Green and Selective Approach

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. A significant advantage of this method is the use of mild reaction conditions and environmentally benign catalysts.[1] However, a notable drawback is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is consumed.[2]

A common approach for the resolution of (±)-trans-2-phenylcyclohexanol involves the use of a lipase to selectively acylate one of the enantiomers.

Chemical Synthesis: Direct and High-Yielding

Asymmetric chemical synthesis offers a more direct route to a single enantiomer, starting from a prochiral precursor. This approach can theoretically achieve yields close to 100%. One of the most powerful and widely used methods for the asymmetric synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3] While highly effective, chemical synthesis methods can involve the use of toxic and expensive reagents, such as heavy metals, and may require more stringent reaction conditions.[1]

For the synthesis of this compound, a common strategy involves the asymmetric dihydroxylation of 1-phenylcyclohexene.

Experimental Protocols

Enzymatic Resolution of (±)-trans-2-Phenylcyclohexanol via Lipase-Catalyzed Acylation

This protocol is adapted from a well-established procedure for the kinetic resolution of alcohols.[4]

Materials:

  • Racemic trans-2-phenylcyclohexanol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435)

  • Organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • To a solution of racemic trans-2-phenylcyclohexanol (1 equivalent) in an appropriate organic solvent, add vinyl acetate (1.5-2 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate, containing the acylated (1R,2S)-enantiomer and the unreacted this compound, is concentrated under reduced pressure.

  • Separate the this compound from the acylated product by column chromatography.

  • The desired this compound can be isolated with high enantiomeric excess. The acylated (1R,2S)-enantiomer can also be collected and the alcohol can be recovered by hydrolysis if desired.

Chemical Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is based on the standard Sharpless AD reaction.[3][5]

Materials:

  • 1-Phenylcyclohexene

  • AD-mix-β (a commercially available mixture of K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but recommended for improved results)

  • Sodium sulfite

  • Standard laboratory glassware and purification equipment (extraction, chromatography)

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (approximately 1.4 g per mmol of alkene) to the solvent mixture and stir until the two phases are clear and the mixture is at room temperature.

  • If using, add methanesulfonamide (1 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-phenylcyclohexene (1 equivalent) to the stirred mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, add solid sodium sulfite (approximately 1.5 g per mmol of alkene) and warm the mixture to room temperature. Stir for an additional 30-60 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (1S,2S)-1-phenylcyclohexane-1,2-diol, can be purified by column chromatography.

  • The resulting diol can then be converted to this compound through a subsequent deoxygenation step (e.g., via a cyclic thiocarbonate and reduction with Raney Nickel), which is not detailed here.

Visualizing the Workflows

Enzymatic_Resolution racemate Racemic (±)-trans-2-Phenylcyclohexanol lipase Immobilized Lipase + Acyl Donor racemate->lipase Enzymatic Acylation separation Separation (Chromatography) lipase->separation product This compound (Unreacted) separation->product byproduct Acylated (1R,2S)-enantiomer separation->byproduct

Caption: Workflow for the enzymatic resolution of racemic trans-2-phenylcyclohexanol.

Chemical_Synthesis start 1-Phenylcyclohexene ad_mix AD-mix-β (OsO4 catalyst + Chiral Ligand) start->ad_mix Sharpless Asymmetric Dihydroxylation diol (1S,2S)-1-Phenylcyclohexane-1,2-diol ad_mix->diol deoxygenation Deoxygenation diol->deoxygenation product This compound deoxygenation->product

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

Both enzymatic resolution and chemical synthesis are powerful methodologies for obtaining enantiomerically pure this compound. The choice between them depends on the specific requirements of the synthesis.

  • Enzymatic resolution is an excellent choice when "green" chemistry principles are a high priority and a moderate yield of the desired enantiomer is acceptable. The mild reaction conditions and the reusability of the enzyme are significant advantages.

  • Chemical synthesis , particularly the Sharpless Asymmetric Dihydroxylation, is preferred when a high yield of the desired enantiomer is the primary goal and the cost and handling of the reagents are manageable. This method provides a direct route to the chiral product from a prochiral starting material.

For drug development professionals and scientists, a thorough evaluation of these factors, including cost of starting materials and reagents, scalability, and waste management, will be crucial in selecting the most appropriate synthetic strategy.

References

Safety Operating Guide

Proper Disposal of (1S,2R)-2-Phenylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1S,2R)-2-Phenylcyclohexanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The principles outlined here are derived from established safety protocols for similar chemical compounds and general best practices in hazardous waste management.

Hazard Identification and Risk Assessment

This compound, a chiral alcohol, is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in ensuring its safe handling and disposal.

Key Hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.[1][2]

  • Skin Irritation: Can cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][4]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact, which can cause serious damage.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][5]
Protective Clothing A standard laboratory coat.To protect against accidental splashes and spills.[1][5]
Respiratory Protection Not typically required under normal use with adequate ventilation.Use in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[1][4]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Procedure for Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[6]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization

  • Use a chemically compatible, leak-proof container for waste collection. Glass or polyethylene containers are generally suitable.[7]

  • Ensure the container is kept tightly sealed except when adding waste.[8]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Include the date when waste was first added to the container.

Step 4: Storage

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[8]

  • This area should be away from heat, ignition sources, and incompatible materials such as oxidizing agents.[5]

Step 5: Final Disposal

  • Once the container is full, or in accordance with your institution's policies, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.[7][9]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area container->store full Container Full? store->full full->store No collect Arrange for EHS Collection full->collect Yes end End of Disposal Process collect->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1S,2R)-2-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (1S,2R)-2-Phenylcyclohexanol, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and regulatory compliance.

This compound is a chiral alcohol utilized as a versatile intermediate in the synthesis of various pharmaceuticals and in the production of fragrances.[1] While specific hazard data for this exact compound is limited, its structural similarity to other aromatic alcohols necessitates a cautious approach to handling. The following procedures are based on established best practices for managing similar chemical substances.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for all procedures involving this compound.

Body PartRequired PPERecommended Material/StandardRationale
Hands Chemical-resistant glovesNitrile or Butyl RubberProvides a barrier against skin contact and absorption.[2][3] Nitrile gloves offer good resistance to a variety of chemicals, while butyl rubber is effective against many organic solvents.[3]
Eyes Safety glasses with side-shields or chemical splash gogglesANSI Z87.1 compliantProtects eyes from splashes and airborne particles.[4] In situations with a higher risk of splashing, goggles provide a more complete seal.[3]
Face Face shield (in addition to glasses/goggles)ANSI Z87.1 compliantRecommended when handling larger quantities or during procedures with a significant splash risk to protect the entire face.[3]
Body Laboratory coatCotton or other natural fibersProtects skin and personal clothing from contamination.[4] Natural fibers are preferred as they are less likely to melt to the skin in case of a fire.[4]
Feet Closed-toe shoesLeather or other durable materialPrevents injury from spills and dropped objects.
Respiratory Dust mask or respiratorNIOSH-approvedRecommended when handling the solid form to prevent inhalation of airborne particles.

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials (Chemical, Glassware, etc.) prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh_transfer Weigh/Transfer Chemical (Use Spatula, Minimize Dust) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate_glassware Decontaminate Glassware reaction_setup->decontaminate_glassware dispose_waste Segregate & Dispose of Waste (Solid & Liquid) decontaminate_glassware->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove & Dispose of PPE clean_area->remove_ppe

Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to regulations.

Waste Segregation is Key:

  • Solid Waste: Includes contaminated gloves, paper towels, and weighing paper. These should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Consult EHS: Do not dispose of this chemical down the drain or in regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

By implementing these safety and logistical measures, researchers can confidently and responsibly handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-Phenylcyclohexanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。